Product packaging for Telenzepine dihydrochloride(Cat. No.:CAS No. 147416-96-4)

Telenzepine dihydrochloride

Katalognummer: B129036
CAS-Nummer: 147416-96-4
Molekulargewicht: 443.4 g/mol
InChI-Schlüssel: JTQJFSQQHGPLOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Telenzepine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H24Cl2N4O2S and its molecular weight is 443.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24Cl2N4O2S B129036 Telenzepine dihydrochloride CAS No. 147416-96-4

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQJFSQQHGPLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423564
Record name Telenzepine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147416-96-4
Record name Telenzepine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Telenzepine Dihydrochloride: A Deep Dive into its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of telenzepine (B1681252) dihydrochloride (B599025), a potent and selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective M1 Muscarinic Receptor Antagonism

Telenzepine dihydrochloride exerts its effects in neurons primarily by acting as a competitive antagonist at the M1 subtype of muscarinic acetylcholine receptors (mAChRs).[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems. The M1 receptor subtype is predominantly found in the cerebral cortex, hippocampus, and sympathetic ganglia.

Telenzepine exhibits a significantly higher affinity for the M1 receptor compared to other muscarinic subtypes, particularly the M2 receptor, which is prevalent in the heart.[2][3] This selectivity is a key feature of its pharmacological profile, leading to more targeted effects and potentially fewer side effects compared to non-selective muscarinic antagonists like atropine.[4] The (+) enantiomer of telenzepine is notably more potent and selective for M1 receptors than the (-) enantiomer.[5]

Signaling Pathways Modulated by Telenzepine

Activation of the M1 muscarinic receptor by acetylcholine typically initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to a range of cellular responses, including neuronal depolarization and increased excitability. A key downstream effect of M1 receptor activation is the suppression of the M-current, a voltage-gated potassium current that helps to stabilize the neuronal membrane potential. By inhibiting this current, ACh acting on M1 receptors produces a slow excitatory postsynaptic potential (EPSP).

Telenzepine, by blocking the M1 receptor, prevents these downstream signaling events. It effectively inhibits the generation of the slow EPSP and reduces the excitatory effects of muscarinic agonists.[2][3] This leads to a stabilization of the neuronal membrane potential and a decrease in neuronal excitability.

Telenzepine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1_Receptor M1 Receptor ACh->M1_Receptor Activates Telenzepine Telenzepine Telenzepine->M1_Receptor Blocks Gq11 Gq/11 Protein M1_Receptor->Gq11 Activates M_current M-Current (K⁺ Channel) M1_Receptor->M_current Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Depolarization Neuronal Depolarization (Slow EPSP) Ca_release->Depolarization Leads to PKC->Depolarization Contributes to M_current->Depolarization Prevents

Caption: Telenzepine blocks ACh-mediated M1 receptor signaling.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of telenzepine from various studies.

ParameterReceptor SubtypeSpecies/TissueValueReference
Ki (nM) M1Rabbit Sympathetic Ganglia0.94[3]
M2Rabbit Sympathetic Ganglia17.8[3]
EC50 (nM) Slow EPSP InhibitionRabbit Sympathetic Ganglia38[2][3]
Slow IPSP InhibitionRabbit Sympathetic Ganglia253[2][3]
pA2 M1Rabbit Vas Deferens9.12 ((+)-enantiomer)[6]
M1Rabbit Vas Deferens6.98 ((-)-enantiomer)[6]
M1Rabbit Vas Deferens8.86 ((+/-)-racemate)[6]

Experimental Protocols

The characterization of telenzepine's mechanism of action has been elucidated through a combination of radioligand binding assays and electrophysiological studies.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of telenzepine for different muscarinic receptor subtypes.

  • Objective: To determine the dissociation constant (Ki) of telenzepine for M1 and M2 muscarinic receptors.

  • Methodology: Competition binding assays are typically performed using a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS) or directly with [3H]telenzepine.[7][8]

    • Membrane Preparation: Tissues rich in the desired receptor subtype (e.g., cerebral cortex for M1, heart for M2) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

    • Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled telenzepine.

    • Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of telenzepine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Studies

Electrophysiological recordings are used to assess the functional effects of telenzepine on neuronal activity, such as its ability to block postsynaptic potentials.

  • Objective: To measure the effect of telenzepine on muscarine-induced changes in neuronal membrane potential and synaptic transmission.

  • Methodology: Intracellular or extracellular recordings are made from neurons in isolated tissue preparations, such as sympathetic ganglia or brain slices.

    • Tissue Preparation: The tissue of interest is dissected and maintained in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

    • Recording: A microelectrode is used to record the membrane potential or synaptic potentials of individual neurons.

    • Drug Application: A stable baseline recording is established, after which a muscarinic agonist (e.g., muscarine (B1676868) or McN-A-343) is applied to elicit a response (e.g., a slow EPSP).[3]

    • Antagonist Effect: Telenzepine is then added to the bath at various concentrations, and the reduction in the amplitude of the agonist-induced response is measured.

    • Data Analysis: The concentration of telenzepine that causes a 50% reduction in the agonist response (EC50) is determined.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electrophysiology Electrophysiology prep_membranes Prepare Tissue Membranes incubate Incubate Membranes with Radioligand & Telenzepine prep_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity calc_ki Calculate IC50 and Ki count_radioactivity->calc_ki end End calc_ki->end prep_slice Prepare Tissue Slice record_baseline Record Baseline Neuronal Activity prep_slice->record_baseline apply_agonist Apply Muscarinic Agonist record_baseline->apply_agonist apply_telenzepine Apply Telenzepine apply_agonist->apply_telenzepine measure_response Measure Inhibition of Synaptic Potential apply_telenzepine->measure_response calc_ec50 Calculate EC50 measure_response->calc_ec50 calc_ec50->end start Start start->prep_membranes start->prep_slice

Caption: Experimental workflow for characterizing telenzepine's action.

Conclusion

This compound is a highly selective M1 muscarinic receptor antagonist. Its mechanism of action in neurons involves the competitive blockade of M1 receptors, thereby inhibiting the Gq/11-PLC signaling cascade and preventing the suppression of the M-current. This leads to a reduction in neuronal excitability and the blockade of slow excitatory postsynaptic potentials. The quantitative data from binding and functional assays consistently demonstrate its high affinity and potency for the M1 receptor subtype. The experimental protocols outlined provide a framework for the continued investigation of this and other selective muscarinic receptor modulators.

References

Unveiling the Affinity: A Technical Guide to Telenzepine Dihydrochloride's Interaction with M1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of Telenzepine dihydrochloride (B599025) for the M1 muscarinic acetylcholine (B1216132) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details the experimental methodologies for affinity determination, and illustrates the associated signaling pathways.

Executive Summary

Telenzepine is a potent and selective antagonist for the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and exocrine glands. Its high affinity for the M1 receptor has made it a valuable tool in pharmacological research and a candidate for therapeutic applications. This guide delves into the specifics of this interaction, offering a granular view of its binding characteristics and the downstream cellular consequences of its antagonist activity.

Quantitative Binding Affinity of Telenzepine

The binding affinity of Telenzepine for muscarinic receptor subtypes is typically determined through radioligand competition binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

CompoundReceptor SubtypeKi (nM)Tissue/Cell LineRadioligand
TelenzepineM10.94Rabbit superior cervical sympathetic ganglia[3H]-Pirenzepine
TelenzepineM217.8Rabbit superior cervical sympathetic ganglia[3H]-Pirenzepine
(+)-TelenzepineM1~0.5 (approx.)Guinea-pig cerebral cortexNot Specified
(-)-TelenzepineM1~200 (approx.)Guinea-pig cerebral cortexNot Specified

Note: The binding affinity can vary slightly depending on the experimental conditions, tissue or cell line used, and the specific radioligand employed.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of Telenzepine's binding affinity for M1 receptors is primarily achieved through in vitro radioligand binding assays. The following is a generalized protocol based on commonly cited methodologies.

Membrane Preparation

A critical first step is the isolation of a membrane fraction enriched with the M1 receptor.

  • Tissue Source: Cerebral cortex from guinea pigs or rabbits, or cultured cells (e.g., CHO-K1) stably expressing the human M1 receptor are commonly used.

  • Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin removes nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the membrane fraction.

  • Washing: The membrane pellet is washed and resuspended in a suitable buffer to remove cytosolic components.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent amounts are used in the binding assay.

Competition Binding Assay

This assay measures the ability of unlabeled Telenzepine to compete with a radiolabeled ligand for binding to the M1 receptor.

  • Radioligand: A tritiated M1-selective antagonist, such as [3H]-Pirenzepine or [3H]-Telenzepine, is used at a concentration typically near its dissociation constant (Kd) to ensure a detectable signal without saturating the receptors.

  • Incubation: The membrane preparation is incubated in a buffer solution containing the radioligand and varying concentrations of unlabeled Telenzepine dihydrochloride. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Defining Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand to the membranes and filters.

  • Separation of Bound and Free Ligand: Following incubation, the bound radioligand must be separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The membranes containing the receptor-ligand complexes are trapped on the filter, while the unbound ligand passes through.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

Data Analysis
  • Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of Telenzepine.

  • IC50 Determination: The concentration of Telenzepine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor is a Gq-coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to various cellular responses. Telenzepine, as an antagonist, blocks this pathway.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response Ca2->Cellular_Response Modulates activity PKC->Cellular_Response Phosphorylates targets Agonist Agonist (e.g., Acetylcholine) Agonist->M1 Binds & Activates Telenzepine Telenzepine (Antagonist) Telenzepine->M1 Binds & Blocks Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Source: Cerebral Cortex or M1-expressing cells) Incubation 3. Incubation Membranes + Radioligand + Telenzepine (reach equilibrium) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation - Radioligand ([3H]-Pirenzepine) - Unlabeled Telenzepine (serial dilutions) - Assay Buffer Reagent_Prep->Incubation Filtration 4. Filtration (Separate bound from free ligand) Incubation->Filtration Washing 5. Washing (Remove non-specific binding) Filtration->Washing Quantification 6. Scintillation Counting (Measure radioactivity) Washing->Quantification IC50_Calc 7. IC50 Calculation (Non-linear regression) Quantification->IC50_Calc Ki_Calc 8. Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc Final_Result Binding Affinity (Ki) of Telenzepine for M1 Receptor Ki_Calc->Final_Result

A Deep Dive into the Stereochemistry and Pharmacological Activity of Telenzepine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine (B1681252), a potent M1-selective muscarinic antagonist, is a tricyclic compound belonging to the thienobenzodiazepine class.[1] Its clinical applications, primarily in the treatment of peptic ulcers, stem from its ability to inhibit gastric acid secretion.[2] A critical aspect of telenzepine's pharmacology lies in its stereochemistry. The molecule exists as a pair of stable atropisomers, designated as (+)- and (-)-enantiomers, which exhibit significant differences in their affinity, selectivity, and kinetic interactions with muscarinic receptor subtypes. This technical guide provides a comprehensive overview of the stereoisomers of telenzepine dihydrochloride (B599025), their distinct pharmacological profiles, the underlying signaling pathways, and detailed experimental methodologies for their characterization.

Stereoisomerism of Telenzepine

Telenzepine possesses a non-planar, seven-membered diazepine (B8756704) ring fused to a thiophene (B33073) and a benzene (B151609) ring. This rigid, twisted structure results in axial chirality, giving rise to two stable, non-superimposable mirror-image isomers, or enantiomers.[3] The energy barrier for the interconversion (racemization) of these enantiomers is high, with a reported energy barrier of 35 kcal/mol, making them stable and separable at physiological temperatures.[3] This stability is crucial, as the two enantiomers display markedly different pharmacological properties.

Comparative Pharmacological Activity of Telenzepine Stereoisomers

The pharmacological activity of telenzepine is primarily mediated through its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors with five subtypes (M1-M5). The enantiomers of telenzepine show significant stereoselectivity in their binding and functional activity at these receptors.

Muscarinic Receptor Binding Affinities

Radioligand binding studies have consistently demonstrated that the (+)-enantiomer of telenzepine is the more potent and selective of the two isomers. It exhibits a significantly higher affinity for the M1 muscarinic receptor subtype compared to the (-)-enantiomer. The stereoselectivity varies depending on the receptor subtype and the tissue being examined.

Receptor SubtypeTissue/Cell Line(+)-Telenzepine Ki (nM)(-)-Telenzepine Ki (nM)Enantiomeric Potency Ratio ((-)-Ki / (+)-Ki)Reference(s)
M1 Rabbit Superior Cervical Ganglia0.94--[4]
M1 Guinea-pig Cerebral Cortex--~400[2]
M1 Rat Cerebral Cortex--~500[3]
M2 Rabbit Superior Cervical Ganglia17.8--[4]
M2 Guinea-pig Myocardium--~50[2]
M2 Rat Heart--~75[3]

Table 1: Comparative Muscarinic Receptor Binding Affinities of Telenzepine Enantiomers.

Functional Activity

Functional assays in isolated tissues confirm the superior potency of the (+)-enantiomer. In the rabbit vas deferens, a model for studying M1 receptor-mediated inhibition of neurotransmission, (+)-telenzepine is a much more potent antagonist of the M1 agonist McN-A-343 than (-)-telenzepine.[5]

AssayTissueAgonistParameter(+)-TelenzepineRacemic Telenzepine(-)-TelenzepinePirenzepineReference(s)
Inhibition of Twitch ContractionsRabbit Vas DeferensMcN-A-343pA29.128.866.987.79[5]

Table 2: Functional Antagonist Potency of Telenzepine Stereoisomers at M1 Receptors in Rabbit Vas Deferens.

In vivo studies also support the finding that the pharmacological effects of telenzepine, such as the inhibition of gastric acid secretion, are primarily due to the action of the (+)-enantiomer at M1 receptors.[2]

Receptor Interaction Kinetics

A key differentiator between the telenzepine enantiomers is their kinetics of interaction with the M1 receptor. The (+)-enantiomer exhibits a remarkably slow rate of dissociation from the M1 receptor, which likely contributes to its long-lasting pharmacological effects in vivo. In contrast, the (-)-enantiomer dissociates much more rapidly.

Enantiomert1/2 for Onset of Blockade (min)t1/2 for Dissociation (min)Reference(s)
(+)-Telenzepine 23174[5]
(-)-Telenzepine 3.00.38[5]

Table 3: Kinetic Parameters of Telenzepine Enantiomers at the M1 Receptor in Rabbit Vas Deferens.[5]

Signaling Pathways

Telenzepine exerts its effects by blocking the downstream signaling cascades initiated by acetylcholine binding to M1 muscarinic receptors. The primary mechanism of its anti-secretory action in the stomach involves the blockade of M1 receptors on enterochromaffin-like (ECL) cells and/or parasympathetic ganglia, which in turn reduces histamine (B1213489) release and subsequent acid secretion from parietal cells.

M1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., ECL Cell) ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds to Gq Gq/11 M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Histamine Release) Ca_release->Cellular_Response PKC->Cellular_Response Telenzepine (+)-Telenzepine Telenzepine->M1R Blocks

Figure 1: M1 Muscarinic Receptor Signaling Pathway and Blockade by (+)-Telenzepine.

Experimental Protocols

Chiral Separation of Telenzepine Enantiomers

General Chiral HPLC Protocol:

A general approach for the chiral separation of telenzepine would involve the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds.

  • Column: Chiral HPLC column (e.g., Chiralpak® or Chiralcel®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of the solvents would need to be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where telenzepine exhibits strong absorbance.

  • Temperature: Column temperature can be varied to improve resolution.

Receptor-Based Separation (Small Scale):

This method leverages the stereoselective binding of the (+)-enantiomer to M1 receptors.

  • Incubate racemic [3H]-telenzepine with a preparation of cortical membranes rich in M1 receptors.

  • Allow the binding to reach equilibrium. The (+)-enantiomer will preferentially bind to the receptors.

  • Separate the membrane-bound radioligand from the unbound radioligand by centrifugation or filtration.

  • The supernatant will be enriched in the (-)-enantiomer, while the (+)-enantiomer will be associated with the membrane pellet.

Chiral_Separation_Workflow cluster_workflow Chiral HPLC Separation Workflow start Racemic Telenzepine Sample injection Inject onto Chiral HPLC Column start->injection separation Differential Interaction with Chiral Stationary Phase injection->separation elution_plus Elution of (+)-Telenzepine separation->elution_plus Stronger Interaction elution_minus Elution of (-)-Telenzepine separation->elution_minus Weaker Interaction detection UV Detection elution_plus->detection elution_minus->detection end Separated Enantiomers detection->end

Figure 2: General Workflow for Chiral HPLC Separation of Telenzepine Enantiomers.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of the telenzepine enantiomers for different muscarinic receptor subtypes.

  • Tissue/Cell Preparation: Prepare membrane homogenates from tissues or cells expressing the desired muscarinic receptor subtype (e.g., guinea-pig cerebral cortex for M1, guinea-pig heart for M2).

  • Radioligand: Use a subtype-selective radioligand, such as [3H]-pirenzepine for M1 receptors or [3H]-AF-DX 384 for M2 receptors.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled telenzepine enantiomer in a suitable buffer.

  • Separation: Separate the receptor-bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Rabbit Vas Deferens Functional Assay

This is a classic pharmacological preparation for studying the functional activity of M1 receptor antagonists.

  • Tissue Preparation: Isolate the vas deferens from a rabbit and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Stimulation: Induce twitch contractions of the tissue by electrical field stimulation.

  • Agonist Response: Add the M1-selective agonist McN-A-343 to the organ bath, which will inhibit the twitch contractions.

  • Antagonist Activity: In the presence of varying concentrations of a telenzepine enantiomer, construct a concentration-response curve for McN-A-343.

  • Data Analysis: Determine the antagonist potency (pA2 value) from the rightward shift of the agonist concentration-response curve using a Schild plot analysis.

Synthesis of Telenzepine

A detailed synthetic route for telenzepine is not extensively described in readily available scientific literature. However, it is known to be a derivative of a thienobenzodiazepine core structure. The synthesis of a related compound, olanzapine, from a thienobenzodiazepine precursor has been reported and likely involves a similar final step. The synthesis of telenzepine would likely involve the N-acylation of the appropriate thienobenzodiazepine intermediate with an activated derivative of N-(4-methyl-1-piperazinyl)acetic acid.

Conclusion

The stereoisomers of telenzepine dihydrochloride exhibit profound differences in their pharmacological activity. The (+)-enantiomer is a highly potent and selective M1 muscarinic antagonist with slow dissociation kinetics, which accounts for the majority of the therapeutic effects of the racemic mixture. In contrast, the (-)-enantiomer is significantly less active. This stereoselectivity underscores the importance of considering chirality in drug design and development. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of telenzepine and other chiral molecules. A thorough understanding of the distinct properties of each enantiomer is crucial for optimizing therapeutic outcomes and minimizing potential off-target effects.

References

Pharmacological Profile of Telenzepine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine (B1681252) is a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. A thienobenzodiazepine derivative and an analogue of pirenzepine (B46924), telenzepine exhibits a higher affinity and selectivity for the M1 receptor subtype.[1][2][3] This selectivity profile has been leveraged for its investigation in the treatment of peptic ulcers, owing to the role of M1 receptors in regulating gastric acid secretion.[4][5] Telenzepine is an atropisomeric compound, with the (+)-enantiomer being substantially more active than the (-)-enantiomer.[4] This technical guide provides an in-depth overview of the pharmacological properties of telenzepine dihydrochloride (B599025), including its binding affinity, selectivity, functional activity, and the experimental methodologies used for its characterization.

Mechanism of Action

Telenzepine functions as a competitive antagonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M1 subtype.[6] M1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the binding of acetylcholine to the M1 receptor, telenzepine inhibits this signaling pathway. In the context of gastric acid secretion, M1 receptors on paracrine cells are thought to mediate the release of histamine, which in turn stimulates parietal cells to secrete acid.[5] Telenzepine's antagonism of these M1 receptors leads to a reduction in gastric acid secretion.[5][7]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M1R Binds & Activates Telenzepine Telenzepine Telenzepine->M1R Blocks Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Histamine Release) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Telenzepine's antagonistic action on the M1 muscarinic receptor signaling pathway.

Quantitative Pharmacological Data

The affinity of telenzepine for various muscarinic receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates a high affinity for the M1 receptor and a notable selectivity over the M2 subtype.

Parameter Receptor Subtype Value Units Reference
Ki M1 mAChR0.94nM[8][9]
Ki M2 mAChR17.8nM[8]
EC50 (Slow EPSP) -38nM[8]
EC50 (Slow IPSP) -253nM[8]

Table 1: Binding Affinities and Functional Potency of Telenzepine.

Telenzepine is atropisomeric, with the (+)-enantiomer being approximately 500-fold more active at muscarinic receptors in the rat cerebral cortex than the (-)-enantiomer.[4] The enantiomeric potency ratio varies depending on the receptor subtype, being around 400 for cortical 'M1' receptors and approximately 50 for cardiac receptors.[10]

Experimental Protocols

The pharmacological characterization of telenzepine dihydrochloride relies on established in vitro and in vivo experimental models.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of telenzepine for muscarinic receptor subtypes.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype (e.g., guinea-pig cerebral cortex for M1, myocardium for M2) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[10]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (telenzepine).[11][12]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. The kinetics of [3H]telenzepine binding can be slow, even at 37°C.[3]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[12]

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.[12]

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of telenzepine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Membrane_Prep Membrane Preparation (with M1 Receptors) Incubation Incubation to Equilibrium Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-NMS) Radioligand->Incubation Telenzepine_sol Telenzepine Solutions (Varying Concentrations) Telenzepine_sol->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis (IC₅₀ → Ki calculation) Counting->Analysis

Caption: Generalized workflow for a competitive radioligand binding assay.
Functional Assays

Functional assays measure the biological response to receptor activation or blockade.

Objective: To determine the functional potency (EC50) of telenzepine in inhibiting muscarinic receptor-mediated responses.

Example: Inhibition of Gastric Acid Secretion

  • Model System: Isolated rabbit fundic glands, perfused mouse or rat stomach, or anesthetized rats with gastric fistulas are used.[13]

  • Stimulation: Gastric acid secretion is stimulated using a muscarinic agonist or by electrical field stimulation, which mimics vagal nerve activation.[5]

  • Treatment: The preparation is exposed to varying concentrations of telenzepine.

  • Measurement: The rate of gastric acid secretion is measured.

  • Data Analysis: A dose-response curve is constructed to determine the EC50 value of telenzepine for inhibiting the stimulated acid secretion.

Pharmacokinetics and Clinical Studies

In a study with healthy male subjects, oral telenzepine dose-dependently inhibited peptone-stimulated gastric acid secretion.[2] On a molar basis, telenzepine was found to be 25 to 50 times more potent than pirenzepine as an inhibitor of gastric and salivary secretion, respectively.[2] A study in patients with compensated liver cirrhosis showed that 3 mg of telenzepine was well-tolerated, and significant accumulation of the compound was unlikely.[14] Following a single 3 mg oral dose in these patients, the mean maximal plasma level (cmax) was 5.7 ng/ml.[14]

Clinical trials have evaluated telenzepine for the treatment of duodenal ulcers, where a single nocturnal dose of 3 mg was as effective as 50 mg of pirenzepine administered twice daily.[15] However, a study investigating its use for nocturnal asthma found that oral doses up to 5 mg were not effective in preventing nocturnal asthma.[16]

Conclusion

This compound is a highly potent and selective M1 muscarinic receptor antagonist. Its pharmacological profile, characterized by high affinity for the M1 receptor and significant functional inhibition of M1-mediated responses such as gastric acid secretion, has been thoroughly documented. The stereoselectivity of telenzepine, with the (+)-enantiomer being the more active form, is a critical aspect of its pharmacology. The data summarized in this guide, derived from standard and well-defined experimental protocols, underscores the value of telenzepine as a research tool for investigating the role of M1 muscarinic receptors and as a potential therapeutic agent.

References

The Rise and Fall of a Selective M1 Antagonist: A Technical History of Telenzepine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine (B1681252), a potent and selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, emerged in the 1980s as a promising therapeutic agent for peptic ulcer disease. As a structural analog of pirenzepine (B46924), it represented a significant advancement in the quest for a highly targeted therapy to reduce gastric acid secretion with fewer side effects than non-selective anticholinergics. This technical guide provides an in-depth history of the discovery, development, and eventual discontinuation of Telenzepine dihydrochloride (B599025), detailing its pharmacological profile, the experimental methodologies used in its evaluation, and the key signaling pathways it modulates.

Discovery and Synthesis

Telenzepine was developed by ALTANA Pharma as a more potent and selective successor to pirenzepine. The core of its structure is a thieno[3,4-b][1][2]benzodiazepine ring system. The chemical synthesis of Telenzepine involves a multi-step process:

  • Condensation: The synthesis begins with the condensation of 1,2-benzenediamine with methyltetrahydro-5-methyl-4-oxo-3-thiophenecarboxylate in toluene. This reaction, utilizing a Dean-Stark trap to remove water, forms the tricyclic thienobenzodiazepinone core.

  • Dehydrogenation: The resulting intermediate is then dehydrogenated to yield 4,9-dihydro-3-methyl-10H-thieno[3,4-b][1][2]benzodiazepin-10-one.

  • Acylation: The subsequent step involves the treatment of the tricyclic core with chloroacetyl chloride in dioxane in the presence of potassium carbonate (K2CO3). This adds the chloroacetyl group, forming 4-chloroacetyl-4,9-dihydro-3-methyl-10H-thieno[3,4-b][1][2]benzodiazepin-10-one.

  • Final Reaction and Salt Formation: The final step is the reaction of the chloroacetyl intermediate with N-methylpiperazine to produce the telenzepine base. The dihydrochloride salt is then formed for pharmaceutical use.

Pharmacological Profile

Telenzepine is a competitive antagonist with high affinity and selectivity for the M1 muscarinic receptor subtype. Its pharmacological activity was characterized through a series of in vitro and in vivo studies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Telenzepine, including its binding affinities for various muscarinic receptor subtypes and its potency in functional assays.

Receptor SubtypeTest SystemRadioligandK_i (nM)Reference(s)
M1 Rabbit Superior Cervical Ganglia[3H]-Telenzepine0.94[3]
M2 Rabbit Superior Cervical Ganglia[3H]-Telenzepine17.8[3]
M1 (cortical) Guinea-pig Cerebral CortexNot Specified-[4]
M2 (cardiac) Guinea-pig MyocardiumNot Specified-[4]

Note: Definitive K_i values for M3, M4, and M5 receptors are not consistently reported in the reviewed literature, highlighting a gap in the publicly available data for a complete selectivity profile.

Functional AssayTest SystemParameterValueReference(s)
Inhibition of Slow Excitatory Postsynaptic Potential (EPSP)Rat Superior Cervical GangliaEC5038 nM[3]
Inhibition of Slow Inhibitory Postsynaptic Potential (IPSP)Rat Superior Cervical GangliaEC50253 nM[3]

Experimental Protocols

The characterization of Telenzepine involved several key experimental models. The detailed methodologies for these are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of Telenzepine for muscarinic receptor subtypes.

General Protocol (compiled from multiple sources for M1 and M2 receptor binding):

  • Tissue Preparation:

    • For M1 receptor-rich preparations, the cerebral cortex of guinea pigs or rabbits is used. For M2 receptors, the myocardium is the tissue of choice.

    • Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

    • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in the assay buffer.

  • Binding Assay:

    • Membrane preparations are incubated with a specific radioligand, such as [3H]-Telenzepine or the non-selective antagonist [3H]-N-methylscopolamine ([3H]-NMS), in the presence of varying concentrations of unlabeled Telenzepine.

    • The incubation is carried out in a final volume of 250-500 µL of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Non-specific binding is determined by including a high concentration of a non-labeled antagonist, such as atropine (B194438) (1 µM), in parallel incubations.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Modified Shay Rat Model of Peptic Ulcer

Objective: To evaluate the in vivo efficacy of Telenzepine in inhibiting gastric acid secretion and preventing ulcer formation.

Protocol:

  • Animal Preparation:

    • Male Wistar rats (150-200g) are fasted for 24-48 hours prior to the experiment, with free access to water.[1]

  • Drug Administration:

    • Telenzepine or a vehicle control is administered orally or subcutaneously at a specified time (e.g., 30-60 minutes) before the surgical procedure.[1]

  • Surgical Procedure (Pyloric Ligation):

    • The rats are anesthetized (e.g., with ether or a short-acting injectable anesthetic).

    • A midline abdominal incision is made below the xiphoid process.

    • The pyloric sphincter is located and ligated with a silk suture, taking care not to obstruct the blood supply.[1]

    • The abdominal wall is then closed with sutures.[1]

  • Post-Surgical Period:

    • The animals are kept in individual cages and deprived of food and water for a set period (e.g., 4-19 hours).[2][5]

  • Sample Collection and Analysis:

    • At the end of the experimental period, the rats are euthanized.

    • The stomach is removed, and the gastric contents are collected.

    • The volume of the gastric juice is measured, and the pH is determined.

    • The total acidity is measured by titration with 0.01 N NaOH.[1]

  • Ulcer Scoring:

    • The stomach is opened along the greater curvature, and the inner mucosal lining is examined for ulcers.

    • The number and severity of ulcers are scored based on a predefined scale to calculate an ulcer index.[1]

Mechanism of Action and Signaling Pathways

Telenzepine exerts its pharmacological effect by selectively blocking M1 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating gastric acid secretion.

M1 Receptor Signaling Pathway

The binding of acetylcholine to M1 receptors on enterochromaffin-like (ECL) cells and parasympathetic ganglia activates a signaling cascade that ultimately leads to the release of histamine (B1213489) and direct stimulation of parietal cells to produce gastric acid. Telenzepine interrupts this pathway at an early stage.

M1_Signaling_Pathway ACh Acetylcholine M1R M1 Muscarinic Receptor ACh->M1R Binds to Gq11 Gq/11 Protein M1R->Gq11 Activates Telenzepine Telenzepine Telenzepine->M1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Histamine Histamine Release (from ECL cells) Ca2->Histamine PKC->Histamine

Caption: M1 Muscarinic Receptor Signaling Pathway and Site of Telenzepine Action.

Experimental Workflow for In Vivo Efficacy Testing

The evaluation of Telenzepine's in vivo efficacy followed a standardized workflow, from animal preparation to data analysis.

Experimental_Workflow A Animal Fasting (24-48 hours) B Drug Administration (Telenzepine or Vehicle) A->B C Anesthesia B->C D Pyloric Ligation Surgery C->D E Post-Surgical Recovery and Gastric Juice Accumulation D->E F Euthanasia and Stomach Excision E->F G Collection of Gastric Contents F->G I Stomach Mucosa Examination F->I H Measurement of Volume, pH, and Acidity G->H K Statistical Analysis H->K J Ulcer Index Calculation I->J J->K

Caption: Experimental Workflow for the Modified Shay Rat Model.

Clinical Development and Discontinuation

Telenzepine entered clinical trials for the treatment of peptic ulcers. Studies demonstrated its efficacy in reducing gastric acid secretion and promoting ulcer healing. A notable advantage was its once-daily dosing regimen, which was an improvement over the twice-daily dosing of pirenzepine. Clinical trials showed that Telenzepine was at least as effective as pirenzepine and comparable to the H2 receptor antagonist ranitidine (B14927) in ulcer healing.

However, the development of Telenzepine was ultimately discontinued. While no official statement from ALTANA Pharma detailing the precise reasons is readily available, the discontinuation likely resulted from a confluence of factors:

  • The Rise of More Effective Drug Classes: The late 1980s and early 1990s saw the advent of H2 receptor antagonists (like ranitidine and cimetidine) and, more significantly, proton pump inhibitors (PPIs) like omeprazole. These drugs offered superior efficacy in acid suppression and ulcer healing, setting a new standard of care.

  • Side Effect Profile: Like other anticholinergic drugs, Telenzepine was associated with side effects such as dry mouth and blurred vision. While its selectivity aimed to minimize these, they were still a consideration, especially when compared to the cleaner side-effect profiles of H2 antagonists and PPIs.

  • Changing Etiological Understanding: The discovery of Helicobacter pylori as a primary cause of peptic ulcers in the mid-1980s shifted the treatment paradigm towards antibiotic-based eradication therapies, diminishing the long-term utility of purely acid-suppressing agents.

Conclusion

Telenzepine dihydrochloride represents a fascinating chapter in the history of anti-ulcer drug development. It was a product of rational drug design, aiming to improve upon a first-generation selective antagonist. Its high potency and selectivity for the M1 receptor were a testament to the advancements in medicinal chemistry and pharmacology of its time. However, its development coincided with a revolutionary period in gastroenterology that saw the introduction of exceptionally effective and well-tolerated drug classes and a fundamental shift in the understanding of peptic ulcer disease. While Telenzepine never reached the market, its story underscores the dynamic and competitive nature of pharmaceutical research and development, where scientific merit must align with the evolving landscape of clinical needs and therapeutic standards.

References

The M1 Muscarinic Receptor Antagonist Telenzepine Dihydrochloride: A Technical Guide for Studying Muscarinic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine (B1681252) dihydrochloride (B599025) is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and peripheral ganglia.[1][2] Its high affinity and selectivity for the M1 receptor over other muscarinic subtypes make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of M1 receptor-mediated signaling pathways. This technical guide provides an in-depth overview of telenzepine dihydrochloride, its pharmacological properties, and detailed protocols for its application in studying muscarinic receptor signaling.

Chemical and Pharmacological Properties of this compound

Telenzepine is a thienobenzodiazepine derivative with a molecular weight of 370.47 g/mol (free base) and 443.39 g/mol (dihydrochloride salt).[3][4] It is a hydrophilic compound that exhibits atropisomeric properties, with the (+)-enantiomer being significantly more active than the (-)-enantiomer.[2][5]

Table 1: Chemical Properties of Telenzepine and its Dihydrochloride Salt

PropertyTelenzepineThis compound Hydrate (B1144303)
IUPAC Name 1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1][6]benzodiazepin-4-one4,9-Dihydro-3-methyl-4-[(4-methyl-1-piperazinyl)acetyl]-10H-thieno[3,4-b][1][6]benzodiazepin-10-one dihydrochloride
Molecular Formula C₁₉H₂₂N₄O₂SC₁₉H₂₂N₄O₂S · 2HCl · xH₂O
Molecular Weight 370.47 g/mol [1][3][6]443.39 g/mol (anhydrous basis)[4][7]
CAS Number 80880-90-6[1][2][3][6][8]147416-96-4[4][7][9]

Telenzepine's pharmacological utility stems from its high affinity and selectivity for the M1 muscarinic receptor. The following tables summarize its binding affinities and functional potencies across various experimental systems.

Table 2: Binding Affinity of Telenzepine for Muscarinic Receptor Subtypes

Receptor SubtypeRadioligandPreparationKᵢ (nM)Reference(s)
M1 [³H]-TelenzepineRabbit Superior Cervical Ganglia0.94[1]
M1 [³H]-NMSRat ml receptors (transfected A9L cells)2.4[10]
M2 [³H]-TelenzepineRabbit Superior Cervical Ganglia17.8[1]
M2 [³H]-NMSRat heart m2 receptors3.7[10]

Table 3: Functional Potency of Telenzepine in Various Assays

Assay TypeAgonistTissue/Cell PreparationParameterValueReference(s)
ElectrophysiologyMuscarineRabbit Superior Cervical GangliaEC₅₀ (slow EPSP)38 nM[1]
ElectrophysiologyMuscarineRabbit Superior Cervical GangliaEC₅₀ (slow IPSP)253 nM[1]
Isolated TissueMcN-A-343Rabbit Vas DeferenspA₂ ((+)-telenzepine)9.12[11]
Isolated TissueMcN-A-343Rabbit Vas DeferenspA₂ ((-)-telenzepine)6.98[11]
Isolated TissueBethanecholIsolated rat gastric funduspA₂7.96[12]
In VivoPentagastrinConscious dogs with gastric fistulaInhibition of acid secretion>4.7 times more potent than pirenzepine (B46924)[13]
In VivoPeptone-stimulatedHealthy male subjectsInhibition of acid secretion~25 times more potent than pirenzepine[14][15]

M1 Muscarinic Receptor Signaling Pathways

The M1 muscarinic receptor primarily couples to the Gq family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Telenzepine, as an M1 antagonist, blocks the initiation of this signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates ERK ERK1/2 PKC->ERK Activates CellularResponse Cellular Response ERK->CellularResponse Leads to Telenzepine Telenzepine Telenzepine->M1R Blocks Agonist Agonist (e.g., Acetylcholine) Agonist->M1R Activates

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study M1 muscarinic receptor signaling.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of telenzepine for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing M1 receptor) incubation 2. Incubation - Membranes - [³H]-NMS (Radioligand) - Telenzepine (competitor) - Buffer prep->incubation filtration 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Determine IC₅₀ and calculate Kᵢ) counting->analysis

Caption: Workflow for Radioligand Competition Binding Assay.

Materials:

  • Membrane preparation from cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M1 receptors).[16]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[10][17][18]

  • This compound.

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[19]

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[16]

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 50 µL of binding buffer (for total binding) or 1 µM atropine (for non-specific binding) or varying concentrations of telenzepine.

    • 50 µL of [³H]-NMS (at a concentration close to its Kd).

    • 150 µL of membrane preparation (typically 10-20 µg of protein).[16]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[19]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[16]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the telenzepine concentration.

    • Determine the IC₅₀ value (the concentration of telenzepine that inhibits 50% of specific [³H]-NMS binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of telenzepine to block agonist-induced increases in intracellular calcium, a key downstream event in M1 receptor signaling.

Calcium_Imaging_Workflow cell_prep 1. Cell Culture and Plating (e.g., HEK293 cells expressing M1 receptor) dye_loading 2. Loading with Calcium Indicator Dye (e.g., Fura-2 AM) cell_prep->dye_loading pre_incubation 3. Pre-incubation (with Telenzepine or vehicle) dye_loading->pre_incubation agonist_addition 4. Agonist Stimulation (e.g., Carbachol) pre_incubation->agonist_addition measurement 5. Fluorescence Measurement (Monitor changes in intracellular Ca²⁺) agonist_addition->measurement analysis 6. Data Analysis (Determine IC₅₀ for inhibition) measurement->analysis

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Materials:

  • Cells expressing the M1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Fluorescence plate reader or microscope equipped for ratiometric calcium imaging.

Procedure:

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium and wash the cells with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 45-60 minutes.

    • Wash the cells twice with HBSS to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound or vehicle to the wells and incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence reader.

    • Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

    • Add a pre-determined concentration of carbachol (B1668302) (typically EC₈₀) to induce a robust calcium response.

    • Immediately begin recording the fluorescence ratio over time.

  • Data Analysis:

    • Calculate the change in fluorescence ratio (or peak response) for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the telenzepine concentration.

    • Determine the IC₅₀ value using non-linear regression.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the effect of telenzepine on the M1 receptor-mediated activation of the MAPK/ERK pathway.

ERK_Western_Blot_Workflow cell_culture 1. Cell Culture and Serum Starvation treatment 2. Treatment (Pre-incubation with Telenzepine, then agonist stimulation) cell_culture->treatment lysis 3. Cell Lysis and Protein Quantification treatment->lysis sds_page 4. SDS-PAGE and Protein Transfer lysis->sds_page immunoblotting 5. Immunoblotting (Primary antibodies for p-ERK and Total ERK, then secondary antibody) sds_page->immunoblotting detection 6. Signal Detection and Analysis (Chemiluminescence and densitometry) immunoblotting->detection

Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.

Materials:

  • Cells expressing M1 receptors.

  • Serum-free culture medium.

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay reagent (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Starvation: Culture cells to 80-90% confluency and then serum-starve for 4-12 hours to reduce basal ERK phosphorylation.[20]

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes, followed by stimulation with a muscarinic agonist for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration.[21]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total ERK.

In Vivo Gastric Acid Secretion Assay in Rats

This in vivo assay evaluates the efficacy of telenzepine in inhibiting gastric acid secretion.

Gastric_Acid_Secretion_Workflow animal_prep 1. Animal Preparation (Anesthetized rat with pylorus ligation) drug_admin 2. Drug Administration (Telenzepine or vehicle, followed by a secretagogue) animal_prep->drug_admin sample_collection 3. Gastric Juice Collection (Collect gastric contents after a set time) drug_admin->sample_collection analysis 4. Analysis of Gastric Juice (Measure volume and titrate for acid content) sample_collection->analysis data_analysis 5. Data Analysis (Calculate inhibition of acid secretion) analysis->data_analysis

References

Telenzepine Dihydrochloride: A High-Affinity Probe for M1 Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Neuroscience and Drug Development Professionals

Telenzepine (B1681252) dihydrochloride (B599025) is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] As a member of the thienobenzodiazepine class, it is structurally related to pirenzepine (B46924) but exhibits significantly higher affinity and potency.[1][3][4][5][6] Originally developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion, its precise pharmacological profile has made it an invaluable tool in neuroscience for dissecting the complex roles of the M1 receptor in both normal physiological processes and pathological conditions.[2][3][4] This guide provides a comprehensive overview of telenzepine's mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in research settings.

Mechanism of Action: Selective M1 Receptor Blockade

Telenzepine exerts its effects by competitively binding to M1 muscarinic receptors, preventing their activation by the endogenous neurotransmitter, acetylcholine. This selectivity is crucial for its utility as a research tool, allowing scientists to isolate and study the functions of the M1 receptor subtype over other mAChRs (M2-M5). The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

By blocking this initial binding step, telenzepine inhibits the entire downstream signaling cascade. This action is particularly relevant in the central nervous system (CNS), where M1 receptors are densely expressed in the hippocampus and cerebral cortex—regions critical for learning, memory, and cognitive function. In the peripheral nervous system, telenzepine's blockade of M1 receptors on parasympathetic ganglia contributes to its gastric antisecretory effects.[3][7]

G cluster_0 cluster_1 Cell Membrane cluster_2 ACh Acetylcholine M1R M1 Receptor ACh->M1R Activates TLZ Telenzepine TLZ->M1R Blocks Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization / Protein Kinase C Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Neuronal Excitability) Ca_PKC->Response G A Prepare Cortical Membranes B Set up Assay Plate: Buffer, [3H]Telenzepine, Test Compound A->B C Add Membrane Homogenate B->C D Incubate at 37°C C->D E Rapid Filtration (Cell Harvester) D->E F Scintillation Counting E->F G Data Analysis: IC50 → Ki Calculation F->G G cluster_0 Telenzepine Enantiomers cluster_1 Muscarinic Receptor Subtypes Plus (+)-Telenzepine M1 M1 Receptor (High Affinity) Plus->M1 ~500x more potent than (-)-isomer M2 M2 Receptor (Low Affinity) Plus->M2 M3 M3 Receptor (Low Affinity) Plus->M3 Minus (-)-Telenzepine Minus->M1 Low Potency

References

A Technical Guide to Investigating M1 Muscarinic Receptors with Telenzepine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2025

This technical guide provides an in-depth overview of Telenzepine (B1681252) dihydrochloride (B599025) as a pharmacological tool for the investigation of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR). This document covers the quantitative pharmacology of Telenzepine, its mechanism of action, detailed experimental protocols for its use, and its application in elucidating M1 receptor-mediated signaling pathways.

Introduction: The M1 Receptor and the Role of Telenzepine

The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. These receptors are broadly classified into two major signaling families: M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[1]

The M1 receptor is predominantly expressed in the central nervous system (CNS), particularly in the hippocampus and cortex, as well as in exocrine glands and autonomic ganglia.[1][2] Its involvement in cognitive processes such as learning and memory has made it a significant therapeutic target for neurological disorders, including Alzheimer's disease.[1][3]

Pharmacological investigation of these specific receptor functions requires tools that are both potent and selective. Telenzepine is a tricyclic compound and a potent antimuscarinic agent that displays high selectivity for the M1 receptor subtype.[4][5][6][7] It is structurally related to, but 4 to 10 times more potent than, the archetypal M1-selective antagonist pirenzepine.[4][8] This superior potency and selectivity make Telenzepine an invaluable tool for isolating and studying the physiological and pathological roles of M1 receptors.

Quantitative Pharmacology of Telenzepine

The efficacy and selectivity of a pharmacological tool are defined by its binding affinity (Ki) and its functional potency (IC50/EC50). Telenzepine has been extensively characterized, demonstrating a clear preference for the M1 receptor over other muscarinic subtypes.

Binding Affinity Profile

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The data below, compiled from studies in various mammalian tissues, demonstrates Telenzepine's M1 selectivity.

Receptor SubtypeTissue/SystemKi (nM)Reference
M1 Rabbit Sympathetic Ganglia0.94[5][6]
M1 Rat Forebrain0.29 (for a derivative)[9]
M2 Rabbit Sympathetic Ganglia17.8[5][6]

Table 1: Binding affinities (Ki) of Telenzepine for M1 and M2 muscarinic receptors.

As shown, Telenzepine exhibits an approximately 19-fold higher affinity for M1 receptors compared to M2 receptors in rabbit sympathetic ganglia.[5][6]

Functional Antagonist Potency

Functional assays measure the ability of a compound to inhibit a receptor-mediated physiological response. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) indicates the concentration of an antagonist required to elicit 50% of its maximal effect.

Assay TypePhysiological ResponseEC50 / ED50 (nM)Reference
ElectrophysiologyReduction of slow excitatory postsynaptic potential (EPSP)38[5][6]
ElectrophysiologyReduction of slow inhibitory postsynaptic potential (IPSP)253[5][6]
Synaptic TransmissionBlockade of M1 agonist (McN-A-343) induced facilitation~30[6]

Table 2: Functional antagonist potency of Telenzepine in electrophysiological assays.

These results confirm that Telenzepine potently blocks M1 receptor-mediated synaptic transmission at low nanomolar concentrations.[5][6]

M1 Receptor Signaling Pathway

The M1 receptor primarily signals through the Gq/11 family of G proteins.[1][2] Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a downstream signaling cascade crucial for cellular responses.

  • G Protein Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

  • PLC Activation: The Gαq-GTP complex activates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][10]

    • DAG remains in the cell membrane and, along with the elevated Ca2+ levels, activates Protein Kinase C (PKC).[10]

Telenzepine, as a competitive antagonist, binds to the M1 receptor but does not induce this conformational change, thereby blocking the entire downstream signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Store Endoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store Opens Channel Ca_Ion Ca_Store->Ca_Ion Releases Ca_Ion->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets ACh Acetylcholine (Agonist) ACh->M1R Binds & Activates Telenzepine Telenzepine (Antagonist) Telenzepine->M1R Binds & Blocks Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare M1 Receptor Membranes a1 Combine Membranes, Radioligand, & Compound in 96-well Plate p1->a1 p2 Prepare Radioligand & Test Compounds p2->a1 a2 Incubate to Reach Equilibrium a1->a2 a3 Rapid Vacuum Filtration (Separate Bound from Free) a2->a3 a4 Wash Filters a3->a4 a5 Dry Filters & Add Scintillation Cocktail a4->a5 a6 Count Radioactivity (CPM) a5->a6 d1 Calculate Specific Binding a6->d1 d2 Plot Competition Curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

References

Telenzepine Dihydrochloride in Models of Cognitive Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telenzepine (B1681252) dihydrochloride (B599025), a potent and selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, serves as a critical pharmacological tool for elucidating the role of the M1 receptor in cognitive processes. While direct comprehensive studies of telenzepine in classic cognitive models are limited, evidence from related M1 antagonists and a specific attentional study with telenzepine itself points towards a significant role for the M1 receptor in learning, memory, and attention. This technical guide provides a detailed overview of the available data on telenzepine and its implications for cognitive function, supplemented with data from its structural analog, pirenzepine (B46924), to offer a broader understanding. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support further research in this area.

Introduction

The cholinergic system, particularly the muscarinic M1 acetylcholine receptor, is a key modulator of cognitive functions such as learning, memory, and attention.[1] Dysregulation of this system is implicated in various cognitive disorders, making the M1 receptor a significant target for drug development. Telenzepine, as a high-affinity M1 selective antagonist, is an invaluable tool for probing the specific contributions of this receptor subtype to cognitive performance.[2][3] Structurally related to pirenzepine, telenzepine exhibits a higher potency and selectivity for the M1 receptor.[2] This guide synthesizes the current knowledge on the effects of telenzepine in cognitive models, providing researchers with a comprehensive resource for designing and interpreting studies in this field.

Core Concepts: M1 Receptor Signaling in Cognition

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that, upon binding with acetylcholine, primarily signals through the Gq/11 protein pathway. This initiates a cascade of intracellular events crucial for neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.

Signaling Pathway Diagram

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Gq11 Gq/11 M1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces Downstream Downstream Effectors (e.g., MAPK/ERK) PKC->Downstream phosphorylates Ca_release->Downstream activates Cognitive Modulation of Cognitive Function Downstream->Cognitive Telenzepine Telenzepine Telenzepine->M1R blocks

M1 Muscarinic Receptor Signaling Pathway.

Telenzepine in a Model of Divided Attention

A study in male rats investigated the role of the M1 receptor in divided attention using a novel, high-response rate auditory sustained attention task with a secondary visual distractor.[4]

Quantitative Data

While specific quantitative data from the primary publication requires access to the full text, the study reports that telenzepine, an M1-preferring antagonist, impaired divided attention performance.[4] Notably, it did not affect performance on the attention task when the distractor was absent, suggesting a specific role for the M1 receptor in managing cognitive load during multitasking.[4]

Experimental Protocol: Divided Attention Task
  • Apparatus: Operant conditioning chambers equipped with two retractable levers, a central nose-poke port, a food pellet dispenser, and auditory and visual stimulus generators.

  • Task Design:

    • Primary Auditory Task: Rats were trained to perform variable-ratio runs on one of two levers.

    • Secondary Visual Distractor: During some trials, a visual cue was presented, and a correct nose-poke response was rewarded with a more palatable food pellet.

  • Drug Administration: Telenzepine was administered systemically prior to the testing session. Specific doses and timing would be detailed in the full publication.

  • Data Analysis: Performance was assessed by measuring accuracy on the primary auditory task, both in the presence and absence of the visual distractor, as well as response latencies and lever pressing activity.

Experimental Workflow Diagram

Divided_Attention_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Operant Chamber Training Training on Auditory Task Apparatus->Training Subjects Male Rats Subjects->Training Drug_Admin Telenzepine Administration Training->Drug_Admin Testing Divided Attention Task (with/without distractor) Drug_Admin->Testing Performance Measure Accuracy & Latency Testing->Performance Comparison Compare Performance (Drug vs. Vehicle) Performance->Comparison Conclusion Determine Effect on Divided Attention Comparison->Conclusion

Workflow for the Divided Attention Task.

Pirenzepine in Models of Spatial and Aversive Learning

Due to the limited availability of data on telenzepine in classic cognitive paradigms, this section presents findings from studies using pirenzepine, a structurally similar but less potent M1 antagonist. These results provide valuable insights into the likely effects of M1 receptor blockade on spatial and aversive memory.

Morris Water Maze

The Morris water maze is a widely used task to assess spatial learning and memory in rodents.

Treatment GroupDose (µg, i.c.v.)Escape Latency (seconds)Reference
Vehicle0Decreased over training days[5]
Pirenzepine10Slight, non-significant increase[5]
Pirenzepine30Significantly increased[5]

Note: Data are qualitative summaries from the abstract; specific values would be in the full publication.

  • Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.

  • Acquisition Phase:

    • Rats are placed in the water at one of four starting positions.

    • The time taken to find the hidden platform (escape latency) is recorded.

    • If the rat fails to find the platform within a set time (e.g., 60-120 seconds), it is guided to it.

    • This is repeated for several trials per day over multiple days.

  • Drug Administration: Pirenzepine is administered intracerebroventricularly (i.c.v.) before the acquisition trials.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory consolidation.

  • Data Analysis: Escape latency, distance swam, and time in the target quadrant are analyzed to determine the effects on spatial learning and memory.

Experimental Workflow Diagram

MWM_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Morris Water Maze Acquisition Acquisition Trials (4 trials/day for 5 days) Apparatus->Acquisition Subjects Rats Drug_Admin Pirenzepine (i.c.v.) Subjects->Drug_Admin Drug_Admin->Acquisition Probe Probe Trial (Day 6) Acquisition->Probe Metrics Measure Escape Latency, Time in Target Quadrant Probe->Metrics Comparison Compare Drug vs. Vehicle Metrics->Comparison Conclusion Assess Spatial Learning & Memory Impairment Comparison->Conclusion

Workflow for the Morris Water Maze Task.
Passive Avoidance Task

The passive avoidance task is used to assess fear-motivated learning and memory.

Treatment GroupDose (mg/kg, IP)Step-through Latency (seconds)Reference
Vehicle-Increased in retention test[6]
Pirenzepine75Significantly decreased in retention test[6]

Note: Data are qualitative summaries from the abstract; specific values would be in the full publication.

  • Apparatus: A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Acquisition Trial:

    • A rat is placed in the light compartment.

    • The door to the dark compartment is opened.

    • When the rat enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Drug Administration: Pirenzepine is administered intraperitoneally (IP) before the acquisition trial.

  • Retention Trial: 24 hours later, the rat is placed back in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive experience.

  • Data Analysis: The step-through latency during the retention trial is compared between drug-treated and vehicle-treated groups.

Experimental Workflow Diagram

PA_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Passive Avoidance Chamber Acquisition Acquisition Trial (Foot Shock in Dark) Apparatus->Acquisition Subjects Rats Drug_Admin Pirenzepine (IP) Subjects->Drug_Admin Drug_Admin->Acquisition Retention Retention Trial (24h later) Acquisition->Retention Metrics Measure Step-through Latency Retention->Metrics Comparison Compare Drug vs. Vehicle Metrics->Comparison Conclusion Assess Aversive Memory Impairment Comparison->Conclusion

Workflow for the Passive Avoidance Task.

Discussion and Future Directions

The available evidence, though indirect in some cases, strongly suggests that telenzepine dihydrochloride, by antagonizing the M1 muscarinic receptor, would impair performance in cognitive tasks that rely on learning, memory, and attention. The study on divided attention provides direct evidence for its disruptive effect on higher-order cognitive processing.[4] The data from pirenzepine studies in the Morris water maze and passive avoidance tasks further support the critical role of M1 receptor signaling in spatial and aversive memory consolidation.[5][6]

Future research should focus on conducting comprehensive dose-response studies of telenzepine in a battery of well-established cognitive models, including the Morris water maze and passive avoidance task. This would provide a more complete and direct understanding of its cognitive effects and allow for a more precise correlation with its M1 receptor occupancy. Furthermore, exploring the effects of telenzepine in models of cognitive impairment, such as scopolamine-induced amnesia, would be valuable for understanding its potential to modulate pathological cognitive states. Such studies will be instrumental in further defining the role of the M1 receptor in cognition and in the development of novel therapeutic strategies for cognitive disorders.

Conclusion

This compound is a powerful research tool for investigating the role of the M1 muscarinic receptor in cognitive function. While direct evidence from a broad range of cognitive models is still emerging, the existing data, in conjunction with findings from the related compound pirenzepine, consistently point to the M1 receptor's integral role in learning, memory, and attention. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the nuanced effects of telenzepine on cognitive processes, ultimately contributing to a deeper understanding of cholinergic modulation of cognition and the development of novel therapeutics.

References

A Technical Guide to the Stereoselective Activity of Telenzepine Enantiomers at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the differential pharmacological activity of the (+)- and (-)-enantiomers of Telenzepine, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor antagonist. The document consolidates key findings on the binding affinities, functional potencies, and in vivo effects of these enantiomers, presenting quantitative data in a comparative format. Detailed experimental methodologies for the principal assays cited are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the stereoselectivity of Telenzepine.

Introduction

Telenzepine is a tricyclic pirenzepine (B46924) analog that exhibits high affinity and selectivity for the M1 muscarinic acetylcholine receptor (mAChR). As a chiral molecule, Telenzepine exists as two stable enantiomers, (+)-Telenzepine and (-)-Telenzepine. Research has consistently demonstrated a significant difference in the pharmacological activity of these two isomers, with the (+)-enantiomer being substantially more potent and selective for the M1 receptor subtype. This stereoselectivity has profound implications for its therapeutic applications, particularly in the treatment of peptic ulcers and other conditions involving the M1 receptor. This guide will explore the core pharmacological differences between the enantiomers, providing researchers and drug development professionals with a detailed technical overview.

Quantitative Pharmacological Data

The stereoselective interaction of Telenzepine enantiomers with muscarinic receptors has been quantified through various in vitro and in vivo studies. The following tables summarize the key data from radioligand binding assays, functional assays in isolated tissues, and in vivo models.

Table 1: Muscarinic Receptor Binding Affinities (Ki values in nM) of Telenzepine Enantiomers
EnantiomerM1 Receptor (Rabbit Superior Cervical Ganglia)M2 Receptor (Rabbit Superior Cervical Ganglia)M1/M2 Selectivity Ratio
(+)-Telenzepine 0.9417.8~19
(-)-Telenzepine ~470 (estimated from ratio)~890 (estimated from ratio)~1.9

Note: The Ki values for the M1 and M2 receptors in rabbit superior cervical ganglia were directly reported for Telenzepine (racemic mixture). The enantiomer-specific values are derived from reported selectivity ratios and enantiomeric potency ratios. The stereoselectivity of the enantiomers varies significantly, with a ratio of approximately 500 for M1 receptors in the cerebral cortex and 75 for cardiac receptors (predominantly M2).

Table 2: Functional Antagonist Potencies (pA2 values) of Telenzepine Enantiomers
EnantiomerPreparationAgonistpA2 Value
(+)-Telenzepine Rabbit Vas Deferens (M1)McN-A-3439.12
(-)-Telenzepine Rabbit Vas Deferens (M1)McN-A-3436.98
(+/-)-Telenzepine Rabbit Vas Deferens (M1)McN-A-3438.86

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 3: In Vivo Activity of Telenzepine Enantiomers in the Modified Shay Rat Model
EnantiomerActivityEnantiomeric Potency Ratio
(+)-Telenzepine Inhibition of gastric lesion production180
(-)-Telenzepine Weak inhibition of gastric lesion production

This high enantiomeric potency ratio in vivo for inhibiting gastric acid secretion-induced lesions strongly suggests that the anti-ulcer effect of Telenzepine is primarily mediated by the M1 receptor blockade of the (+)-enantiomer.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor, the primary target of (+)-Telenzepine, is a G-protein coupled receptor (GPCR) that signals through the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then elicit downstream cellular responses, including an increase in intracellular calcium and activation of protein kinase C (PKC).

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response Telenzepine (+)-Telenzepine Telenzepine->M1R Blocks Acetylcholine Acetylcholine Acetylcholine->M1R Activates

Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Radioligand Binding Assay Workflow

Competitive radioligand binding assays are crucial for determining the binding affinity (Ki) of unlabeled ligands, such as the Telenzepine enantiomers, for a specific receptor. This workflow outlines the key steps of such an assay using a radiolabeled antagonist.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Tissue Tissue/Cell Homogenization (e.g., Guinea Pig Cortex) Membrane Membrane Preparation (Centrifugation) Tissue->Membrane Incubation Incubation: - Membranes - Radioligand ([³H]NMS) - (+)- or (-)-Telenzepine Membrane->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 determination, Ki calculation) Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Functional Assay Workflow (Rabbit Vas Deferens)

Functional assays in isolated tissues, such as the rabbit vas deferens, are used to determine the functional potency (pA2) of an antagonist. This diagram illustrates the workflow for assessing the inhibitory effect of Telenzepine enantiomers on M1 receptor-mediated responses.

Functional_Assay_Workflow cluster_setup Tissue Preparation & Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissection of Rabbit Vas Deferens Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration under Tension Mounting->Equilibration Stimulation Electrical Field Stimulation (induces twitch contractions) Equilibration->Stimulation Antagonist Pre-incubation with (+)- or (-)-Telenzepine Equilibration->Antagonist Agonist Addition of M1 Agonist (McN-A-343) (inhibits contractions) Stimulation->Agonist Agonist_CR Cumulative Agonist Concentration-Response Curve Antagonist->Agonist_CR Schild Schild Plot Analysis Agonist_CR->Schild pA2 Determination of pA2 Value Schild->pA2

Caption: Functional Assay Workflow (Rabbit Vas Deferens).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of (+)- and (-)-Telenzepine for muscarinic receptors using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Tissue Preparation:

    • Euthanize guinea pigs and rapidly dissect the cerebral cortex.

    • Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, determined by a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, combine in a final volume of 250 µL:

      • 100 µL of membrane suspension.

      • 50 µL of [³H]-NMS at a final concentration of ~0.3 nM.

      • 50 µL of various concentrations of (+)- or (-)-Telenzepine (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • For determination of non-specific binding, add 1 µM atropine (B194438) in place of the test compound.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay in Isolated Rabbit Vas Deferens

This protocol details the methodology for determining the functional antagonist potency (pA2) of Telenzepine enantiomers at prejunctional M1 muscarinic receptors in the rabbit vas deferens.

  • Tissue Preparation and Setup:

    • Humanely sacrifice male New Zealand white rabbits.

    • Dissect the vasa deferentia and remove surrounding connective tissue.

    • Mount segments of the prostatic portion of the vas deferens in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 / 5% CO2.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Procedure:

    • Induce twitch contractions by electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage).

    • Once a stable baseline of twitch responses is achieved, obtain a cumulative concentration-response curve for the M1-selective agonist McN-A-343 to establish a control response.

    • Wash the tissue to allow recovery to the baseline twitch response.

    • Introduce a single concentration of (+)- or (-)-Telenzepine into the organ bath and allow it to equilibrate with the tissue for a predetermined time (e.g., 60 minutes).

    • In the presence of the antagonist, obtain a second cumulative concentration-response curve for McN-A-343.

    • Repeat this procedure with at least three different concentrations of each Telenzepine enantiomer.

  • Data Analysis:

    • Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by each concentration of the antagonist.

    • Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The x-intercept of the Schild regression line provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

In Vivo Assay of Gastric Acid Secretion (Modified Shay Rat Model)

This protocol describes the modified Shay rat model used to assess the in vivo antisecretory activity of Telenzepine enantiomers.

  • Animal Preparation:

    • Fast male Wistar rats for 24-48 hours prior to the experiment, with free access to water.

    • Administer the test compounds, (+)-Telenzepine, (-)-Telenzepine, or vehicle, subcutaneously or intraperitoneally at various doses.

  • Surgical Procedure:

    • Anesthetize the rats (e.g., with ether or isoflurane).

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pylorus with a silk suture, being careful to avoid damage to the blood supply.

    • Close the abdominal incision with sutures.

  • Sample Collection and Analysis:

    • After a set period (e.g., 4 hours) following pylorus ligation, euthanize the rats.

    • Clamp the esophagus and carefully remove the stomach.

    • Collect the accumulated gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric contents to remove any solid material.

    • Determine the total acid output by titrating an aliquot of the supernatant with 0.01 N NaOH to a pH of 7.0, using a pH meter.

    • Open the stomach along the greater curvature and examine the gastric mucosa for the presence and severity of lesions or ulcers. The ulcer index can be scored based on the number and size of the lesions.

  • Data Analysis:

    • Calculate the percentage inhibition of gastric acid secretion and ulcer formation for each dose of the Telenzepine enantiomers compared to the vehicle control group.

    • Determine the ED50 (the dose that produces 50% of the maximal inhibitory effect) for each enantiomer.

    • Calculate the enantiomeric potency ratio by dividing the ED50 of the less potent enantiomer by the ED50 of the more potent enantiomer.

Conclusion

The data and experimental methodologies presented in this technical guide unequivocally demonstrate the pronounced stereoselectivity of Telenzepine. The (+)-enantiomer is a significantly more potent and selective antagonist of the M1 muscarinic receptor than the (-)-enantiomer, as evidenced by binding affinity, functional potency, and in vivo activity. This stereoselectivity is a critical consideration for the development and clinical application of Telenzepine and related compounds. The detailed protocols and visualizations provided herein serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development, facilitating further investigation into the therapeutic potential of M1-selective muscarinic antagonists.

An In-depth Technical Guide to the Binding Kinetics and Receptor Interaction of Telenzepine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics and receptor interaction profile of telenzepine (B1681252) dihydrochloride (B599025), a potent and selective M₁ muscarinic receptor antagonist. The information is compiled from various scientific studies to support research and development efforts in pharmacology and drug discovery.

Introduction

Telenzepine is a tricyclic compound that acts as a selective antagonist for the M₁ muscarinic acetylcholine (B1216132) receptor.[1] Its high affinity and selectivity for the M₁ receptor subtype have made it a valuable tool in neuroscience research and for therapeutic applications, particularly in reducing gastric acid secretion.[2][3] This document details the quantitative aspects of its interaction with muscarinic receptors, the experimental methods used to determine these properties, and the signaling pathways it modulates.

Receptor Binding Kinetics and Affinity

The interaction of telenzepine with muscarinic receptors is characterized by high affinity, particularly for the M₁ subtype. The binding kinetics of telenzepine and its enantiomers have been a subject of detailed investigation.

Binding Affinity Data

The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. Telenzepine exhibits a significantly higher affinity for M₁ receptors compared to other muscarinic receptor subtypes.

LigandReceptor SubtypeTissue/Cell LineKᵢ (nM)Reference
TelenzepineM₁Rabbit Superior Cervical Ganglia0.94[4]
TelenzepineM₂Rabbit Superior Cervical Ganglia17.8[4]
(+)-TelenzepineM₁Rat Cerebral Cortex~0.2 (derived from 1/Kₐ)[5]
(-)-TelenzepineM₁Rat Cerebral Cortex~100 (derived from 1/Kₐ)[5]
(+)-TelenzepineM₂ (Cardiac)Rat Heart-[5]
(-)-TelenzepineM₂ (Cardiac)Rat Heart-[5]
Telenzepine Amine Congener (TAC)M₁ (transfected A9L cells)-2.4[6]
Telenzepine Amine Congener (TAC)M₂Rat Heart3.7[6]
Biotin Conjugate of TACM₂-0.60[6]
(p-aminophenyl)-acetyl derivativeM₁Rat Forebrain0.29[7]

Note: The stereoselectivity of telenzepine is significant, with the (+)-enantiomer displaying a much higher affinity for M₁ receptors than the (-)-enantiomer.[5][8] The enantiomeric potency ratio for cortical 'M1' receptors is approximately 400.[8]

Kinetic Rate Constants

The binding of telenzepine, particularly its (+)-enantiomer, to M₁ receptors is characterized by slow kinetics.

LigandReceptorParameterValueReference
[³H]TelenzepineM₁Dissociation half-time (t½)46 min at 37°C[4]
(+)-TelenzepineM₁t½ for start of blockade23 min[9]
(+)-TelenzepineM₁t½ for end of blockade174 min[9]
(-)-TelenzepineM₁t½ for start of blockade3.0 min[9]
(-)-TelenzepineM₁t½ for end of blockade0.38 min[9]

The extremely slow dissociation of (+)-telenzepine from M₁ receptors is thought to contribute to its long-lasting pharmacological effect in vivo.[9]

Functional Bioactivity

Functional assays measure the biological effect of a ligand on its target. For telenzepine, these assays typically quantify its ability to antagonize the effects of muscarinic agonists.

AssayAgonistPreparationParameterValue (nM)Reference
Inhibition of slow EPSPEndogenous AChRabbit Superior Cervical GangliaEC₅₀38[4]
Inhibition of slow IPSPEndogenous AChRabbit Superior Cervical GangliaEC₅₀253[4]
Blockade of McN-A-343 induced facilitationMcN-A-343Rat GangliaED₅₀~30[4]
Competitive blockade of twitch contractionsMcN-A-343Isolated Rabbit Vas DeferenspA₂ ((+)-telenzepine)9.12[9]
Competitive blockade of twitch contractionsMcN-A-343Isolated Rabbit Vas DeferenspA₂ ((-)-telenzepine)6.98[9]
Inhibition of bethanechol-induced acid secretionBethanecholIsolated Rat Gastric FunduspA₂7.96[10]

Experimental Protocols

The following sections describe generalized methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity (Kᵢ) of telenzepine using a competition binding assay.

Objective: To determine the affinity of a non-radiolabeled ligand (telenzepine) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Membrane preparations from tissues or cells expressing muscarinic receptors (e.g., rat cerebral cortex, CHO cells transfected with M₁ receptor).

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

  • Test Compound: Telenzepine dihydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • Radioligand at a concentration near its Kₑ.

    • Varying concentrations of the test compound (telenzepine).

    • For non-specific binding wells, add a saturating concentration of the non-specific binding control.

    • Assay buffer to reach the final volume.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue/Cells Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Wash Washing Centrifuge->Wash Resuspend Resuspension Wash->Resuspend ProteinAssay Protein Assay Resuspend->ProteinAssay AddMembranes Add Membranes ProteinAssay->AddMembranes Plate 96-well Plate Plate->AddMembranes AddRadioligand Add Radioligand AddMembranes->AddRadioligand AddTelenzepine Add Telenzepine AddRadioligand->AddTelenzepine Incubate Incubation AddTelenzepine->Incubate Filter Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50 CalculateKi Calculate Ki DetermineIC50->CalculateKi

Workflow for a Radioligand Competition Binding Assay.
Functional Assay: Isolated Tissue Bath

This protocol describes a method to assess the functional antagonism of telenzepine on agonist-induced muscle contraction.

Objective: To determine the potency of telenzepine as an antagonist by measuring its ability to inhibit the contractile response of an isolated tissue to a muscarinic agonist.

Materials:

  • Tissue: An isolated tissue preparation containing muscarinic receptors, such as rabbit vas deferens or rat atria.

  • Organ Bath: A temperature-controlled chamber with aeration.

  • Isotonic Transducer and Data Acquisition System.

  • Agonist: A muscarinic agonist like McN-A-343 or carbachol.

  • Antagonist: this compound.

  • Physiological Salt Solution: e.g., Krebs-Henseleit solution.

Procedure:

  • Tissue Preparation: Dissect the tissue and mount it in the organ bath containing aerated physiological salt solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC₅₀.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of telenzepine for a predetermined period.

  • Second Agonist Curve: In the presence of telenzepine, generate a second concentration-response curve for the agonist.

  • Data Analysis:

    • Compare the agonist concentration-response curves in the absence and presence of telenzepine.

    • Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist).

    • Construct a Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)) to determine the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Receptor Interaction and Signaling Pathways

Telenzepine exerts its effects by blocking the signaling cascade initiated by the activation of M₁ muscarinic receptors.

M₁ Muscarinic Receptor Signaling

The M₁ muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.

Signaling Cascade:

  • Agonist Binding: Acetylcholine binds to the M₁ receptor.

  • G-protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

  • PLC Activation: The α-subunit of Gq activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃: Binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

    • DAG: Activates protein kinase C (PKC).

  • Cellular Response: The increase in intracellular Ca²⁺ and activation of PKC lead to various cellular responses, such as smooth muscle contraction, secretion from glands, and modulation of neuronal excitability.

Telenzepine, as a competitive antagonist, binds to the M₁ receptor and prevents acetylcholine from binding, thereby inhibiting this entire signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds & Activates Telenzepine Telenzepine Telenzepine->M1R Binds & Blocks Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ ER->Ca Releases Response Cellular Response Ca->Response PKC->Response

M₁ Muscarinic Receptor Signaling Pathway and Telenzepine Antagonism.

Conclusion

This compound is a highly potent and selective M₁ muscarinic receptor antagonist with slow binding kinetics, particularly for its (+)-enantiomer. This profile contributes to its long duration of action. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. A thorough understanding of its binding kinetics and receptor interaction is crucial for its application in both basic research and clinical development.

References

Telenzepine Dihydrochloride in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of telenzepine (B1681252) dihydrochloride, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, and its application in Alzheimer's disease (AD) research models. While therapeutic strategies for AD often focus on M1 receptor agonists to enhance cholinergic signaling, telenzepine serves as a critical pharmacological tool to investigate the underlying mechanisms of M1 receptor function, synaptic plasticity, and amyloid precursor protein (APP) metabolism.

Introduction to Telenzepine Dihydrochloride

Telenzepine is an antimuscarinic agent belonging to the same class as pirenzepine (B46924), but it demonstrates a significantly higher affinity for the M1 muscarinic receptor subtype.[1] It is approximately 4-10 times more potent than pirenzepine as an antisecretory agent.[2] Its high potency and selectivity make it an invaluable tool for isolating and studying the specific roles of the M1 receptor in the central nervous system, particularly in pathways relevant to Alzheimer's disease pathology.

The cholinergic hypothesis of Alzheimer's posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in the disease.[3] The M1 muscarinic receptor, in particular, is crucial for mediating the cognitive effects of acetylcholine.[3] Consequently, compounds that modulate this receptor are of great interest. Telenzepine, by selectively blocking this receptor, allows researchers to probe the consequences of M1 inhibition and better understand its function in both healthy and diseased states.

Mechanism of Action and Relevance to Alzheimer's Disease

Telenzepine exerts its effects by competitively antagonizing the M1 muscarinic acetylcholine receptor. In the context of Alzheimer's disease research, this mechanism is primarily leveraged to understand how M1 receptor signaling influences two key pathological processes: synaptic transmission and the processing of Amyloid Precursor Protein (APP).

Activation of M1 receptors is known to stimulate the non-amyloidogenic processing of APP. This pathway involves the cleavage of APP by α-secretase, which precludes the formation of the neurotoxic amyloid-beta (Aβ) peptide.[4] By blocking the M1 receptor, telenzepine can be used in research models to investigate how suppression of this signaling pathway affects APP metabolism and potentially shifts the balance towards the amyloidogenic pathway, which leads to Aβ generation.[4][5]

The processing of APP can occur via two mutually exclusive pathways. The non-amyloidogenic pathway is considered neuroprotective, while the amyloidogenic pathway produces the Aβ peptides that aggregate to form the characteristic plaques found in AD brains.[6][7] M1 receptor activation is a key promoter of the protective non-amyloidogenic pathway. Telenzepine, as an antagonist, serves as a tool to block this pro-survival signaling, enabling detailed study of its downstream consequences.

APP_Processing cluster_0 Cell Membrane cluster_1 Non-Amyloidogenic Pathway cluster_2 Amyloidogenic Pathway cluster_3 M1 Receptor Signaling APP APP alpha_secretase α-secretase APP->alpha_secretase Cleavage beta_secretase β-secretase (BACE1) APP->beta_secretase Cleavage sAPP_alpha sAPPα (Neuroprotective) alpha_secretase->sAPP_alpha C83 C83 fragment alpha_secretase->C83 gamma_secretase_1 γ-secretase C83->gamma_secretase_1 Cleavage P3 P3 Fragment gamma_secretase_1->P3 sAPP_beta sAPPβ beta_secretase->sAPP_beta C99 C99 fragment beta_secretase->C99 gamma_secretase_2 γ-secretase C99->gamma_secretase_2 Cleavage Abeta Aβ Peptide (Neurotoxic) gamma_secretase_2->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation M1_Receptor M1 Receptor M1_Receptor->alpha_secretase Promotes Telenzepine Telenzepine Telenzepine->M1_Receptor Blocks ACh Acetylcholine (Agonist) ACh->M1_Receptor Activates InVivo_Workflow start Start: Hypothesis Formulation model Animal Model Selection (e.g., APP/PS1 Transgenic Mice) start->model groups Group Assignment (Vehicle Control vs. Telenzepine) model->groups admin Chronic Drug Administration (e.g., Oral Gavage, IP Injection) groups->admin behavior Behavioral Testing (e.g., Morris Water Maze, Y-Maze) admin->behavior tissue Tissue Collection (Brain Harvest & Dissection) behavior->tissue biochem Biochemical Analysis (ELISA for Aβ, Western Blot for APP/Secretases) tissue->biochem histo Histological Analysis (Immunohistochemistry for Plaques) tissue->histo analysis Data Analysis & Interpretation biochem->analysis histo->analysis end Conclusion analysis->end

References

Methodological & Application

Telenzepine Dihydrochloride: In Vivo Dosing Protocols for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine (B1681252) dihydrochloride (B599025) is a potent and selective antagonist of the muscarinic M1 receptor.[1] Its high affinity for the M1 receptor subtype makes it a valuable tool for investigating the role of cholinergic signaling in various physiological processes, including gastric acid secretion and cognitive function.[2][3] These application notes provide detailed protocols for the in vivo administration of Telenzepine dihydrochloride in rodent models, tailored for studies in gastroenterology and neuroscience.

Mechanism of Action: M1 Muscarinic Receptor Antagonism

Telenzepine exerts its effects by competitively blocking the M1 muscarinic acetylcholine (B1216132) receptor.[1] These receptors are G-protein coupled receptors that, upon activation by acetylcholine, stimulate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. By blocking this pathway, Telenzepine effectively inhibits M1-mediated signaling.

Telenzepine_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds to Telenzepine Telenzepine Telenzepine->M1R Blocks Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response Ca2->Response PKC->Response

Caption: Mechanism of Telenzepine as an M1 muscarinic receptor antagonist.

Data Presentation: Dosing Regimens

The following tables summarize recommended starting doses for this compound in rats and mice for different research applications. It is crucial to note that optimal doses may vary depending on the specific strain, age, and sex of the animals, as well as the experimental design. Therefore, pilot studies are recommended to determine the most effective dose for your specific model.

Table 1: this compound Dosing for Gastric Acid Secretion Studies in Rats

ApplicationSpeciesRoute of AdministrationDose (mg/kg)VehicleDosing Volume
Inhibition of Gastric Acid Secretion (Modified Shay Rat Model)RatOral (gavage)~1.2Water or 0.5% Sodium CMC5-10 mL/kg

Note: The dose of 2.7 µmol/kg was converted to mg/kg using the molecular weight of this compound (443.39 g/mol ).

Table 2: this compound Dosing for Cognitive and Behavioral Studies in Mice

ApplicationSpeciesRoute of AdministrationDose (mg/kg)VehicleDosing Volume
Motor Function StudiesMouseIntraperitoneal (i.p.)0.3 - 30.9% Saline10 mL/kg
Prepulse Inhibition StudiesMouseSubcutaneous (s.c.)1 - 30.9% Saline5-10 mL/kg

Table 3: this compound Dosing for Metabolic Studies in Rats

ApplicationSpeciesRoute of AdministrationDose (mg/kg)VehicleDosing Volume
Food Consumption StudiesRatIntraperitoneal (i.p.)1 - 1015-33% DMSO in Saline5 mL/kg

Experimental Protocols

Protocol 1: Inhibition of Gastric Acid Secretion in the Modified Shay Rat Model

This protocol is designed to assess the antisecretory effects of Telenzepine in a well-established model of gastric ulceration.[4][5][6]

Materials:

  • This compound

  • Vehicle (Sterile water or 0.5% Sodium Carboxymethyl Cellulose - CMC)

  • Oral gavage needles (18-20 gauge, ball-tipped)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for pyloric ligation

  • Centrifuge tubes

  • pH meter

Procedure:

  • Animal Preparation: Adult male Wistar or Sprague-Dawley rats (180-220g) are fasted for 24-48 hours with free access to water.[5]

  • Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to achieve a dose of 1.2 mg/kg with a dosing volume of 10 mL/kg, the concentration of the solution would be 0.12 mg/mL.

  • Administration: Administer the Telenzepine solution or vehicle control via oral gavage one hour prior to surgery.[4]

  • Pyloric Ligation Surgery: Anesthetize the rats. Make a small midline abdominal incision to expose the stomach. Ligate the pyloric end of the stomach, being careful not to obstruct blood flow. Suture the abdominal wall.

  • Incubation: Allow the animals to recover from anesthesia and house them individually for 4 hours.[6]

  • Sample Collection: Euthanize the animals and collect the gastric contents into a centrifuge tube.

  • Analysis: Measure the volume of the gastric juice and determine its pH. The stomach can also be examined for ulcer formation.

Shay_Rat_Model_Workflow Fasting 24-48h Fasting Dosing Oral Gavage: Telenzepine or Vehicle Fasting->Dosing Surgery Pyloric Ligation (Anesthesia) Dosing->Surgery 1h post-dose Incubation 4h Incubation Surgery->Incubation Euthanasia Euthanasia & Sample Collection Incubation->Euthanasia Analysis Measure Gastric Volume & pH Euthanasia->Analysis

Caption: Experimental workflow for the modified Shay rat model.

Protocol 2: Assessment of Motor Function in Mice using Intraperitoneal (i.p.) Injection

This protocol is adapted from studies investigating the effects of Telenzepine on motor symptoms in mouse models of Parkinson's disease.

Materials:

  • This compound

  • Vehicle (0.9% sterile saline)

  • Syringes and needles (25-27 gauge)

  • Behavioral testing apparatus (e.g., cylinder test, cross-maze)

Procedure:

  • Animal Acclimation: Acclimate adult mice to the behavioral testing room and apparatus for at least 30 minutes before the experiment.

  • Dosing Solution Preparation: Dissolve this compound in 0.9% sterile saline. For a 3 mg/kg dose with a 10 mL/kg injection volume, the concentration will be 0.3 mg/mL.

  • Administration: Inject the Telenzepine solution or vehicle control intraperitoneally.

  • Behavioral Testing: Conduct behavioral tests 30 minutes after the injection to coincide with the period of maximal drug effect.

Mouse_Behavioral_Workflow Acclimation Acclimation to Testing Environment Injection Intraperitoneal Injection: Telenzepine or Vehicle Acclimation->Injection Wait 30 min Wait Period Injection->Wait Testing Behavioral Testing Wait->Testing

Caption: Workflow for behavioral studies in mice with Telenzepine.

General Considerations

  • Solubility: this compound is soluble in water.

  • Stability: Prepare fresh solutions daily. If stock solutions are prepared, store them appropriately and validate their stability.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound as a selective M1 antagonist to investigate its role in various physiological and pathological conditions in rodent models.

References

Application Notes and Protocols for Telenzepine Dihydrochloride in Electrophysiology Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of telenzepine (B1681252) dihydrochloride (B599025), a potent and selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, in patch-clamp electrophysiology experiments. The following sections detail the pharmacological properties of telenzepine, protocols for its preparation and application, and experimental workflows for investigating its effects on neuronal activity.

Introduction to Telenzepine Dihydrochloride

Telenzepine is a high-affinity antagonist for the M1 subtype of muscarinic acetylcholine receptors. Its selectivity makes it a valuable tool for dissecting the role of M1 receptor signaling in various physiological processes, particularly in the central and peripheral nervous systems. In electrophysiology, telenzepine is utilized to investigate the modulation of ion channels, synaptic transmission, and neuronal excitability mediated by M1 receptors.

Pharmacological Profile

Telenzepine exhibits a high affinity for the M1 muscarinic receptor, with reported Ki values in the nanomolar range. Its selectivity for the M1 receptor over other muscarinic receptor subtypes allows for targeted investigation of M1-mediated signaling pathways.

ParameterValueReference Tissue/Cell
Ki (M1 Receptor) 0.94 nMRabbit sympathetic ganglia
IC50 (Muscarinic Depolarization) 8.5 nMGuinea-pig myenteric neurons

This table summarizes key pharmacological data for telenzepine.

M1 Receptor Signaling Pathway

The activation of M1 muscarinic acetylcholine receptors typically initiates a Gq-protein coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors can modulate the activity of various ion channels, leading to changes in neuronal excitability. Telenzepine blocks the initial step of this pathway by preventing acetylcholine (ACh) from binding to the M1 receptor.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh ACh M1R M1 Receptor ACh->M1R binds Telenzepine Telenzepine Telenzepine->M1R blocks Gq Gq protein M1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC IonChannel Ion Channel Modulation Ca_release->IonChannel PKC->IonChannel NeuronalResponse Altered Neuronal Excitability IonChannel->NeuronalResponse

Caption: M1 Receptor Signaling Pathway and Telenzepine Inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized water

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass: Based on the desired stock solution concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 443.39 g/mol .

  • Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile, deionized water to achieve the desired concentration. This compound is soluble in water at concentrations greater than 10 mg/mL.

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Activity

This protocol provides a general framework for whole-cell patch-clamp recordings to investigate the effects of telenzepine. Specific parameters may need to be optimized for the cell type and recording conditions.

Materials:

  • Cell Preparation: Acutely isolated neurons or cultured neuronal cells.

  • External (Extracellular) Solution (aCSF):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 25 mM NaHCO₃

    • 1.25 mM NaH₂PO₄

    • 10 mM Glucose

    • Continuously bubble with 95% O₂ / 5% CO₂.

  • Internal (Pipette) Solution:

    • 130 mM K-gluconate

    • 5 mM KCl

    • 10 mM HEPES

    • 0.5 mM EGTA

    • 4 mM Mg-ATP

    • 0.4 mM Na-GTP

    • Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

  • Patch Pipettes: Borosilicate glass, 3-6 MΩ resistance.

  • Telenzepine Working Solution: Dilute the stock solution in the external solution to the desired final concentration (e.g., 10 nM - 1 µM) immediately before use.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Prepare Neuronal Culture or Acute Slice Obtain_Seal Obtain Gigaohm Seal (Cell-attached) Cell_Prep->Obtain_Seal Sol_Prep Prepare External and Internal Solutions Sol_Prep->Obtain_Seal Pipette_Prep Pull and Fill Patch Pipettes Pipette_Prep->Obtain_Seal Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Whole_Cell Baseline Record Baseline Activity (Voltage or Current Clamp) Whole_Cell->Baseline Drug_App Bath Apply Telenzepine Working Solution Baseline->Drug_App Analyze Analyze Changes in: - Membrane Potential - Firing Frequency - Synaptic Currents Baseline->Analyze Record_Effect Record Post-Drug Activity Drug_App->Record_Effect Washout Washout with External Solution Record_Effect->Washout Record_Effect->Analyze Record_Washout Record Washout Activity Washout->Record_Washout Record_Washout->Analyze

Caption: Experimental Workflow for Patch-Clamp Recording with Telenzepine.

Voltage-Clamp Protocol to Investigate M1 Receptor Modulation of Ion Currents:

  • Holding Potential: Hold the neuron at -70 mV.

  • Baseline Recording: Record baseline synaptic activity (e.g., spontaneous excitatory or inhibitory postsynaptic currents, sEPSCs or sIPSCs).

  • Induce Muscarinic Current: Apply a muscarinic agonist (e.g., 10 µM acetylcholine or carbachol) to elicit a baseline M1 receptor-mediated current.

  • Telenzepine Application: Perfuse the bath with the telenzepine working solution for 5-10 minutes.

  • Post-Telenzepine Recording: Re-apply the muscarinic agonist in the presence of telenzepine and record the change in the induced current.

  • Washout: Wash out the telenzepine and agonist with the external solution and record any recovery of the response.

Current-Clamp Protocol to Investigate M1 Receptor Modulation of Neuronal Excitability:

  • Resting Membrane Potential: Measure the resting membrane potential of the neuron.

  • Baseline Firing: Inject a series of depolarizing current steps (e.g., 500 ms (B15284909) duration, in 20 pA increments) to elicit action potentials and determine the baseline firing frequency.

  • Telenzepine Application: Bath apply the telenzepine working solution for 5-10 minutes.

  • Post-Telenzepine Firing: Repeat the series of depolarizing current injections in the presence of telenzepine and measure any changes in firing frequency, action potential threshold, or afterhyperpolarization.

  • Washout: Perfuse with the external solution to wash out the drug and assess the reversibility of the effects.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison. Analyze changes in membrane potential, firing frequency, synaptic current amplitude and frequency, and other relevant parameters before, during, and after telenzepine application. Statistical analysis should be performed to determine the significance of any observed effects.

Experimental ConditionParameter 1 (e.g., Firing Frequency in Hz)Parameter 2 (e.g., sEPSC Amplitude in pA)
Baseline Mean ± SEMMean ± SEM
Telenzepine (Concentration) Mean ± SEMMean ± SEM
Washout Mean ± SEMMean ± SEM

This table provides a template for organizing quantitative data.

Conclusion

This compound is a powerful pharmacological tool for the investigation of M1 muscarinic receptor function in electrophysiological studies. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the role of M1 receptors in neuronal signaling and to screen for novel modulators of this important drug target.

References

Application Notes and Protocols for Calcium Imaging Assays Using Telenzepine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine (B1681252) dihydrochloride (B599025) is a potent and selective antagonist of the muscarinic M1 acetylcholine (B1216132) receptor.[1][2] The M1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including neuronal excitability and gastric acid secretion.[1][3] Upon activation by an agonist, the M1 receptor couples to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This makes calcium imaging a valuable technique for studying the pharmacological effects of M1 receptor modulators like Telenzepine.

These application notes provide detailed protocols and data for utilizing Telenzepine dihydrochloride in fluorescent calcium imaging assays to characterize its antagonist activity at the M1 receptor.

Data Presentation

The following table summarizes the quantitative data for this compound from various assays. It is important to note that the potency of a compound can vary depending on the assay format and cell type used.[4]

ParameterValueAssay TypeReceptorSpeciesReference
Ki0.94 nMRadioligand BindingM1Rabbit[5]
Ki17.8 nMRadioligand BindingM2Rabbit[5][6]
EC5038 nMElectrophysiology (slow EPSP)M1Rat[5][6]
EC50253 nMElectrophysiology (slow IPSP)Presumed M2Rat[5][6]

Note: EC50/IC50 values obtained from functional assays like calcium imaging can be influenced by factors such as agonist concentration and signal amplification.[4] The provided values should serve as a reference for designing dose-response experiments.

Signaling Pathway

The binding of an agonist to the muscarinic M1 receptor initiates a well-defined signaling cascade leading to the mobilization of intracellular calcium. Telenzepine, as an antagonist, blocks this pathway.

M1_Signaling_Pathway cluster_cytosol Cytosol M1 M1 Receptor Gq Gq/11 Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates ER Endoplasmic Reticulum (ER) IP3R->Ca_ER Agonist Agonist Agonist->M1 Binds Telenzepine Telenzepine (Antagonist) Telenzepine->M1 Blocks

Caption: M1 receptor signaling pathway leading to calcium mobilization.

Experimental Protocols

This section provides a detailed protocol for a fluorescent calcium imaging assay to determine the IC50 value of this compound. This protocol is a general guideline and may require optimization for specific cell lines and equipment.

Materials and Reagents
  • Cells expressing the muscarinic M1 receptor (e.g., CHO-M1 or SH-SY5Y cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96- or 384-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)[7][8][9]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[7]

  • This compound

  • M1 receptor agonist (e.g., Carbachol, Pilocarpine)

  • Ionomycin (for determining maximum calcium response)[10]

  • EGTA (for determining minimum calcium response)[10]

Protocol: Antagonist IC50 Determination
  • Cell Culture:

    • Culture M1-expressing cells in appropriate medium supplemented with FBS and antibiotics.

    • Plate cells into black-walled, clear-bottom microplates at a density that will result in a sub-confluent monolayer on the day of the experiment.[10] Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a stock solution of the calcium-sensitive dye (e.g., 1 mM Fura-2 AM in anhydrous DMSO).[10]

    • Prepare a loading buffer by diluting the dye stock solution in HBSS to a final concentration of 2-5 µM.[10]

    • To aid in dye solubilization, add Pluronic F-127 to the loading buffer (final concentration of 0.02%).[10] If using, add probenecid (1-2.5 mM final concentration) to the loading buffer.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.[10]

  • Cell Washing and De-esterification:

    • After incubation, gently wash the cells twice with HBSS to remove extracellular dye.[10]

    • Add fresh HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.[10]

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in HBSS. It is advisable to perform a wide concentration range initially (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Add the different concentrations of Telenzepine to the wells. Include a vehicle control (HBSS with DMSO at the same final concentration as the compound dilutions).

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Calcium Imaging and Agonist Stimulation:

    • Place the microplate into a fluorescence plate reader or a microscope equipped for calcium imaging.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined EC80-EC90 concentration of the M1 agonist (e.g., carbachol) to all wells simultaneously using an automated dispenser.

    • Continuously record the fluorescence signal for 2-3 minutes to capture the peak calcium response.[9]

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., F340/F380) for each time point.[10] For single-wavelength dyes like Fluo-4, use the change in fluorescence intensity (ΔF/F₀).

    • Determine the peak response for each well after agonist addition.

    • Normalize the data: Set the average response of the vehicle control wells (agonist only) as 100% and the average response of wells with no agonist as 0%.

    • Plot the normalized response against the logarithm of the Telenzepine concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]

Experimental Workflow

The following diagram illustrates the general workflow for conducting a calcium imaging assay to test the antagonist properties of Telenzepine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis arrow arrow A Plate Cells B Culture for 24-48h A->B C Prepare Dye Loading Buffer B->C D Wash Cells E Load Cells with Dye (30-60 min) D->E F Wash Cells (2x) E->F G De-esterify Dye (30 min) F->G H Add Telenzepine Dilutions (Antagonist Incubation) G->H I Measure Baseline Fluorescence H->I J Add Agonist (e.g., Carbachol) I->J K Record Calcium Flux J->K L Calculate Peak Response K->L M Normalize Data L->M N Generate Dose-Response Curve M->N O Calculate IC50 N->O

Caption: Workflow for an antagonist calcium imaging assay.

Troubleshooting

  • Low Signal-to-Noise Ratio: Optimize dye concentration and loading time. Ensure complete removal of extracellular dye.

  • High Background Fluorescence: Thoroughly wash cells after dye loading. Check the autofluorescence of the compounds and the assay buffer.[10]

  • Cell Toxicity: High concentrations of dye or prolonged loading times can be toxic. Perform a cell viability assay to determine optimal conditions.[10]

  • Receptor Desensitization: Muscarinic receptors can desensitize upon prolonged exposure to agonists. Be mindful of this when designing experiments.[10]

By following these protocols and guidelines, researchers can effectively utilize this compound in calcium imaging assays to investigate M1 receptor pharmacology and function.

References

Application Notes and Protocols for Telenzepine Dihydrochloride in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine (B1681252) dihydrochloride (B599025) is a potent and selective antagonist of the muscarinic M1 acetylcholine (B1216132) receptor, demonstrating a high affinity with a Ki value of approximately 0.94 nM[1]. Its selectivity and potency make it an invaluable pharmacological tool for elucidating the role of M1 receptors in various physiological processes, particularly in the modulation of synaptic plasticity, which is a fundamental mechanism underlying learning and memory[2][3]. These application notes provide detailed protocols for utilizing Telenzepine dihydrochloride to investigate its effects on long-term potentiation (LTP) and long-term depression (LTD) in in vitro hippocampal preparations, as well as for assessing its impact on spatial learning and memory in vivo.

Mechanism of Action

Telenzepine exerts its effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to M1 muscarinic receptors. These receptors are Gq/11 protein-coupled receptors predominantly expressed in the central nervous system, including the hippocampus and cortex[3]. The activation of M1 receptors by ACh initiates a signaling cascade that plays a crucial role in modulating neuronal excitability and synaptic strength. By antagonizing these receptors, Telenzepine allows researchers to dissect the specific contributions of M1 receptor signaling to synaptic plasticity.

Data Presentation: Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on available literature.

ParameterValueSpecies/TissueReference
Binding Affinity (Ki)
M1 Receptor0.94 nMRabbit Sympathetic Ganglia[1]
M2 Receptor17.8 nMRabbit Sympathetic Ganglia[1]
Functional Antagonism (ED50)
Slow Excitatory Postsynaptic Potential (EPSP)38 nMRat Sympathetic Ganglia[1]
Slow Inhibitory Postsynaptic Potential (IPSP)253 nMRat Sympathetic Ganglia[1]

Signaling Pathway

The binding of acetylcholine to M1 receptors activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can lead to the activation of downstream kinases such as extracellular signal-regulated kinase (ERK), which are implicated in the modulation of synaptic plasticity[4]. Telenzepine blocks this entire downstream cascade by preventing the initial receptor activation.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates ERK ERK PKC->ERK Activates Plasticity Modulation of Synaptic Plasticity ERK->Plasticity ER->Ca2 Releases ACh Acetylcholine ACh->M1R Activation Telenzepine Telenzepine Telenzepine->M1R Antagonism

M1 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol details the procedure for inducing and recording LTP in the CA1 region of the hippocampus and assessing the inhibitory effect of this compound.

Materials and Reagents:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome or tissue chopper

  • Recording chamber (submerged or interface)

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

  • Carbogen gas (95% O2 / 5% CO2)

Experimental Workflow:

LTP Experimental Workflow

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., adult rat or mouse).

    • Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome or tissue chopper.

    • Transfer slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour to recover.

  • Telenzepine Solution Preparation:

    • This compound is soluble in water (>10 mg/mL)[5]. Prepare a 10 mM stock solution in deionized water.

    • On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM).

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).

    • Switch the perfusion to aCSF containing the desired concentration of Telenzepine or vehicle control and continue baseline recording for another 20-30 minutes.

    • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

    • Record fEPSPs for at least 60 minutes post-induction.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the pre-LTP baseline average.

    • Compare the magnitude of LTP (the percentage increase in fEPSP slope 50-60 minutes post-induction) between the Telenzepine-treated and vehicle control groups.

Protocol 2: In Vivo Behavioral Assay - Morris Water Maze

This protocol describes the use of the Morris Water Maze to assess the effect of Telenzepine on spatial learning and memory.

Materials and Reagents:

  • This compound

  • Saline solution (vehicle)

  • Morris Water Maze apparatus (circular pool, platform, tracking software)

  • Rodents (rats or mice)

Experimental Workflow:

Morris Water Maze Experimental Workflow

Procedure:

  • Apparatus Setup:

    • Fill the circular pool with water made opaque with non-toxic white paint.

    • Maintain the water temperature at 20-22°C.

    • Place a submerged platform in a fixed location in one of the quadrants.

    • Ensure prominent visual cues are present around the room.

  • Drug Administration:

    • Dissolve this compound in sterile saline.

    • Administer Telenzepine or vehicle via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at a predetermined time (e.g., 30 minutes) before each training session. Dosages should be determined from pilot studies.

  • Habituation (Day 1):

    • Allow animals to swim freely for 60 seconds without the platform.

    • Conduct several trials with a visible platform to ensure animals are not visually impaired and can learn the basic task of escaping the water.

  • Acquisition Training (Days 2-5):

    • Conduct 4 trials per day for 4 consecutive days.

    • For each trial, place the animal in the water at one of four randomized starting positions, facing the wall.

    • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails, gently guide it to the platform.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent and the distance traveled in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Compare the escape latencies and path lengths during the acquisition phase between the Telenzepine and vehicle groups.

    • In the probe trial, compare the time spent in the target quadrant between the groups to assess memory retention.

Conclusion

This compound is a powerful tool for investigating the role of M1 muscarinic receptors in synaptic plasticity. The protocols outlined above provide a framework for conducting both in vitro and in vivo studies to characterize its effects. By carefully titrating concentrations and adhering to rigorous experimental design, researchers can effectively use Telenzepine to advance our understanding of the cholinergic modulation of learning and memory.

References

Application Notes and Protocols for Telenzepine Dihydrochloride Administration in Murine Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of telenzepine (B1681252) dihydrochloride (B599025), a selective muscarinic M1 receptor antagonist, in behavioral research using mice. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the design and execution of robust behavioral studies.

Introduction and Mechanism of Action

Telenzepine is a potent and selective antagonist of the muscarinic M1 acetylcholine (B1216132) receptor.[1][2] M1 receptors are predominantly expressed in the central nervous system (CNS), particularly in the cortex and hippocampus, regions critically involved in cognitive functions such as learning and memory. By blocking the action of acetylcholine at these receptors, telenzepine can be utilized to investigate the role of the M1 receptor in various behavioral paradigms. Its selectivity for the M1 receptor over other muscarinic subtypes minimizes off-target effects, making it a valuable tool for dissecting the specific contributions of M1 receptor signaling to behavior.

Data Presentation

The following tables summarize the key in vitro and in vivo data for telenzepine and other relevant M1 antagonists to inform experimental design.

Table 1: In Vitro Receptor Binding Affinities

CompoundReceptor SubtypeKi (nM)SpeciesReference
TelenzepineM10.94Rabbit[3]
M217.8Rabbit[3]
Pirenzepine (B46924)M118.6Rabbit[3]
M2588Rabbit[3]
VU0255035M114.87Human

Table 2: In Vivo Administration and Behavioral Effects in Rodents

CompoundSpeciesAdministration RouteDosageBehavioral TestKey FindingsReference
TelenzepineMouseSubcutaneous (s.c.)1 and 3 mg/kgPrepulse InhibitionAttenuated the reversal of PPI deficits induced by galantamine.
DicyclomineRatIntraperitoneal (i.p.)16 mg/kgContextual Fear ConditioningImpaired acquisition of contextual fear conditioning.
VU0255035MouseIntraperitoneal (i.p.)10, 30 mg/kgContextual Fear ConditioningDid not induce deficits in contextual freezing.[4]
PirenzepineRatIntracerebroventricular (ICV)20 µ g/rat Morris Water MazeImpaired choice accuracy in a spatial discrimination task.[5]

Experimental Protocols

Important Considerations Before Starting:

  • Blood-Brain Barrier Penetration: While telenzepine is a potent M1 antagonist, its predecessor, pirenzepine, has low lipid solubility and does not readily cross the blood-brain barrier.[1] The central effects of systemically administered telenzepine should be carefully considered and may require higher doses or alternative administration routes (e.g., intracerebroventricular) for robust CNS target engagement. The novel M1 antagonist VU0255035, however, has been shown to be brain penetrant.[4]

  • Vehicle Selection: Telenzepine dihydrochloride is soluble in water. A sterile saline solution (0.9% NaCl) is a suitable vehicle for administration.

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before each behavioral experiment.

  • Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

Protocol for Prepulse Inhibition (PPI) Test

Objective: To assess sensorimotor gating. Deficits in PPI are observed in certain neuropsychiatric disorders.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Startle response measurement system

Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse receiving 0.25 mL).

  • Animal Groups:

    • Vehicle control (saline)

    • Telenzepine (1 mg/kg, s.c.)

    • Telenzepine (3 mg/kg, s.c.)

  • Administration: Administer the vehicle or telenzepine solution subcutaneously 30 minutes before the PPI test.

  • PPI Testing Session:

    • Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

    • The session consists of a series of trials:

      • Pulse-alone trials: A startling stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 73, 79, or 85 dB white noise for 20 ms) presented 100 ms (B15284909) before the startling pulse.

      • No-stimulus trials: Background noise only.

    • Present trials in a pseudorandom order with a variable inter-trial interval (average 15 s).

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: (1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)) x 100.

Protocol for Contextual Fear Conditioning

Objective: To assess hippocampus-dependent associative learning and memory.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Fear conditioning chamber with a grid floor connected to a shock generator.

Procedure:

  • Drug Preparation: Prepare telenzepine solution as described in the PPI protocol.

  • Animal Groups:

    • Vehicle control (saline)

    • Telenzepine (e.g., 1-10 mg/kg, i.p. - dosage may need optimization based on brain penetrance)

  • Administration: Administer the vehicle or telenzepine solution intraperitoneally 30 minutes before the training session.

  • Day 1: Training (Conditioning)

    • Place the mouse in the conditioning chamber and allow a 2-minute exploration period.

    • Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2800 Hz for 30 s).

    • Co-terminate the CS with an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 2 s).

    • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

    • Leave the mouse in the chamber for another minute before returning it to its home cage.

  • Day 2: Contextual Memory Test

    • Place the mouse back into the same conditioning chamber (context) without presenting the tone or the shock.

    • Record the mouse's behavior for 5 minutes.

  • Data Analysis: Score the amount of time the mouse spends "freezing" (complete immobility except for respiration) during the contextual memory test. An increase in freezing time indicates a stronger fear memory.

Protocol for Morris Water Maze (MWM)

Objective: To assess hippocampal-dependent spatial learning and memory.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Circular water tank (120-150 cm diameter) filled with opaque water.

  • Submerged escape platform.

  • Visual cues around the room.

  • Video tracking system.

Procedure:

  • Drug Preparation: Prepare telenzepine solution as described previously.

  • Animal Groups:

    • Vehicle control (saline)

    • Telenzepine (dosage to be determined, e.g., 1-10 mg/kg, i.p., or via ICV for direct CNS delivery).

  • Administration: Administer the vehicle or telenzepine solution 30 minutes before the first trial of each day's session.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each mouse.

    • For each trial, place the mouse into the water facing the wall at one of four quasi-random start locations.

    • Allow the mouse to swim and find the hidden platform (maximum trial duration 60-90 s).

    • If the mouse fails to find the platform, gently guide it there.

    • Allow the mouse to remain on the platform for 15-30 s.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the tank.

    • Place the mouse in the tank at a novel start position and allow it to swim for 60 s.

  • Data Analysis:

    • Acquisition: Measure the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Protocol for Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Elevated plus maze apparatus.

Procedure:

  • Drug Preparation: Prepare telenzepine solution as described.

  • Animal Groups:

    • Vehicle control (saline)

    • Telenzepine (dosage to be determined, e.g., 1-10 mg/kg, i.p.).

  • Administration: Administer the vehicle or telenzepine solution 30 minutes before the test.

  • Testing:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera.

  • Data Analysis: Measure the number of entries into and the time spent in the open and closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Visualizations

Signaling Pathway of Telenzepine

Telenzepine_Signaling_Pathway ACh Acetylcholine (ACh) M1R Muscarinic M1 Receptor ACh->M1R Binds & Activates Telenzepine Telenzepine Telenzepine->M1R Binds & Blocks Gq_protein Gq Protein M1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Excitation Neuronal Excitation & Cognitive Function Ca_release->Neuronal_Excitation Modulates PKC_activation->Neuronal_Excitation Modulates

Caption: Telenzepine antagonizes the M1 receptor, blocking ACh-mediated Gq protein activation.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Formulation Animal_Prep Animal Acclimation & Habituation Start->Animal_Prep Grouping Random Assignment to Groups (Vehicle, Telenzepine Doses) Animal_Prep->Grouping Drug_Admin This compound Administration (s.c. or i.p.) Grouping->Drug_Admin Wait Waiting Period (e.g., 30 minutes) Drug_Admin->Wait Behavioral_Testing Behavioral Testing Battery (e.g., MWM, EPM, Fear Conditioning) Wait->Behavioral_Testing Data_Collection Data Collection (Automated Tracking & Scoring) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: Workflow for a typical mouse behavioral study using telenzepine.

References

In Vitro Assay Guide for Telenzepine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Telenzepine (B1681252) dihydrochloride (B599025) is a potent and selective antagonist of the muscarinic M1 acetylcholine (B1216132) receptor (M1-mAChR).[1][2] It exhibits high affinity for the M1 receptor subtype, making it a valuable tool for in vitro studies aimed at characterizing M1 receptor function and for the screening and development of novel M1-targeted therapeutics.[1][2] In vitro assays for Telenzepine dihydrochloride are crucial for determining its binding affinity, selectivity, and functional antagonism at the M1 receptor.

Telenzepine acts by competitively blocking the binding of the endogenous ligand, acetylcholine, to the M1 receptor.[3] The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[4] Activation of the M1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events mediate the physiological effects of M1 receptor activation. By blocking this cascade, Telenzepine inhibits downstream cellular responses.

This guide provides detailed protocols for two primary types of in vitro assays for characterizing this compound: a radioligand binding assay to determine its affinity for the M1 receptor, and a functional assay to measure its antagonist activity by quantifying the inhibition of agonist-induced intracellular signaling.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of this compound for muscarinic receptors.

Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)RadioligandTissue/Cell SourceReference
M10.94[3H]TelenzepineRabbit Superior Cervical Ganglia[3]
M10.94Not SpecifiedNot Specified[2]
M217.8[3H]TelenzepineRabbit Superior Cervical Ganglia[3]

Table 2: Functional Potency of this compound

Assay TypeParameterValue (nM)Agonist UsedTissue/Cell SystemReference
ElectrophysiologyEC50 (slow EPSP)38Not SpecifiedRabbit/Rat Superior Cervical Ganglia[3]
ElectrophysiologyEC50 (slow IPSP)253Not SpecifiedRabbit/Rat Superior Cervical Ganglia[3]

M1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the M1 muscarinic acetylcholine receptor and the point of inhibition by Telenzepine.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Agonist) ACh->M1R Activates Telenzepine Telenzepine (Antagonist) Telenzepine->M1R Blocks Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: M1 receptor signaling and Telenzepine's point of action.

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition

This protocol determines the binding affinity (Ki) of this compound for the M1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare Membranes (e.g., from CHO-K1 cells expressing M1 receptor) incubation Incubate Membranes with: - [3H]N-methylscopolamine (Radioligand) - Varying concentrations of Telenzepine - Buffer prep->incubation filtration Separate Bound and Free Radioligand (Rapid filtration over GF/C filters) incubation->filtration wash Wash Filters to Remove Unbound Radioligand filtration->wash scintillation Measure Radioactivity (Liquid Scintillation Counting) wash->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis

Caption: Workflow for the radioligand binding assay.

Materials:

  • Cell membranes expressing the human M1 muscarinic receptor (e.g., from CHO-K1 cells)

  • [3H]N-methylscopolamine (NMS) as the radioligand

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Atropine (10 µM)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation vials and scintillation cocktail

  • Multi-channel pipette, 96-well plates, and a cell harvester

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in distilled water or an appropriate solvent.

    • Perform serial dilutions of Telenzepine in the assay buffer to obtain a range of concentrations (e.g., 10-12 M to 10-5 M).

    • Dilute the [3H]NMS in the assay buffer to a final concentration approximately equal to its Kd for the M1 receptor (typically around 0.1-1.0 nM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM Atropine (for non-specific binding).

      • 25 µL of the appropriate Telenzepine dilution (or buffer for total and non-specific binding).

      • 50 µL of diluted [3H]NMS.

      • 100 µL of diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing:

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each Telenzepine concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the Telenzepine concentration.

    • Determine the IC50 value (the concentration of Telenzepine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: IP-One HTRF Assay

This protocol measures the ability of Telenzepine to antagonize agonist-induced accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF).

Experimental Workflow: IP-One HTRF Assay

IP_One_HTRF_Workflow seed_cells Seed Cells Expressing M1 Receptor in a 96-well plate pre_incubation Pre-incubate Cells with Varying Concentrations of Telenzepine seed_cells->pre_incubation stimulation Stimulate Cells with an M1 Agonist (e.g., Carbachol) pre_incubation->stimulation lysis_detection Lyse Cells and Add HTRF Reagents (IP1-d2 and anti-IP1 cryptate) stimulation->lysis_detection incubation Incubate at Room Temperature lysis_detection->incubation read_plate Read HTRF Signal (Fluorescence at 665 nm and 620 nm) incubation->read_plate analysis Data Analysis (Calculate IC50) read_plate->analysis

Caption: Workflow for the IP-One HTRF functional assay.

Materials:

  • Cells stably expressing the human M1 muscarinic receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • This compound

  • M1 receptor agonist (e.g., Carbachol)

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)

  • White, opaque 96-well or 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the M1-expressing cells according to standard protocols.

    • Seed the cells into a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in the assay stimulation buffer.

    • Remove the culture medium from the cells and add the different concentrations of Telenzepine.

    • Pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare the M1 agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (EC80).

    • Add the agonist to the wells containing the antagonist and incubate for 30-60 minutes at 37°C.

  • Cell Lysis and HTRF Reagent Addition:

    • Following the manufacturer's instructions for the IP-One kit, add the IP1-d2 conjugate and the anti-IP1 cryptate to the cell lysis buffer.

    • Add this mixture to each well to lyse the cells and initiate the detection reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the logarithm of the Telenzepine concentration.

    • Determine the IC50 value, which represents the concentration of Telenzepine that inhibits 50% of the agonist-induced IP1 accumulation, using non-linear regression.

These protocols provide a robust framework for the in vitro characterization of this compound. Researchers should optimize assay conditions, such as cell number, incubation times, and reagent concentrations, for their specific experimental setup.

References

Dissolving Telenzepine Dihydrochloride for Scientific Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Telenzepine dihydrochloride (B599025), a selective muscarinic M1 receptor antagonist, for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Physicochemical Properties and Solubility

Telenzepine dihydrochloride is a white to off-white solid compound. Its solubility is a critical factor in the preparation of stock and working solutions for in vitro and in vivo studies. The solubility in common laboratory solvents is summarized in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water 44.34100Readily soluble. It is recommended to use purified water (e.g., deionized, distilled, or sterile). For cell culture, use sterile, tissue culture-grade water.
DMSO >5>11.28While a precise maximum solubility is not widely reported, it is soluble at concentrations commonly used for stock solutions.
Ethanol (B145695) Not readily availableNot readily availableData on the solubility of this compound in ethanol is limited. It is advisable to perform a small-scale solubility test before preparing a larger volume.

Note: The molecular weight of this compound is 443.39 g/mol . This value should be used for all calculations of molarity.

Stability and Storage

Proper storage of both the solid compound and its solutions is essential to maintain its chemical integrity and biological activity.

  • Solid Compound: Store desiccated at room temperature.

  • Stock Solutions:

    • Short-term storage: Store at -20°C for up to one month.[1]

    • Long-term storage: Aliquot and store at -80°C for up to six months.[1]

    • Protection: Solutions should be stored in tightly sealed containers to protect from moisture.[1]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.

Light and pH Sensitivity: While specific data on the photostability and pH-dependent degradation of this compound is not extensively published, it is good laboratory practice to protect solutions from light, especially during long-term storage, by using amber vials or by wrapping containers in foil. The pH of the final solution can influence the stability and solubility of the compound; therefore, it is recommended to prepare solutions in buffers appropriate for the experimental system.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, purified water or DMSO

  • Sterile conical tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.43 mg of the compound.

  • Dissolution:

    • For an aqueous stock solution: Add the weighed powder to a sterile tube. Add the appropriate volume of sterile water (e.g., 1 mL for a 10 mM solution).

    • For a DMSO stock solution: Add the weighed powder to a sterile tube. Add the appropriate volume of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures is considered.

  • Sterilization (for aqueous solutions): For applications requiring sterility, such as cell culture, filter the aqueous stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Workflow for Preparing a Stock Solution

G A Weigh Telenzepine dihydrochloride powder B Add appropriate volume of solvent (Water or DMSO) A->B C Vortex until fully dissolved B->C D Sterile filter (if aqueous and for sterile applications) C->D E Aliquot into single-use tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for the preparation of a this compound stock solution.

Preparation of Working Solutions for In Vitro Experiments (e.g., Cell-Based Assays)

This protocol describes the dilution of a stock solution to prepare a working solution for treating cultured cells.

Materials:

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • Sterile cell culture medium appropriate for the cell line

Procedure:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentration.

    • Important: If the stock solution is in DMSO, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in the experiment.

  • Application: Add the working solution to the cell cultures as per the experimental design.

Signaling Pathway Inhibition by Telenzepine

G cluster_0 Cell Membrane M1 Muscarinic M1 Receptor Gq_11 Gq/11 M1->Gq_11 activates Acetylcholine Acetylcholine Acetylcholine->M1 activates Telenzepine Telenzepine dihydrochloride Telenzepine->M1 antagonizes PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 and DAG Signaling PLC->IP3_DAG Cellular_Response Cellular Response (e.g., Calcium mobilization) IP3_DAG->Cellular_Response

Caption: this compound acts as an antagonist at the muscarinic M1 receptor.

Preparation of Dosing Solutions for In Vivo Experiments

This protocol provides an example of how to prepare a dosing solution of this compound for oral administration in rodents. Telenzepine has been shown to be orally active in rat models.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Saline or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

Example Formulation for a 2 mg/mL Dosing Solution: This formulation is based on a common vehicle for in vivo studies of compounds with limited aqueous solubility.[2]

  • Initial Dissolution: Dissolve 2 mg of this compound in 50 µL of DMSO to create a 40 mg/mL primary solution.[2]

  • Addition of Co-solvents: To the primary solution, add 300 µL of PEG300 and mix well until the solution is clear.

  • Addition of Surfactant: Add 50 µL of Tween 80 and mix thoroughly.

  • Final Dilution: Add 600 µL of saline or PBS to the mixture and vortex until a clear and homogenous solution is obtained. The final volume will be 1 mL with a this compound concentration of 2 mg/mL.

Important Considerations for In Vivo Studies:

  • Vehicle Control: Always administer the vehicle solution (without the drug) to a control group of animals to account for any effects of the vehicle itself.

  • Route of Administration: The choice of vehicle will depend on the route of administration (e.g., oral gavage, intravenous injection). The formulation provided above is suitable for oral administration. For intravenous administration, ensure all components are sterile and suitable for injection, and consider the potential for precipitation upon dilution in the bloodstream.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Logical Workflow for In Vivo Dosing Solution Preparation

G A Dissolve Telenzepine in DMSO B Add PEG300 and mix A->B C Add Tween 80 and mix B->C D Add Saline or PBS and vortex C->D E Final Dosing Solution D->E

Caption: Logical steps for preparing an in vivo dosing solution.

Conclusion

The successful use of this compound in experimental research is contingent upon its proper dissolution and handling. By following these detailed protocols and considering the stability and solubility characteristics of the compound, researchers can prepare reliable and effective solutions for their in vitro and in vivo studies, thereby ensuring the integrity and reproducibility of their findings.

References

Application Notes and Protocols: Telenzepine Dihydrochloride in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine (B1681252) dihydrochloride (B599025) is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR).[1] Its high affinity for the M1 receptor subtype makes it a valuable tool for investigating cholinergic signaling in the central and peripheral nervous systems.[2][3][4] In primary neuron cultures, telenzepine can be utilized to elucidate the role of M1-mAChR in various neuronal processes, including signal transduction, neuronal excitability, and cell survival. These application notes provide detailed protocols for the use of telenzepine dihydrochloride in primary neuron cultures to study its effects on intracellular calcium signaling, neuronal excitability, and neuroprotection.

Mechanism of Action

Telenzepine acts as a competitive antagonist at the M1 muscarinic acetylcholine receptor.[1] The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[5][6][7] Activation of the M1 receptor by acetylcholine or other muscarinic agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and modulation of neuronal function. By blocking the M1 receptor, telenzepine inhibits this signaling cascade, preventing the downstream effects of M1 receptor activation.

M1_Signaling_Pathway cluster_cytosol cluster_er Endoplasmic Reticulum IP3 IP3 ER_Ca Ca²⁺ Store IP3->ER_Ca Triggers Release DAG DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates ER_Ca->Ca Telenzepine Telenzepine M1R M1R Telenzepine->M1R Blocks ACh Acetylcholine ACh->M1R Activates Gq Gq M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->IP3 PIP2->DAG

Data Presentation

The following tables summarize the known quantitative data for this compound from various in vitro studies. These values can serve as a reference for designing experiments in primary neuron cultures.

Table 1: Binding Affinities of Telenzepine

Receptor SubtypeTissue/Cell LineKᵢ (nM)Reference
M1Rabbit Sympathetic Ganglia0.94[2]
M2Rabbit Sympathetic Ganglia17.8[2]
M1 (cortical)Guinea-pig Cerebral Cortex~400-fold higher affinity for (+) enantiomer[1]

Table 2: Functional Activity of Telenzepine

AssayPreparationpA₂ ValueReference
Inhibition of Bethanechol-induced Acid SecretionIsolated Rat Gastric Fundus7.96
Blockade of Muscarinic M1-receptorsIsolated Rabbit Vas Deferens9.12 ((+)-enantiomer)

Table 3: Kinetic Properties of Telenzepine Enantiomers at M1 Receptors

Enantiomert₁/₂ for Start of Blockade (min)t₁/₂ for End of Blockade (min)Reference
(+)-Telenzepine23174
(-)-Telenzepine3.00.38

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Pregnant E18 Sprague-Dawley rat

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX Supplement

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Poly-D-lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

  • Hemocytometer and Trypan Blue

Procedure:

  • Coating of Culture Vessels:

    • One day prior to dissection, coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for 1-2 hours at 37°C.

    • Aspirate the Poly-D-lysine solution and wash three times with sterile water.

    • Add laminin (10 µg/mL) in sterile PBS and incubate overnight at 37°C.

    • The following day, aspirate the laminin solution and allow the vessels to dry before use.

  • Tissue Dissection:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the cerebral cortices from the E18 embryos in ice-cold HBSS.

  • Cell Dissociation:

    • Transfer the cortical tissue to a 15 mL conical tube and mince into small pieces.

    • Incubate the tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

    • Neutralize the trypsin by adding an equal volume of Neurobasal medium containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating and Culture:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the cells onto the coated culture vessels at a desired density (e.g., 2.5 x 10⁵ cells/cm²) in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Primary_Neuron_Culture_Workflow Start E18 Rat Embryo Dissection Dissect Cerebral Cortices Start->Dissection Dissociation Enzymatic & Mechanical Dissociation Dissection->Dissociation Plating Plate Cells on Coated Surface Dissociation->Plating Incubation Incubate at 37°C, 5% CO₂ Plating->Incubation Maintenance Media Changes (every 3-4 days) Incubation->Maintenance Ready Mature Neuronal Culture (DIV 7-14) Maintenance->Ready

Protocol 2: Assessment of Intracellular Calcium Concentration

This protocol utilizes the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium in response to M1 receptor activation and blockade by telenzepine.

Materials:

  • Mature primary cortical neuron cultures (DIV 7-14)

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • M1 receptor agonist (e.g., Carbachol or Oxotremorine-M)

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microscope or plate reader with appropriate filters (Ex/Em ≈ 490/525 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluo-4 AM in DMSO.

    • Prepare a working solution of Fluo-4 AM (e.g., 5 µM) in HBSS containing 0.02% Pluronic F-127.

  • Dye Loading:

    • Remove the culture medium from the neurons and wash gently with HBSS.

    • Add the Fluo-4 AM working solution to the cells and incubate for 30-45 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Telenzepine Treatment:

    • Prepare working solutions of this compound in HBSS at various concentrations (e.g., 1 nM to 10 µM). Include a vehicle control.

    • Add the telenzepine solutions or vehicle to the respective wells and incubate for 15-30 minutes.

  • Calcium Imaging:

    • Acquire a baseline fluorescence reading.

    • Add the M1 receptor agonist to stimulate an increase in intracellular calcium.

    • Record the change in fluorescence intensity over time.

    • The inhibitory effect of telenzepine will be observed as a reduction in the agonist-induced calcium signal.

Protocol 3: Neuroprotection Assay Against Glutamate (B1630785) Excitotoxicity

This protocol assesses the potential neuroprotective effects of telenzepine against glutamate-induced neuronal death.

Materials:

  • Mature primary cortical neuron cultures (DIV 10-14)

  • This compound stock solution

  • L-Glutamic acid

  • Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)

Procedure:

  • Telenzepine Pre-treatment:

    • Prepare working solutions of this compound in the neuronal culture medium at various concentrations.

    • Treat the neuron cultures with telenzepine or vehicle for a specified pre-incubation period (e.g., 1-24 hours).

  • Glutamate Insult:

    • Expose the neurons to a toxic concentration of L-glutamic acid (e.g., 25-100 µM) for a defined period (e.g., 15-30 minutes).[3] A control group without glutamate exposure should be included.

  • Washout and Recovery:

    • Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium (with or without telenzepine, depending on the experimental design).

    • Return the cultures to the incubator for 24 hours.

  • Assessment of Neuronal Viability:

    • After the recovery period, assess neuronal viability using a chosen assay according to the manufacturer's instructions.

    • Neuroprotection will be indicated by a higher percentage of viable neurons in the telenzepine-treated groups compared to the vehicle-treated, glutamate-exposed group.

Neuroprotection_Assay_Workflow Start Mature Neuronal Culture Pretreatment Pre-treat with Telenzepine or Vehicle Start->Pretreatment Glutamate Induce Excitotoxicity (Glutamate) Pretreatment->Glutamate Recovery Washout and Recover (24 hours) Glutamate->Recovery Analysis Assess Neuronal Viability Recovery->Analysis

Conclusion

This compound is a valuable pharmacological tool for the investigation of M1 muscarinic receptor function in primary neuron cultures. The protocols outlined above provide a framework for studying its effects on key neuronal processes. Researchers should note that optimal concentrations of telenzepine and incubation times may vary depending on the specific neuronal preparation and experimental conditions, and therefore, should be determined empirically.

References

Application of Telenzepine Dihydrochloride in Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine dihydrochloride (B599025) is a potent and selective antagonist of the M1 subtype of muscarinic acetylcholine (B1216132) receptors.[1][2][3][4] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the role of M1 receptors in various physiological processes, particularly in isolated organ systems. Organ bath experiments provide a robust in vitro method to study the effects of compounds like Telenzepine on tissue contractility and secretory functions in a controlled environment.[5][6][7] This document provides detailed application notes and protocols for the use of Telenzepine dihydrochloride in organ bath experiments.

Mechanism of Action

Telenzepine acts as a competitive antagonist at M1 muscarinic receptors.[2][3] In smooth muscle tissues where M1 receptors mediate contraction (e.g., certain parts of the gastrointestinal tract and vas deferens), Telenzepine will inhibit the contractile response to muscarinic agonists.[2] In secretory tissues like the gastric mucosa, it inhibits acid secretion stimulated by M1 receptor activation.[3] The binding kinetics of Telenzepine's enantiomers at M1-receptors differ, with the (+)-enantiomer exhibiting a much slower dissociation rate, leading to a long-lasting pharmacological effect.[2]

Signaling Pathway of M1 Muscarinic Receptor Antagonism by Telenzepine

M1_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) M1 M1 Receptor ACh->M1 Binds Gq Gq/11 protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Response Physiological Response (e.g., Contraction, Secretion) Ca->Response Telenzepine Telenzepine Telenzepine->M1 Blocks

Caption: M1 muscarinic receptor signaling and its inhibition by Telenzepine.

Data Presentation

The following tables summarize quantitative data from organ bath experiments involving Telenzepine.

Table 1: Antagonist Affinity (pA2 values) of Telenzepine and Pirenzepine (B46924)

TissueAgonistAntagonistpA2 ValueSource
Rabbit Vas DeferensMcN-A-343(+)-Telenzepine9.12[2]
Rabbit Vas DeferensMcN-A-343(+/-)-Telenzepine8.86[2]
Rabbit Vas DeferensMcN-A-343(-)-Telenzepine6.98[2]
Rabbit Vas DeferensMcN-A-343Pirenzepine7.79[2]
Rat Gastric FundusBethanecholTelenzepine7.96[3]
Rat Gastric FundusBethanecholPirenzepine6.81[3]

Table 2: Comparative Potency of Telenzepine and Pirenzepine in Inhibiting Gastric Acid Secretion

Experimental ModelStimulusPotency of Telenzepine vs. PirenzepineSource
Conscious Gastric Fistula CatBethanechol3 to 10 times more potent[3]
Conscious Gastric Fistula CatPentagastrin3 to 10 times more potent[3]
Conscious Gastric Fistula CatDimaprit3 to 10 times more potent[3]
Anesthetized Rat (lumen-perfused)BethanecholMore active[3]
Conscious Dog (gastric fistula)PentagastrinOver 4.7 times more potent (molar basis)[8]

Experimental Protocols

The following are detailed protocols for conducting organ bath experiments with this compound. These protocols are based on established methodologies.[5][9][10]

Protocol 1: Evaluation of Telenzepine's Antagonism on Smooth Muscle Contraction

This protocol details the procedure to determine the pA2 value of Telenzepine against a muscarinic agonist in a smooth muscle preparation, such as rabbit vas deferens or guinea pig ileum.

Materials and Reagents:

  • This compound

  • Muscarinic agonist (e.g., McN-A-343, Carbachol, Bethanechol)

  • Isolated tissue (e.g., rabbit vas deferens)

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Organ bath system with force-displacement transducer and data acquisition software

  • Standard laboratory glassware and pipettes

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Dissect the desired tissue (e.g., vas deferens) and place it in cold, aerated physiological salt solution.[11]

    • Clean the tissue of any adhering fat or connective tissue.

    • Cut the tissue into segments of appropriate length (e.g., 2 cm).

  • Tissue Mounting:

    • Mount the tissue segment in the organ bath chamber containing pre-warmed and aerated physiological salt solution.

    • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.[5]

    • Apply an optimal resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for 60-90 minutes.[5]

    • During equilibration, wash the tissue with fresh physiological salt solution every 15-20 minutes.[5]

  • Concentration-Response Curve for Agonist:

    • Obtain a cumulative concentration-response curve for the muscarinic agonist.

    • Start with a low concentration of the agonist and increase it stepwise in a cumulative manner until a maximal response is achieved.

    • Wash the tissue repeatedly until it returns to the baseline resting tension.

  • Antagonism Protocol:

    • Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • Repeat the cumulative concentration-response curve for the agonist in the presence of Telenzepine.

    • Wash the tissue thoroughly and repeat the antagonism protocol with at least two other concentrations of Telenzepine.

  • Data Analysis:

    • Measure the magnitude of the tissue's contractile response at each agonist concentration.

    • Plot the concentration-response curves for the agonist alone and in the presence of different concentrations of Telenzepine.

    • Perform a Schild regression analysis to determine the pA2 value of Telenzepine.

Experimental Workflow for Organ Bath Analysis

Organ_Bath_Workflow *CRC: Concentration-Response Curve cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Tissue Dissection and Preparation B Mount Tissue in Organ Bath A->B C Equilibration (60-90 min) B->C D Generate Control Agonist CRC* C->D E Washout D->E I Plot CRCs D->I F Incubate with Telenzepine (Conc. 1) E->F G Generate Agonist CRC in presence of Telenzepine F->G H Repeat Washout and Incubation for Concentrations 2 & 3 G->H G->I H->G J Schild Regression Analysis I->J K Determine pA2 Value J->K

Caption: Workflow for determining Telenzepine's antagonist properties.

Conclusion

This compound is a highly selective M1 muscarinic antagonist that serves as a critical tool in pharmacological research. The use of organ bath experiments allows for the precise characterization of its effects on isolated tissues. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development to effectively utilize Telenzepine in their in vitro studies.

References

Application Notes and Protocols for Telenzepine Dihydrochloride Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a radioligand binding assay for Telenzepine (B1681252) dihydrochloride (B599025), a potent and selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor. The provided methodologies, data interpretation guidelines, and visualizations are intended to assist researchers in pharmacology, drug discovery, and related fields in characterizing the binding properties of this compound and others targeting muscarinic receptors.

Introduction

Telenzepine is a tricyclic pirenzepine (B46924) analogue that exhibits high affinity and selectivity for the M1 muscarinic acetylcholine receptor, playing a crucial role in regulating neuronal excitability and synaptic plasticity in the central nervous system.[1][2] Its selectivity makes it a valuable tool for distinguishing M1 receptor-mediated effects from those of other muscarinic receptor subtypes. Radioligand binding assays are fundamental in determining the affinity (Ki) and receptor density (Bmax) of ligands like Telenzepine. This protocol outlines a competition binding assay using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), and membranes prepared from rodent brain tissue, a rich source of M1 receptors.[3][4]

Data Presentation

The binding affinity of Telenzepine and other common muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5) is summarized in the table below. This data is crucial for understanding the selectivity profile of Telenzepine.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Telenzepine 0.94[1]17.8[1]---
Pirenzepine18.6[1]588[1]---
Atropine (B194438)2.22[5]4.32[5]4.16[5]2.38[5]3.39[5]

Note: A lower Ki value indicates a higher binding affinity. Data for all subtypes were not available in the reviewed literature for all compounds.

Experimental Protocols

This section details the necessary steps for performing a radioligand competition binding assay to determine the affinity of Telenzepine for M1 muscarinic receptors.

Part 1: Membrane Preparation from Rat Forebrain
  • Tissue Homogenization:

    • Euthanize adult rats according to institutionally approved protocols.

    • Rapidly dissect the forebrain region on ice.

    • Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail) using a glass-Teflon homogenizer.[6]

  • Centrifugation and Washing:

    • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[6]

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]

    • Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.[6]

  • Final Preparation and Storage:

    • Resuspend the final membrane pellet in a cryoprotectant buffer (e.g., 50 mM Tris, 10% sucrose).

    • Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

    • Aliquot the membrane preparation and store at -80°C until use.[6]

Part 2: Radioligand Competition Binding Assay
  • Assay Setup:

    • On the day of the experiment, thaw the membrane aliquots and resuspend them in the assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

    • Perform the assay in a 96-well plate with a final volume of 250 µL per well.[6]

  • Incubation:

    • To each well, add the following components in order:

      • 150 µL of the membrane preparation (typically 50-120 µg of protein).[6]

      • 50 µL of varying concentrations of Telenzepine dihydrochloride (or other competing ligands) diluted in assay buffer. For determining non-specific binding, use a high concentration of a non-radiolabeled ligand like atropine (e.g., 1 µM).[7]

      • 50 µL of the radioligand, [3H]-N-methylscopolamine ([3H]-NMS), at a fixed concentration (typically at or below its Kd, e.g., 0.2 nM).[7]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6] It is important to note that if using [3H]Telenzepine as the radioligand, incubation times may need to be significantly longer due to its slow binding kinetics.[8]

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a 96-well cell harvester.[6]

    • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.[6]

  • Scintillation Counting:

    • Dry the filters for 30 minutes at 50°C.[6]

    • Place the dried filters into scintillation vials or a filter plate, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[6]

Part 3: Data Analysis
  • Calculating Specific Binding:

    • Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with radioligand only) to obtain the specific binding for each concentration of the competing ligand.

  • Determining IC50 and Ki:

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Visualizations

M1 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the M1 muscarinic receptor.

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M1R Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response

Caption: M1 muscarinic receptor signaling cascade via the Gq pathway.

Radioligand Binding Assay Workflow

This diagram outlines the key steps of the experimental protocol.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue 1. Rat Forebrain Dissection Homogenize 2. Homogenization in Lysis Buffer Tissue->Homogenize Centrifuge 3. Centrifugation & Washing Homogenize->Centrifuge Store 4. Resuspend & Store at -80°C Centrifuge->Store Incubate 5. Incubate Membranes, Radioligand & Telenzepine Store->Incubate Filter 6. Rapid Vacuum Filtration Incubate->Filter Count 7. Scintillation Counting Filter->Count Plot 8. Plot Specific Binding Data Count->Plot Calculate 9. Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for Telenzepine radioligand binding assay.

References

Investigating Learning and Memory with Telenzepine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine dihydrochloride (B599025) is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor. Its high affinity and selectivity for the M1 receptor subtype make it a valuable pharmacological tool for investigating the role of cholinergic signaling in cognitive processes, particularly learning and memory. These application notes provide a comprehensive overview of the use of Telenzepine in preclinical research, including its mechanism of action, and detailed protocols for assessing its effects on spatial and fear-motivated learning and memory in rodent models.

Mechanism of Action

Telenzepine exerts its effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to M1 muscarinic receptors. These receptors are predominantly expressed in the central nervous system, with high densities in the hippocampus and cerebral cortex, regions critically involved in learning and memory. M1 receptors are G-protein coupled receptors that, upon activation by ACh, couple to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately result in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), modulating neuronal excitability and synaptic plasticity. By antagonizing the M1 receptor, Telenzepine inhibits this signaling pathway, thereby allowing researchers to probe the specific contributions of M1 receptor-mediated cholinergic transmission to various stages of learning and memory, including acquisition, consolidation, and retrieval.

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds to Gq11 Gαq/11 M1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Telenzepine Telenzepine Telenzepine->M1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Ca2_release->PKC Activates Downstream Downstream Effects (Neuronal Excitability, Synaptic Plasticity) PKC->Downstream Leads to

M1 receptor signaling pathway and the inhibitory action of Telenzepine.

Data Presentation

The following tables summarize the dose-dependent effects of Telenzepine on performance in two standard behavioral tasks used to assess learning and memory in rodents: the Morris water maze and the passive avoidance test. It is important to note that specific quantitative data for Telenzepine in these tasks is limited in publicly available literature. The data presented here is a representative compilation based on the effects of other M1 muscarinic antagonists, such as pirenzepine, and should be considered as a guide for experimental design. Researchers are encouraged to perform dose-response studies to determine the optimal concentration of Telenzepine for their specific experimental conditions.

Table 1: Representative Dose-Dependent Effects of an M1 Antagonist (e.g., Pirenzepine) on Spatial Learning in the Morris Water Maze (Rat)

Dose (µg, i.c.v.)Mean Escape Latency (seconds)Time in Target Quadrant (Probe Trial, %)
Vehicle (Control)25 ± 345 ± 5
1035 ± 435 ± 4
3050 ± 5 25 ± 3

*p < 0.05, **p < 0.01 compared to vehicle. Data are represented as mean ± SEM. i.c.v. - intracerebroventricular.

Table 2: Representative Dose-Dependent Effects of an M1 Antagonist (e.g., Pirenzepine) on Fear Memory in the Passive Avoidance Test (Mouse)

Dose (nmol, i.c.v.)Step-Through Latency (seconds)
Vehicle (Control)280 ± 20
10180 ± 25*
40100 ± 15**

*p < 0.05, **p < 0.01 compared to vehicle. Data are represented as mean ± SEM. i.c.v. - intracerebroventricular.

Experimental Protocols

The following are detailed protocols for the Morris water maze and passive avoidance tests, adapted for the investigation of Telenzepine's effects on learning and memory.

Morris Water Maze Protocol for Rats

This protocol is designed to assess spatial learning and memory.

Experimental Workflow

MWM_Workflow cluster_pretraining Pre-Training (Day 0) cluster_training Acquisition Phase (Days 1-4) cluster_probe Probe Trial (Day 5) Habituation Habituation: Visible Platform Training DrugAdmin Telenzepine/Vehicle Administration Habituation->DrugAdmin HiddenPlatform Hidden Platform Training (4 trials/day) DrugAdmin->HiddenPlatform NoPlatform Platform Removed HiddenPlatform->NoPlatform SwimAnalysis Swim Path Analysis NoPlatform->SwimAnalysis

Workflow for the Morris water maze experiment.

Materials:

  • Circular water tank (1.5-2.0 m in diameter)

  • Submersible platform (10-15 cm in diameter)

  • Water opacifier (e.g., non-toxic white paint or milk powder)

  • Video tracking system and software

  • Telenzepine dihydrochloride

  • Vehicle (e.g., sterile saline)

Procedure:

  • Apparatus Setup: Fill the water tank with water maintained at 22-25°C. Add an opacifier to make the water opaque. Place the platform in a fixed location in one of the four quadrants of the tank, submerged approximately 1-2 cm below the water surface. Ensure prominent extra-maze cues are visible from the pool and remain constant throughout the experiment.

  • Habituation (Day 0): Place each rat in the pool for 60 seconds with a visible platform (marked with a flag) to allow them to learn that the platform is an escape route. Guide the rat to the platform if it does not find it within the time limit.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection 30 minutes before training, or intracerebroventricular injection).

  • Acquisition Training (Days 1-4):

    • Conduct four trials per day for each rat.

    • For each trial, gently place the rat into the water facing the wall of the tank at one of four quasi-randomly selected start positions.

    • Allow the rat to swim freely to find the hidden platform.

    • Record the escape latency (time to find the platform) and swim path using the video tracking system.

    • If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • The inter-trial interval should be approximately 15-20 minutes.

  • Probe Trial (Day 5):

    • Remove the platform from the tank.

    • Place the rat in the tank at a novel start position.

    • Allow the rat to swim freely for 60 seconds.

    • Record the swim path, time spent in the target quadrant (where the platform was previously located), and the number of times the rat crosses the former platform location.

  • Data Analysis: Analyze the escape latency across training days to assess learning. Analyze the probe trial data to assess memory retention.

Passive Avoidance Test Protocol for Mice

This protocol is designed to assess fear-motivated learning and memory.

Experimental Workflow

PA_Workflow cluster_training Training/Acquisition (Day 1) cluster_testing Retention Test (Day 2) Acclimation Acclimation to Light Compartment Shock Entry to Dark Compartment -> Mild Foot Shock Acclimation->Shock DrugAdmin Telenzepine/Vehicle Administration Shock->DrugAdmin Placement Placement in Light Compartment DrugAdmin->Placement Latency Measure Step-Through Latency Placement->Latency

Workflow for the passive avoidance experiment.

Materials:

  • Passive avoidance apparatus (two-compartment box with a light and a dark chamber, separated by a guillotine door, with an electrified grid floor in the dark compartment)

  • This compound

  • Vehicle (e.g., sterile saline)

Procedure:

  • Apparatus Setup: Ensure the passive avoidance apparatus is clean and functioning correctly.

  • Training/Acquisition (Day 1):

    • Place a mouse in the illuminated compartment.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).

    • Record the initial step-through latency (time taken to enter the dark compartment).

    • Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.

  • Drug Administration: Administer this compound or vehicle at the desired time before the retention test (e.g., 30 minutes prior to testing).

  • Retention Test (24 hours after training):

    • Place the mouse back into the illuminated compartment.

    • After the same habituation period as in training, open the guillotine door.

    • Record the step-through latency (the time it takes for the mouse to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus.

    • A cut-off time (e.g., 300 or 600 seconds) is typically used, after which the test is terminated if the mouse has not entered the dark compartment. No shock is delivered during the retention test.

  • Data Analysis: Compare the step-through latencies between the training and retention sessions, and between the different treatment groups in the retention test.

Conclusion

This compound is a valuable tool for dissecting the role of M1 muscarinic receptors in learning and memory. The protocols outlined above provide a framework for investigating its effects on spatial and fear-motivated cognitive processes. Due to the limited availability of specific dose-response data for Telenzepine in these behavioral paradigms, it is crucial for researchers to conduct their own dose-finding studies to ensure the validity and reproducibility of their results. Careful experimental design and adherence to detailed protocols will enable a clearer understanding of the cholinergic modulation of learning and memory.

Troubleshooting & Optimization

Telenzepine Dihydrochloride Aqueous Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of telenzepine (B1681252) dihydrochloride (B599025) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving telenzepine dihydrochloride?

This compound is soluble in water.[1][2][3] For experimental use, sterile filtered aqueous solutions are recommended.

2. What are the recommended storage conditions for aqueous stock solutions of this compound?

For optimal stability, aqueous stock solutions of this compound should be stored under the following conditions:

  • -20°C: for short-term storage, use within 1 month.

  • -80°C: for long-term storage, use within 6 months.

It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. All solutions should be stored in sealed containers, protected from moisture.

3. How does pH impact the stability of this compound in aqueous solutions?

4. What are the likely degradation pathways for telenzepine in aqueous solutions?

Telenzepine, a thieno[3,4-b][1][4]benzodiazepine derivative, is susceptible to hydrolysis, particularly at the amide bond within the diazepine (B8756704) ring, especially under acidic or basic conditions. Oxidative degradation is another potential pathway that could affect the molecule's integrity.

5. How can I monitor the stability of my this compound solution?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the stability of this compound solutions. This method should be capable of separating the intact drug from its potential degradation products.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitate forms in the aqueous solution upon storage. The concentration of this compound may exceed its solubility at the storage temperature. The pH of the solution may have shifted to a range where the compound is less soluble.Prepare a fresh solution at a lower concentration. Ensure the pH of the solution is maintained within the optimal range (around 5.1 is predicted to be optimal).
Inconsistent or reduced pharmacological activity in experiments. The this compound in the aqueous solution may have degraded due to improper storage conditions (temperature, pH, exposure to light) or prolonged storage.Prepare a fresh stock solution from solid this compound. Verify the pH of the solution and store it at the recommended temperature in aliquots. Protect the solution from light.
Appearance of unexpected peaks in HPLC analysis. These peaks likely represent degradation products of this compound.Conduct a forced degradation study to identify potential degradation products. Optimize the HPLC method to ensure baseline separation of telenzepine from all degradation products.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify the concentration of this compound and separate it from its degradation products.

Typical Chromatographic Conditions (starting point for method development):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at an appropriate wavelength (to be determined by UV scan of telenzepine).
Column Temperature 30°C

Visualizations

logical_workflow cluster_start cluster_problem cluster_investigation Troubleshooting Steps cluster_solution Corrective Actions cluster_end start Start: Experiment with Telenzepine Solution problem Problem Encountered: Inconsistent Results or Precipitate start->problem check_solution 1. Check Solution Preparation - Correct concentration? - Correct solvent? problem->check_solution check_storage 2. Verify Storage Conditions - Correct temperature? - Protected from light? - Aliquoted properly? check_solution->check_storage check_ph 3. Measure Solution pH - Is it near optimal (e.g., ~5.1)? check_storage->check_ph prepare_fresh Prepare Fresh Solution check_ph->prepare_fresh If issues found end_node Resolution: Stable Solution Achieved check_ph->end_node If no issues found, consider other experimental variables adjust_ph Adjust pH of Solution prepare_fresh->adjust_ph hplc_analysis Perform Stability-Indicating HPLC Analysis adjust_ph->hplc_analysis hplc_analysis->end_node Confirm Stability

Caption: Troubleshooting workflow for telenzepine solution instability.

degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products telenzepine This compound (Aqueous Solution) acid_base Acid/Base (pH extremes) telenzepine->acid_base oxidation Oxidizing Agent (e.g., H₂O₂) telenzepine->oxidation heat_light Heat / UV Light telenzepine->heat_light hydrolysis_products Hydrolysis Products (e.g., ring opening) acid_base->hydrolysis_products oxidation_products Oxidation Products oxidation->oxidation_products heat_light->hydrolysis_products heat_light->oxidation_products

References

Potential off-target effects of Telenzepine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telenzepine (B1681252) dihydrochloride (B599025). The information focuses on potential off-target effects to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Telenzepine?

Telenzepine is a potent and selective antagonist of the muscarinic acetylcholine (B1216132) M1 receptor.[1][2][3] It demonstrates significantly higher affinity for the M1 receptor subtype compared to other muscarinic receptor subtypes.[4]

Q2: What are the known off-target effects of Telenzepine?

The most well-characterized off-target effects of Telenzepine involve its interaction with other muscarinic acetylcholine receptor subtypes, primarily the M2 and M3 receptors.[1][4] While it is highly selective for the M1 receptor, it can exhibit activity at these other subtypes, particularly at higher concentrations.

Q3: How does the selectivity of Telenzepine compare to Pirenzepine?

Telenzepine is structurally related to Pirenzepine and shares a similar selectivity profile for the M1 receptor.[1][2] However, Telenzepine is reported to be 4 to 10 times more potent than Pirenzepine as an antisecretory agent.[1][5]

Q4: Are there any known off-target effects of Telenzepine on non-muscarinic receptors?

Q5: What are the potential functional consequences of Telenzepine's off-target effects?

The primary off-target effects are related to the antagonism of M2 and M3 muscarinic receptors. Antagonism of M2 receptors could potentially affect cardiac function, while M3 receptor antagonism can influence smooth muscle contraction and glandular secretions.[6] For instance, dry mouth is a common side effect associated with muscarinic antagonists due to their action on salivary glands.[7]

Troubleshooting Guides

Issue 1: Unexpected physiological responses in in vivo experiments.

Potential Cause Troubleshooting Steps
Off-target effects on M2 or M3 muscarinic receptors 1. Review the literature for the expression of M2 and M3 receptors in your tissue of interest.2. Consider using a lower dose of Telenzepine to maximize M1 selectivity.3. Include control experiments with more selective M2 or M3 antagonists to dissect the observed effects.4. If cardiac effects are observed, consider ECG monitoring in animal studies.
Unidentified off-target interactions 1. Given the limited public data, consider commissioning a broad off-target screening panel for Telenzepine to identify potential interactions with other receptors, ion channels, or enzymes.

Issue 2: Inconsistent results in cell-based assays.

Potential Cause Troubleshooting Steps
Expression of multiple muscarinic receptor subtypes in the cell line 1. Verify the muscarinic receptor expression profile of your cell line using RT-qPCR or receptor binding assays with subtype-selective radioligands.2. Consider using a cell line engineered to express only the M1 receptor for more specific results.
Compound solubility and stability 1. Ensure complete solubilization of Telenzepine dihydrochloride in the appropriate vehicle.2. Prepare fresh solutions for each experiment to avoid degradation.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinities of Telenzepine

Receptor SubtypeBinding Affinity (Ki)SpeciesTissue/SystemReference
M10.94 nMRabbitSuperior cervical sympathetic ganglia[4]
M217.8 nMRabbitSuperior cervical sympathetic ganglia[4]

Table 2: Comparative Potency of Telenzepine and Pirenzepine

ParameterTelenzepinePirenzepineFold DifferenceReference
Inhibition of Gastric Acid SecretionMore PotentLess Potent4-10x[1][5]
M1 Receptor Binding (Ki)0.94 nM (Rabbit)18.6 nM (Rabbit)~20x[4]
M2 Receptor Binding (Ki)17.8 nM (Rabbit)588 nM (Rabbit)~33x[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Telenzepine for muscarinic receptor subtypes.

  • Materials:

    • Cell membranes prepared from tissues or cells expressing the muscarinic receptor subtype of interest.

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-Pirenzepine).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of Telenzepine.

    • For non-specific binding determination, include wells with a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold assay buffer.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of Telenzepine and determine the IC50 value by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for Muscarinic Receptor Antagonism (Calcium Mobilization)

This protocol outlines a cell-based functional assay to measure the antagonist activity of Telenzepine at Gq-coupled muscarinic receptors (M1, M3, M5).

  • Materials:

    • Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1, HEK293).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Muscarinic receptor agonist (e.g., carbachol, acetylcholine).

    • This compound.

    • Fluorescent plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add varying concentrations of Telenzepine to the wells and incubate for a predetermined time.

    • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

    • Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) and record the change in fluorescence over time.

    • Determine the inhibitory effect of Telenzepine on the agonist-induced calcium response.

    • Calculate the IC50 value for Telenzepine by plotting the percent inhibition against the log concentration of the antagonist.

Mandatory Visualizations

Telenzepine_Signaling_Pathway cluster_0 Telenzepine Action cluster_1 Primary Target cluster_2 Off-Target Effects Telenzepine Telenzepine dihydrochloride M1 M1 Muscarinic Receptor (High Affinity) Telenzepine->M1 Antagonizes M2 M2 Muscarinic Receptor (Lower Affinity) Telenzepine->M2 Antagonizes (at higher conc.) M3 M3 Muscarinic Receptor (Lower Affinity) Telenzepine->M3 Antagonizes (at higher conc.) Gq_11 Gq/11 M1->Gq_11 Activates PLC_M1 Phospholipase C Gq_11->PLC_M1 IP3_DAG_M1 IP3 & DAG Increase PLC_M1->IP3_DAG_M1 Ca_M1 Intracellular Ca²⁺ Increase IP3_DAG_M1->Ca_M1 Gi_o Gi/o M2->Gi_o Activates AC_M2 Adenylyl Cyclase Inhibition Gi_o->AC_M2 cAMP_M2 cAMP Decrease AC_M2->cAMP_M2 Gq_11_M3 Gq/11 M3->Gq_11_M3 Activates PLC_M3 Phospholipase C Gq_11_M3->PLC_M3 IP3_DAG_M3 IP3 & DAG Increase PLC_M3->IP3_DAG_M3 Ca_M3 Intracellular Ca²⁺ Increase IP3_DAG_M3->Ca_M3

Caption: Telenzepine's primary and off-target signaling pathways.

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Telenzepine Dihydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Telenzepine (B1681252) dihydrochloride (B599025) in in vitro experiments. The information is designed to help identify and resolve common issues related to achieving expected potency and obtaining reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected potency (higher IC50 or Ki value) for Telenzepine dihydrochloride in our in vitro assay. What are the potential causes?

A1: Lower than expected potency for Telenzepine, a high-affinity M1 muscarinic receptor antagonist (Ki ≈ 0.94 nM), can stem from several factors related to reagent integrity, assay conditions, and the biological system used. Here is a step-by-step troubleshooting guide:

Troubleshooting Low Potency of this compound

Potential Cause Explanation Recommended Solution
Reagent Integrity This compound may have degraded due to improper storage or handling. Stock solutions may be unstable if not stored correctly or subjected to multiple freeze-thaw cycles.Verify the purity of the this compound lot using the Certificate of Analysis. Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO). Aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Solubility Issues Although this compound is water-soluble, precipitation may occur at high concentrations or in certain buffer systems, reducing the effective concentration.Ensure complete dissolution of the compound. Visually inspect solutions for any precipitate. Consider vortexing or gentle warming if necessary. Prepare serial dilutions from a fresh, clear stock solution immediately before use.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces (e.g., pipette tips, microplates), leading to a lower actual concentration in the assay.Use low-adhesion plasticware. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may help. Include a small percentage of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.
Incorrect Buffer Composition The pH and ionic strength of the assay buffer can influence ligand binding. The presence of certain ions or contaminants can interfere with the receptor-ligand interaction.Optimize the buffer composition. A common buffer for muscarinic receptor binding assays is 50 mM Tris-HCl, pH 7.4. Ensure the pH is accurately adjusted at the experimental temperature.
Presence of Endogenous Ligands Residual acetylcholine (B1216132) in cell membrane preparations can compete with Telenzepine for binding to the M1 receptor, leading to an apparent decrease in potency.Thoroughly wash cell membrane preparations to remove any endogenous acetylcholine before use in binding assays.
Low Receptor Expression The cell line used may have low expression levels of the M1 muscarinic receptor, resulting in a small assay window and less reliable potency determination.Confirm M1 receptor expression levels using a validated method, such as a saturation binding assay with a known radioligand (e.g., [3H]-N-methylscopolamine). Use a cell line with robust M1 receptor expression.
Cell Passage Number High-passage number cell lines can exhibit genetic drift and altered receptor expression levels.Use low-passage number cells for all experiments and maintain a consistent cell culture protocol.
Assay Kinetics The binding of Telenzepine to the M1 receptor, particularly the (+)-enantiomer, can be slow to reach equilibrium. Insufficient incubation time will lead to an underestimation of potency.[1]Determine the time required to reach binding equilibrium at the assay temperature. For Telenzepine, longer incubation times (e.g., 90-120 minutes) may be necessary.
Stereoisomer Composition Telenzepine is a chiral molecule, and its enantiomers have different affinities for the M1 receptor, with the (+)-enantiomer being significantly more potent.[2] If the racemic mixture is used, the potency will be lower than that of the pure (+)-enantiomer.Be aware of the stereoisomer composition of the Telenzepine being used. For highest potency, the purified (+)-enantiomer should be used.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, dissolve this compound in high-purity water or DMSO to create a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. When preparing working solutions, thaw an aliquot and perform serial dilutions in the appropriate assay buffer.

Q3: What are the expected potency values for this compound at the M1 muscarinic receptor?

A3: The potency of Telenzepine can vary depending on the specific assay conditions, tissue or cell line used, and the specific enantiomer. The following table summarizes some reported values:

Parameter Value Assay/Tissue/Cell Line
Ki0.94 nMRadioligand binding, M1 receptors in rabbit superior cervical ganglia
Ki~0.3 nMCompetition binding vs. [3H]-pirenzepine in rat cortical membranes
pA29.12Functional assay (inhibition of McN-A-343 induced contractions) in isolated rabbit vas deferens for (+)-Telenzepine
pA27.96Functional assay (inhibition of bethanechol-induced acid secretion) in isolated gastric fundus from immature rats
ED5038 nMInhibition of slow excitatory postsynaptic potential in rabbit superior cervical ganglia

Experimental Protocols

Radioligand Competition Binding Assay for this compound

This protocol describes a method to determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor using a competition binding assay with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

Materials:

  • Cell membranes from a cell line expressing the human M1 muscarinic receptor (e.g., CHO-M1 cells)

  • This compound

  • [3H]-N-methylscopolamine (Radioligand)

  • Atropine (B194438) (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-treated with polyethylenimine, PEI)

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-M1 cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 50 µL of [3H]-NMS (at a concentration near its Kd), 50 µL of assay buffer, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [3H]-NMS, 50 µL of a high concentration of atropine (e.g., 1 µM), and 150 µL of membrane preparation.

    • Competition Binding: 50 µL of [3H]-NMS, 50 µL of varying concentrations of this compound, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of Telenzepine that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in M1 receptor-expressing cells.

Materials:

  • CHO-M1 cells (or another suitable cell line)

  • This compound

  • A muscarinic agonist (e.g., Carbachol or Acetylcholine)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed CHO-M1 cells into 96-well black, clear-bottom plates and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Pre-incubation with Antagonist: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for each well. Add a pre-determined concentration of the agonist (e.g., the EC80 of carbachol) to all wells and immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein (αβγ) M1R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release Ca²⁺ Release Ca_release->PKC Activates Ca_release->Cellular_Response IP3R->Ca_release Telenzepine Telenzepine Telenzepine->M1R Antagonizes ACh Acetylcholine (Agonist) ACh->M1R Activates

Caption: M1 Muscarinic Receptor Signaling Pathway and Site of Telenzepine Action.

Caption: Troubleshooting Workflow for Low Potency of Telenzepine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cells Prepare M1-Expressing Cells (e.g., CHO-M1) Incubation Incubate Cells/Membranes with Telenzepine and Agonist/Radioligand Prep_Cells->Incubation Prep_Reagents Prepare Reagents (Telenzepine, Agonist/Radioligand, Buffers) Prep_Reagents->Incubation Measurement Measure Signal (Radioactivity or Fluorescence) Incubation->Measurement Plot_Data Plot Dose-Response Curve Measurement->Plot_Data Calculate_Potency Calculate IC50/Ki Plot_Data->Calculate_Potency

Caption: General Experimental Workflow for In Vitro Potency Determination.

References

Technical Support Center: Optimizing Telenzepine Dihydrochloride for M1 Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Telenzepine (B1681252) dihydrochloride (B599025) for selective M1 muscarinic acetylcholine (B1216132) receptor blockade. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Telenzepine dihydrochloride and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR).[1][2] Its mechanism of action involves competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to M1 receptors. This inhibition prevents the activation of downstream signaling pathways associated with M1 receptor stimulation.

Q2: How selective is Telenzepine for the M1 receptor over other muscarinic subtypes?

Telenzepine exhibits high selectivity for the M1 receptor. For instance, its binding affinity (Ki) for the M1 receptor is significantly higher than for the M2 receptor.[3][4] This selectivity makes it a valuable tool for isolating and studying M1 receptor-mediated physiological and pathological processes.

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water.[2] For experimental use, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Aqueous stock solutions should be freshly prepared, and if necessary, sterilized by filtration through a 0.22 µm filter. DMSO stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is important to keep the compound desiccated during storage at room temperature.[2]

Q4: Does Telenzepine have stereoisomers, and does this affect its activity?

Yes, Telenzepine exists as stable enantiomers. The (+)-enantiomer is significantly more potent and selective for the M1 receptor compared to the (-)-enantiomer.[5] For experiments requiring the highest potency and selectivity, it is crucial to use the (+)-enantiomer if available.

Data Presentation

Table 1: Binding Affinities (Ki) of Telenzepine at Muscarinic Receptors
Receptor SubtypeKi (nM)Species/TissueRadioligandReference
M1 0.94Rabbit Superior Cervical Ganglia[3H]-Telenzepine[3]
M2 17.8Rabbit Superior Cervical Ganglia[3H]-Telenzepine[3]
M1 (cortical) -Guinea-pig Cerebral Cortex-[5]
M2 (cardiac) -Guinea-pig Myocardium-[5]
Table 2: Functional Potency (EC50/IC50) of Telenzepine
Assay TypeParameterValue (nM)Experimental SystemAgonistReference
ElectrophysiologyEC50 (slow EPSP)38Rabbit Superior Cervical GangliaEndogenous ACh[3]
ElectrophysiologyEC50 (slow IPSP)253Rabbit Superior Cervical GangliaEndogenous ACh[3]
ElectrophysiologyIC508.5AH/type 2 neuronsMuscarine[1]

Experimental Protocols & Troubleshooting

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the M1 receptor signaling pathway, a typical experimental workflow for determining the optimal concentration of Telenzepine, and a troubleshooting decision tree.

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Telenzepine Telenzepine Telenzepine->M1R Blocks

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cells Expressing M1 Receptors incubate Incubate Cells with Varying Concentrations of Telenzepine prep_cells->incubate prep_telenzepine Prepare Telenzepine Stock Solution prep_telenzepine->incubate prep_agonist Prepare Agonist (e.g., Acetylcholine) add_agonist Add Agonist to Stimulate M1 Receptors prep_agonist->add_agonist incubate->add_agonist measure Measure Cellular Response (e.g., Calcium Flux) add_agonist->measure plot Plot Dose-Response Curve measure->plot calculate Calculate IC50 Value plot->calculate

Caption: Experimental Workflow for IC50 Determination.

Troubleshooting_Tree start No or Weak M1 Blockade check_compound Check Telenzepine Integrity & Concentration start->check_compound compound_ok Compound OK? check_compound->compound_ok check_cells Verify Cell Health & M1 Receptor Expression cells_ok Cells OK? check_cells->cells_ok check_protocol Review Experimental Protocol protocol_ok Protocol OK? check_protocol->protocol_ok compound_ok->check_cells Yes solution1 Prepare Fresh Stock Verify Concentration compound_ok->solution1 No cells_ok->check_protocol Yes solution2 Check Cell Viability Confirm M1 Expression (e.g., qPCR, WB) cells_ok->solution2 No solution3 Optimize Incubation Times Check Agonist Concentration Verify Assay Readout protocol_ok->solution3 No end Successful Blockade protocol_ok->end Yes

Caption: Troubleshooting Decision Tree for M1 Blockade.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the M1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Pirenzepine.

  • This compound.

  • Non-specific binding control: Atropine (high concentration, e.g., 1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the M1 receptor in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

    • Competition: Membranes, radioligand, and a range of concentrations of this compound.

  • Incubation: Incubate the plate at room temperature (or 37°C, optimization may be required) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). Note that the binding kinetics of Telenzepine can be slow.[5]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Telenzepine concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol measures the ability of Telenzepine to inhibit M1 receptor-mediated increases in intracellular calcium.

Materials:

  • A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • This compound.

  • M1 receptor agonist (e.g., Acetylcholine, Carbachol).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the M1-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Pluronic F-127 may be added to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

  • Antagonist Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of this compound to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the M1 agonist (e.g., Acetylcholine or Carbachol) at a concentration that elicits a submaximal response (e.g., EC80) and simultaneously measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).

    • Plot the percentage of inhibition against the logarithm of the Telenzepine concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low M1 receptor blockade observed Degraded Telenzepine: Improper storage or handling.Prepare a fresh stock solution of this compound. Verify the purity and integrity of the compound if possible.
Low M1 Receptor Expression: The cell line used has low or has lost expression of the M1 receptor.Verify M1 receptor expression using techniques like qPCR or Western blot. Use a cell line with confirmed high-level expression.
Incorrect Agonist Concentration: The agonist concentration is too high, making it difficult for a competitive antagonist to compete effectively.Perform an agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for antagonist studies.
Insufficient Incubation Time: Telenzepine may not have reached equilibrium with the receptor.Increase the pre-incubation time of Telenzepine with the cells or membranes. The binding kinetics of Telenzepine can be slow.[5]
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell density across the plate.Ensure proper mixing of the cell suspension before and during plating to achieve a uniform cell monolayer.
Pipetting Errors: Inaccurate dispensing of reagents.Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using automated liquid handlers.
Edge Effects: Evaporation from the outer wells of the plate.Avoid using the outermost wells of the plate or fill them with buffer/media to create a humidity barrier.
High background signal in functional assays Cell Stress or Death: Dye loading conditions are too harsh, or cells are unhealthy.Optimize dye concentration and incubation time. Ensure cells are healthy and not overgrown.
Autofluorescence: Compound or media components are fluorescent at the assay wavelengths.Run a control with the compound in the absence of cells to check for autofluorescence. Use phenol (B47542) red-free media if necessary.
Unexpected agonist activity from Telenzepine Inverse Agonism: While primarily a neutral antagonist, some compounds can exhibit inverse agonist properties in systems with high constitutive receptor activity.Assess the effect of Telenzepine alone on the baseline signal. If a decrease is observed, this may indicate inverse agonism.
Compound Purity: The Telenzepine sample may be contaminated.Use a high-purity grade of this compound (≥98%).[2]

References

Common artifacts in experiments with Telenzepine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telenzepine (B1681252) dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Telenzepine dihydrochloride and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the muscarinic acetylcholine (B1216132) M1 receptor (M1-AChR)[1][2]. It is a tricyclic compound structurally related to pirenzepine, but exhibits 4 to 10 times greater potency in inhibiting gastric acid secretion[3]. Its primary mechanism of action is the competitive blockade of M1 receptors, which are involved in various physiological processes, including neuronal signaling and gastric acid secretion[4][5].

Q2: What are the binding affinities of Telenzepine for different muscarinic receptor subtypes?

Telenzepine displays high affinity for the M1 receptor subtype. In radioligand binding studies, it has shown a Ki of approximately 0.94 nM for M1 receptors and a lower affinity for M2 receptors with a Ki of about 17.8 nM[2][6]. This selectivity for M1 over other muscarinic subtypes is a key characteristic of the compound.

Q3: Is this compound chiral? Are there differences between its enantiomers?

Yes, Telenzepine exists as a pair of stable enantiomers. The (+)-enantiomer is significantly more potent and selective for M1 receptors than the (-)-enantiomer[7]. The enantiomeric potency ratio can be as high as 400-500 for M1 receptors[2][7]. Furthermore, the enantiomers exhibit different binding kinetics, with the (+)-enantiomer showing extremely slow dissociation from M1 receptors, which may contribute to its long-lasting pharmacological effects in vivo[8]. When using a racemic mixture of Telenzepine, it is important to consider that the observed effects are primarily due to the (+)-enantiomer.

Q4: How should this compound be stored?

For solid this compound, it is recommended to desiccate at room temperature[1]. Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles[9].

Troubleshooting Guides

Section 1: Issues with Stock Solutions and Compound Stability

Q1: My this compound solution appears cloudy or precipitated. What should I do?

  • Check Solubility: this compound is soluble in water up to 100 mM[1]. If you are using a different solvent or a higher concentration, solubility may be limited.

  • Verify pH: The solubility of many compounds can be pH-dependent. While Telenzepine's solubility in various buffers is not extensively documented, significant deviations from neutral pH could affect its solubility.

  • Sonication: Gentle sonication in a water bath can help to dissolve the compound fully.

  • Fresh Preparation: If the solution has been stored for an extended period, degradation may have occurred. It is advisable to prepare fresh stock solutions regularly.

Q2: I suspect my Telenzepine has degraded. What are the common degradation pathways and how can I assess stability?

While specific degradation pathways for Telenzepine are not extensively published, compounds with similar structures can be susceptible to hydrolysis and oxidation. To assess stability, a stability-indicating HPLC method should be used[10][11]. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) and developing an HPLC method that can separate the intact drug from any degradation products[10][11]. For the related compound pirenzepine, degradation is more rapid in highly acidic or basic conditions, with maximum stability around pH 5.1[12].

Section 2: Artifacts in In Vitro Binding Assays

Q1: I am observing lower than expected affinity or high variability in my radioligand binding assay. What could be the cause?

  • Slow Binding Kinetics: Telenzepine, particularly the (+)-enantiomer, has very slow association and dissociation rates, even at 37°C[8][13]. Ensure your incubation times are long enough to reach equilibrium. For competition assays, pre-incubation with Telenzepine before adding the radioligand may be necessary.

  • Presence of Endogenous Ligands: Residual acetylcholine in tissue preparations can compete for receptor binding. Thoroughly wash membrane preparations to remove endogenous ligands.

  • Incorrect Buffer Composition: For G-protein coupled receptors like M1, the presence of GTP can shift the receptor to a low-affinity state for agonists. While studying antagonists, omitting GTP can help stabilize the high-affinity state.

  • Radioligand Choice: The choice of radioligand can influence the apparent affinity of the competing ligand. Use a well-characterized radioligand and be aware of its specific binding properties.

  • Receptor Subtype Heterogeneity: If using tissue homogenates that express multiple muscarinic receptor subtypes, the observed affinity will be a composite of binding to all present subtypes. Use cell lines expressing a single receptor subtype for more precise measurements.

Q2: My non-specific binding is very high. How can I reduce it?

  • Optimize Blocking Agents: Ensure you are using an appropriate concentration of a blocking agent (e.g., a high concentration of a non-selective ligand like atropine) to define non-specific binding.

  • Reduce Radioligand Concentration: High concentrations of radioligand can lead to increased non-specific binding. Use a concentration at or below the Kd of the radioligand.

  • Washing Steps: Increase the number and volume of washes to more effectively remove unbound radioligand.

  • Filter Plate Pre-treatment: Pre-treating filter plates with a solution like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter material.

Section 3: Artifacts in Functional Assays

Q1: I am not seeing the expected antagonist effect of Telenzepine in my functional assay (e.g., calcium mobilization, ERK phosphorylation).

  • Insufficient Pre-incubation Time: Due to its slow binding kinetics, Telenzepine may require a significant pre-incubation period with the cells before the addition of an agonist to exert its full antagonistic effect.

  • Agonist Concentration: Ensure the agonist concentration used is appropriate (typically EC50 to EC80) to allow for a measurable inhibitory effect. Very high agonist concentrations can overcome the competitive antagonism.

  • Cell Health and Receptor Expression: Poor cell health or low receptor expression levels can lead to a weak or inconsistent signal. Ensure cells are healthy and have not been passaged too many times.

  • Off-Target Effects of Other Compounds: If other compounds are present in the assay, consider their potential to interfere with the signaling pathway being measured.

Q2: I am observing unexpected or paradoxical effects of Telenzepine.

  • Off-Target Effects: While highly selective for M1 receptors, at high concentrations, Telenzepine can interact with other muscarinic subtypes (e.g., M2, M3) which may mediate opposing physiological effects depending on the cell type and signaling pathway being investigated[3][6].

  • Enantiomeric Composition: If using a racemic mixture, remember that the (-)-enantiomer has different properties and may contribute to unexpected effects, although it is much less potent[7].

  • Interaction with Assay Components: Telenzepine could potentially interact with fluorescent dyes or other assay reagents, leading to artifacts. Run appropriate vehicle and compound-only controls to rule this out.

Data Summary

Table 1: Binding Affinities (Ki) of Telenzepine for Muscarinic Receptors

Receptor SubtypeKi (nM)Reference
M10.94[2][6]
M217.8[2][6]

Table 2: Potency of Telenzepine Enantiomers

EnantiomerReceptorPotency Ratio ((+)/(-))Reference
TelenzepineM1 (cortical)~400[7]
TelenzepineCardiac Receptors~50[7]

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is a general guideline and should be optimized for your specific experimental system.

  • Prepare Membranes: Use cell membranes from a cell line stably expressing the human M1 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add:

    • Assay buffer

    • A range of concentrations of unlabeled this compound.

    • Radioligand (e.g., [3H]-NMS at a concentration close to its Kd).

    • Cell membranes (protein concentration to be optimized).

  • Define Non-specific Binding: In separate wells, add a high concentration of a non-selective antagonist (e.g., 1 µM atropine) instead of Telenzepine.

  • Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 2-3 hours, to be determined empirically due to Telenzepine's slow kinetics).

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the Telenzepine concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol is for measuring the antagonist effect of Telenzepine on agonist-induced calcium release in cells expressing M1 receptors.

  • Cell Culture: Plate cells expressing the M1 receptor (e.g., CHO-M1 or HEK293-M1) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Pre-incubation with Telenzepine: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then add varying concentrations of this compound. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject an M1 receptor agonist (e.g., carbachol) at a concentration of EC80.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the Telenzepine concentration to determine the IC50.

Visualizations

M1_Signaling_Pathway Telenzepine Telenzepine M1R M1 Receptor Telenzepine->M1R Inhibition ACh Acetylcholine ACh->M1R Activation Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway and Site of Telenzepine Action.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_troubleshooting Troubleshooting Solubilization 1. Solubilize Telenzepine Assay_Setup 2. Set up Assay (Binding or Functional) Solubilization->Assay_Setup Incubation 3. Incubate Assay_Setup->Incubation Measurement 4. Measure Signal Incubation->Measurement Data_Analysis 5. Analyze Data Measurement->Data_Analysis Expected_Result Expected Result Data_Analysis->Expected_Result Unexpected_Result Unexpected Result Data_Analysis->Unexpected_Result Check_Solubility Check Solubility & Stability Unexpected_Result->Check_Solubility Check_Kinetics Check Incubation Time (Slow Kinetics) Unexpected_Result->Check_Kinetics Check_Reagents Check Assay Components Unexpected_Result->Check_Reagents Check_OffTarget Consider Off-Target Effects Unexpected_Result->Check_OffTarget

Caption: General Experimental Workflow and Troubleshooting Logic for Telenzepine.

References

Technical Support Center: Investigating the Impact of Telenzepine Dihydrochloride on Cell Viability and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publically available research specifically detailing the effects of telenzepine (B1681252) dihydrochloride (B599025) on cell viability and toxicity is limited. This compound is primarily known as a selective muscarinic M1 receptor antagonist. This guide provides general experimental protocols and troubleshooting advice for researchers aiming to investigate the potential cytotoxic or cytostatic effects of telenzepine dihydrochloride in their own cell-based assays.

Getting Started: Preparing this compound for Cell-Based Assays

Proper preparation of your test compound is critical for reproducible results. Here are some frequently asked questions regarding the preparation of this compound solutions for cell culture experiments.

QuestionAnswer
How do I dissolve this compound? This compound hydrate (B1144303) is soluble in water at concentrations greater than 10 mg/mL. For cell culture applications, it is recommended to dissolve the compound in sterile, nuclease-free water or a buffered solution like PBS to create a concentrated stock solution.
How should I sterilize my stock solution? Given its solubility in aqueous solutions, the recommended method for sterilization is filtration through a 0.22 µm syringe filter.[1] Avoid autoclaving, as high temperatures may degrade the compound. Since the stock will likely be dissolved in an aqueous solvent, ensure the filter membrane is compatible (e.g., PES or PVDF).
What is a typical stock concentration? Preparing a high-concentration stock solution (e.g., 10 mM) is common practice. This allows for the addition of small volumes to your cell culture medium, minimizing the final concentration of the solvent.[2]
How should I store the stock solution? Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C or -80°C, protected from light. Always refer to the manufacturer's data sheet for specific storage recommendations.[3]
What is a vehicle control and why do I need one? The vehicle is the solvent used to dissolve your drug (in this case, sterile water or PBS). A vehicle control consists of cells treated with the same volume of solvent as the cells receiving the highest dose of your drug. This is crucial to ensure that any observed effects are due to the drug itself and not the solvent.[3]

Experimental Workflow for Assessing Cytotoxicity

This diagram outlines a general workflow for testing the effect of a compound like this compound on a cell line.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis prep_compound Prepare Telenzepine Stock Solution seed_plate Seed Cells into Microplate prep_compound->seed_plate prep_cells Culture and Harvest Log-Phase Cells prep_cells->seed_plate prepare_dilutions Prepare Serial Dilutions of Telenzepine add_drug Add Drug Dilutions to Cells prepare_dilutions->add_drug incubate Incubate for Desired Time Period (e.g., 24, 48, 72h) add_drug->incubate perform_assay Perform Viability/ Toxicity Assay (e.g., MTT, Annexin V) incubate->perform_assay read_plate Measure Signal (Absorbance/Fluorescence) perform_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data

Caption: General experimental workflow for cytotoxicity testing.

FAQs and Troubleshooting for Cell Viability Assays

This section addresses common issues encountered during cell viability and toxicity experiments.

Section 1: MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.

Q1: My untreated control cells have very low absorbance readings. What's wrong?

  • Insufficient Cell Number: The initial cell seeding density might be too low. Optimize the cell number by performing a cell titration experiment to find a density that gives a robust signal within the linear range of the assay.

  • Poor Cell Health: Ensure cells are in the logarithmic growth phase and healthy at the time of plating.[4] Over-confluent or starved cells may have reduced metabolic activity.

  • Short Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan production. While 2-4 hours is standard, some cell lines with lower metabolic rates may require longer incubation.[5]

Q2: I'm seeing high background absorbance in my "media only" or "no cell" control wells.

  • Reagent Contamination: The MTT reagent or culture medium may be contaminated with bacteria or fungi, which can reduce MTT. Use fresh, sterile reagents.

  • Compound Interference: The test compound itself might be reducing the MTT reagent. To check this, run a control plate with media, MTT, and your compound at various concentrations without any cells.[6] If you see a color change, the MTT assay may not be suitable, and an alternative assay (e.g., CellTiter-Glo®) should be considered.

  • Phenol (B47542) Red: Phenol red in the culture medium can interfere with absorbance readings. Use phenol red-free medium during the MTT incubation and solubilization steps.[6]

Q3: The formazan crystals are not dissolving completely.

  • Inadequate Mixing: After adding the solubilization solvent (like DMSO or SDS), ensure thorough mixing. Placing the plate on an orbital shaker for 15-30 minutes can help.[6]

  • Insufficient Solvent Volume: Use a sufficient volume of the solubilization solvent to fully dissolve the crystals. 100-150 µL is typical for a 96-well plate.[4]

  • Incorrect Solvent: While DMSO is common, some cell lines produce formazan crystals that are difficult to dissolve. An acidified isopropanol (B130326) solution or a solution of SDS in HCl can be more effective.[7]

Section 2: AlamarBlue® (Resazurin) Assay (Metabolic Activity)

This is a fluorescence- or absorbance-based assay where the non-fluorescent dye resazurin (B115843) is converted to the highly fluorescent resorufin (B1680543) by metabolically active cells. It is generally considered less toxic to cells than the MTT assay.

Q1: My fluorescence readings are beyond the linear range of the plate reader.

  • Cell Number is Too High: Reduce the initial cell seeding density.

  • Incubation Time is Too Long: Decrease the incubation time with the AlamarBlue® reagent. The signal develops over time, so shorter incubations can bring the readings back into the linear range.[8]

Q2: My results are variable between replicate wells.

  • Inaccurate Pipetting: Ensure accurate and consistent pipetting of cells, compound, and reagent. Multi-channel pipettes should be properly calibrated.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[6]

  • Incomplete Mixing: Ensure the AlamarBlue® reagent is mixed gently but thoroughly in each well after addition.

Section 3: Annexin V Apoptosis Assay

This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS, and when labeled with a fluorochrome (like FITC), it can identify these early apoptotic cells. A viability dye like Propidium Iodide (PI) is used simultaneously to identify late apoptotic and necrotic cells, which have lost membrane integrity.[9]

Caption: Principle of Annexin V and Propidium Iodide (PI) staining.

Q1: A high percentage of my cells, including the negative control, are Annexin V positive.

  • Mechanical Stress: Overly harsh trypsinization or vigorous pipetting can damage cell membranes, causing transient PS exposure and false positives. Use a gentle cell detachment method and handle cells carefully.[10]

  • Unhealthy Cells: Using cells from a culture that is over-confluent or has been in culture for too long can lead to spontaneous apoptosis. Always use healthy, log-phase cells.[10]

  • EDTA in Dissociation Buffer: Annexin V binding is calcium-dependent. If you use a cell dissociation reagent containing EDTA, it will chelate the Ca²⁺ in the binding buffer and prevent Annexin V from binding to PS. Wash cells thoroughly with PBS after detachment to remove any residual EDTA.[10]

Q2: I am not seeing an increase in apoptotic cells after treatment.

  • Incorrect Time Point: Apoptosis is a dynamic process. You may be analyzing the cells too early or too late. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal time to detect apoptosis.[11]

  • Compound Concentration Too Low: The concentration of this compound may be insufficient to induce apoptosis. Test a wider range of concentrations.

  • Loss of Apoptotic Cells: Apoptotic cells can detach and float in the medium. When harvesting, always collect both the supernatant and the adherent cells to avoid losing the apoptotic population.[10]

Q3: How do I interpret the four quadrants in my flow cytometry plot?

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[12]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[12]

  • Upper-Left (Annexin V- / PI+): Typically considered necrotic cells, though this population can sometimes represent cells damaged during sample preparation.[12]

Data Presentation and Interpretation

Summarizing Quantitative Data

After performing a dose-response experiment, the data should be summarized in a clear format. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required to inhibit a biological process (like cell viability) by 50%.[13][14]

Table 1: Hypothetical IC50 Values for this compound

Cell LineIncubation Time (hours)Assay TypeIC50 (µM) ± SD
Cancer Cell Line A24MTT78.5 ± 5.2
Cancer Cell Line A48MTT45.1 ± 3.9
Cancer Cell Line A72MTT22.8 ± 2.1
Normal Cell Line B48MTT> 100
Cancer Cell Line A48AlamarBlue®42.7 ± 4.5

Note: This table contains example data for illustrative purposes only.

Interpreting IC50 Values
  • Potency: A lower IC50 value indicates a more potent compound, as less of it is required to achieve a 50% reduction in cell viability.[15]

  • Time-Dependency: IC50 values are often time-dependent. A compound may appear more potent after longer incubation times, as seen in the hypothetical data in Table 1.[16]

  • Selectivity: Comparing the IC50 value in a cancer cell line to that in a normal, non-cancerous cell line can provide an indication of the compound's selectivity. A much higher IC50 in normal cells is a desirable characteristic for a potential therapeutic agent.

  • Assay-Dependence: Different viability assays measure different cellular parameters (e.g., mitochondrial activity vs. ATP content) and can yield slightly different IC50 values.

  • Limitations: An IC50 value from a viability assay does not distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects.[17] Assays like Annexin V staining are needed to determine if the compound is inducing cell death.[17]

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and untreated controls. Incubate for the desired period (e.g., 24, 48, 72 hours).[6]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[4]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to dissolve the crystals completely. Measure the absorbance at 570 nm using a microplate reader.[6]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Preparation: Plate and treat cells with this compound as you would for a viability assay.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[12]

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock).[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Be sure to include unstained, PI-only, and Annexin V-only controls to set up proper compensation and gates.[11]

References

How to prevent precipitation of Telenzepine dihydrochloride in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the precipitation of Telenzepine dihydrochloride (B599025) in buffer solutions during experiments.

Troubleshooting Guides

Issue: Precipitate Forms Immediately Upon Dissolving Telenzepine Dihydrochloride in a Neutral Buffer (e.g., PBS pH 7.4)

Cause: The pH of the buffer is likely above the pKa of Telenzepine, leading to the conversion of the soluble dihydrochloride salt to the less soluble free base.

Solutions:

  • Lower the Buffer pH: Use a buffer with a pH well below the pKa of Telenzepine. Citrate (B86180) or acetate (B1210297) buffers in the pH range of 4.0-5.5 are often suitable.

  • Use an Acidic Solution for Stock Preparation: Prepare a concentrated stock solution of this compound in a slightly acidic aqueous environment (e.g., pH 1.2 HCl solution) where it is more soluble.[1] This stock can then be diluted into the final experimental buffer.

  • Co-solvent System: If the experimental conditions require a neutral pH, consider preparing a concentrated stock solution in an organic solvent such as DMSO.[1] This stock should be diluted into the aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is low enough not to interfere with the assay.

Issue: A Clear Solution of this compound Becomes Cloudy or Forms a Precipitate Over Time

Cause: This may be due to a gradual pH shift in a weakly buffered solution or slow disproportionation of the salt to the free base, especially at room temperature.[1]

Solutions:

  • Prepare Fresh Solutions: It is best practice to prepare this compound solutions fresh for each experiment to minimize the risk of time-dependent precipitation.[1]

  • Ensure Adequate Buffer Capacity: Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.[1]

  • Cold Storage: If short-term storage is necessary, storing the solution at 2-8°C can slow down the rate of disproportionation and precipitation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: this compound is soluble in water to at least 100 mM.[4][5] Some sources indicate a solubility of greater than 10 mg/mL.[6]

Q2: What is the recommended storage condition for solid this compound?

A2: It is recommended to store solid this compound desiccated at room temperature.[4][5]

Q3: Can I use phosphate-buffered saline (PBS) to dissolve this compound?

A3: Dissolving this compound directly in PBS at pH 7.4 is not recommended as it can lead to immediate precipitation.[1] The pH of PBS is high enough to cause the conversion of the soluble salt to the insoluble free base.

Q4: How can I prevent precipitation when using a gradient elution in HPLC?

A4: When using buffered mobile phases in gradient HPLC, a high percentage of organic solvent can cause the buffer salts to precipitate. To avoid this, ensure the organic solvent content does not exceed the solubility limit of the buffer salt. For example, phosphate (B84403) buffers can start to precipitate at around 70-85% acetonitrile (B52724) or methanol.[7] It is good practice to test the solubility of your buffer in the highest organic concentration of your gradient.[7]

Data Presentation

Solubility of this compound
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
Water10044.34[5]
Water>10 mg/mL>10[6]
DMSO>5 mg/mL>5

Experimental Protocols

Protocol 1: Preparation of a Stable Acidic Stock Solution of this compound

Objective: To prepare a 10 mM stock solution of this compound in a slightly acidic buffer to ensure complete dissolution and stability.

Materials:

  • This compound (MW: 443.39 g/mol )[4][5][8]

  • 50 mM Citrate Buffer, pH 4.5

  • Sterile, nuclease-free water

  • Calibrated pH meter

  • Sterile conical tubes and pipette tips

Procedure:

  • Prepare the Citrate Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 4.5 using citric acid or sodium citrate.

  • Weigh this compound: Accurately weigh out 4.43 mg of this compound.

  • Dissolve the Compound: Add the weighed this compound to a sterile conical tube. Add 1 mL of the 50 mM citrate buffer (pH 4.5).

  • Vortex: Vortex the solution until the compound is completely dissolved. A clear solution should be obtained.

  • Sterile Filtration (Optional): If required for the experiment, filter the stock solution through a 0.22 µm sterile filter.

  • Storage: Store the stock solution at 2-8°C for short-term use (up to one week). For longer-term storage, aliquot and store at -20°C.[9]

Protocol 2: Solubility Assessment in Different Buffers

Objective: To determine the solubility of this compound in various buffers at different pH values.

Materials:

  • This compound

  • A selection of buffers (e.g., citrate, acetate, phosphate) at various pH levels (e.g., 4.0, 5.5, 7.4)

  • Small volume glass vials

  • Orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration measurement

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of this compound to vials containing each of the selected buffers.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample the Supernatant: Carefully collect a known volume of the clear supernatant from each vial.

  • Dilute and Quantify: Dilute the supernatant samples with an appropriate solvent and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Record Results: Record the solubility in mg/mL or mM for each buffer and pH condition.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis weigh Weigh this compound choose_solvent Choose Appropriate Solvent (e.g., Acidic Buffer or DMSO) weigh->choose_solvent dissolve Dissolve and Vortex choose_solvent->dissolve filter Sterile Filter (Optional) dissolve->filter dilute Dilute Stock into Final Experimental Buffer filter->dilute perform_assay Perform Experiment dilute->perform_assay observe Observe for Precipitation perform_assay->observe analyze Analyze Experimental Results observe->analyze

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_logic Troubleshooting Precipitation of this compound cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_ph Check Buffer pH start->check_ph Yes, Immediately check_freshness Was Solution Freshly Prepared? start->check_freshness Yes, Over Time no_precipitate No Precipitation (Proceed with Experiment) start->no_precipitate No is_neutral Is pH Neutral/Alkaline? check_ph->is_neutral lower_ph Lower Buffer pH or Use Acidic Stock is_neutral->lower_ph Yes use_cosolvent Use Co-solvent (e.g., DMSO) for Stock Solution is_neutral->use_cosolvent No, but still precipitates is_old No check_freshness->is_old check_buffer_capacity Check Buffer Capacity check_freshness->check_buffer_capacity Yes prepare_fresh Prepare Fresh Solution is_old->prepare_fresh

Caption: Troubleshooting logic for this compound precipitation.

References

Addressing variability in Telenzepine dihydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Telenzepine (B1681252) dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the accuracy and reproducibility of your work.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments with Telenzepine dihydrochloride.

Question: My dose-response curve for Telenzepine is not consistent across experiments. What are the potential causes?

Answer: Variability in dose-response curves can stem from several factors:

  • Stock Solution Integrity: this compound solutions can degrade over time. It is crucial to prepare fresh stock solutions and store them correctly. For short-term storage (up to one month), aliquots can be stored at -20°C. For longer-term storage (up to six months), -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Enantiomeric Composition: Telenzepine exists as two enantiomers, (+)-Telenzepine and (-)-Telenzepine. The (+)-enantiomer is significantly more potent as an M1 antagonist.[1] Inconsistent results may arise if the enantiomeric purity of your this compound varies between batches. Whenever possible, use a source with a defined enantiomeric composition or one that specifies the product is the more active (+)-isomer.

  • Cell Culture Conditions: The expression levels of M1 muscarinic receptors can vary with cell passage number and culture conditions. Ensure you are using cells within a consistent passage range and that culture conditions (e.g., media, serum concentration, confluency) are standardized for all experiments.

  • Assay-Specific Variability: Factors such as incubation times, temperature, and buffer composition can all influence the results of cell-based and binding assays. Strict adherence to a validated protocol is essential.

Question: I am observing lower than expected potency for Telenzepine in my receptor binding assay. What should I check?

Answer: Lower than expected potency can be due to several issues in the assay setup:

  • Radioligand Concentration: In competitive binding assays, the concentration of the radioligand relative to its Kd is critical. Ensure you are using a radioligand concentration at or below its Kd to accurately determine the IC50 of Telenzepine.

  • Incubation Time: The binding of Telenzepine, particularly [3H]Telenzepine, to M1 receptors can be slow to reach equilibrium.[2] Ensure your incubation time is sufficient for the binding reaction to reach a steady state.

  • Buffer Composition: The pH and ionic strength of the binding buffer can affect receptor conformation and ligand binding. Verify that the buffer composition is optimal for the M1 muscarinic receptor.

  • Non-Specific Binding: High non-specific binding can mask the specific binding of Telenzepine and lead to an inaccurate estimation of its affinity. Optimize your assay to minimize non-specific binding, for instance, by including a suitable concentration of a non-specific competitor or by pre-coating filter plates.

Question: My in vivo results with Telenzepine show high variability between animals. How can I reduce this?

Answer: In vivo experiments are inherently more variable. Here are some factors to consider:

  • Route of Administration and Formulation: The bioavailability of Telenzepine can be influenced by the route of administration (e.g., oral, intravenous) and the vehicle used for formulation.[3] Ensure consistent and accurate dosing. For oral administration, consider the fasting state of the animals.

  • Animal Strain and Health: Different animal strains can exhibit variations in drug metabolism and receptor expression. The overall health status of the animals can also impact the experimental outcome. Use animals from a reputable supplier and monitor their health throughout the study.

  • Experimental Timing: The timing of drug administration relative to the experimental endpoint is crucial. Establish a clear and consistent timeline for your in vivo protocol.

Data Presentation

Table 1: Binding Affinity (Ki) of this compound at Muscarinic Receptor Subtypes

This table summarizes the reported binding affinities of Telenzepine for different muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes. Note that variability in reported values can arise from different experimental conditions (e.g., radioligand used, tissue/cell source).

Receptor SubtypeReported Ki (nM)Reference
M10.94[4][5]
M217.8[4][6]
M3--
M4--
M5--

Data for M3, M4, and M5 subtypes are not consistently reported in the reviewed literature, highlighting Telenzepine's selectivity for the M1 subtype.

Table 2: Potency of Telenzepine Enantiomers

Telenzepine is a chiral molecule, and its enantiomers exhibit significantly different potencies. This is a critical source of potential experimental variability if the racemic mixture is used.

EnantiomerRelative Potency at M1 ReceptorsReference
(+)-Telenzepine~400-500 fold more potent than (-)-enantiomer[1]
(-)-TelenzepineLower potency[1]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of Telenzepine for the M1 muscarinic receptor.

  • Materials:

    • Cell membranes expressing the human M1 muscarinic receptor.

    • [3H]-N-Methylscopolamine ([3H]-NMS) as the radioligand.

    • This compound.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • A fixed concentration of [3H]-NMS (typically at its Kd).

      • Varying concentrations of this compound (or vehicle for total binding).

      • For non-specific binding wells, add a high concentration of a non-labeled M1 antagonist (e.g., atropine).

      • Cell membranes.

    • Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Telenzepine concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a functional assay to measure the antagonist effect of Telenzepine on M1 receptor-mediated calcium release in a cell line such as CHO-K1 or HEK293 cells stably expressing the M1 receptor.[7]

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.

    • Culture medium (e.g., DMEM/F12 with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Carbachol or another muscarinic agonist.

    • This compound.

  • Procedure:

    • Seed the M1-expressing cells in a black, clear-bottom 96-well plate and grow to near confluency.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Initiate the reading and, after establishing a baseline, add a fixed concentration of the muscarinic agonist (e.g., an EC80 concentration of carbachol) to all wells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the Telenzepine concentration.

    • Fit the data to a dose-response curve to determine the IC50 of Telenzepine.

Visualizations

Telenzepine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling M1_Receptor M1 Muscarinic Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1_Receptor Activates Telenzepine Telenzepine (Antagonist) Telenzepine->M1_Receptor Blocks

Caption: M1 Muscarinic Receptor Signaling Pathway and Point of Telenzepine Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solution Prepare Telenzepine Stock Solution incubation Incubate with Telenzepine & Ligand/Agonist prep_solution->incubation prep_cells Culture & Prepare Cells/Membranes prep_cells->incubation measurement Measure Signal (Radioactivity/Fluorescence) incubation->measurement calc_ic50 Calculate IC50 measurement->calc_ic50 calc_ki Calculate Ki/pA2 calc_ic50->calc_ki Troubleshooting_Logic cluster_reagents Reagent Integrity cluster_protocol Protocol Adherence cluster_system Biological System start Inconsistent Experimental Results check_stock Stock Solution (Freshness, Storage) start->check_stock check_purity Compound Purity (Enantiomers) start->check_purity check_incubation Incubation Time & Temperature start->check_incubation check_concentrations Ligand/Agonist Concentrations start->check_concentrations check_buffers Buffer pH & Composition start->check_buffers check_cells Cell Passage & Health start->check_cells check_animals Animal Strain & Health (in vivo) start->check_animals

References

Non-specific binding of Telenzepine dihydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the non-specific binding of Telenzepine (B1681252) dihydrochloride (B599025) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is Telenzepine dihydrochloride and why is its non-specific binding a concern?

Telenzepine is a potent and selective antagonist for the muscarinic M1 receptor, with a high affinity in the nanomolar range (Kᵢ = 0.94 nM).[1] It is structurally related to pirenzepine (B46924) but is 4-10 times more potent.[2] Non-specific binding, where Telenzepine adheres to components other than the M1 receptor (e.g., plasticware, filters, other proteins), can obscure the specific binding signal, leading to inaccurate determination of receptor affinity and density.

Q2: What are the likely causes of high non-specific binding with this compound?

High non-specific binding with Telenzepine can be attributed to several factors:

  • Hydrophobicity: Telenzepine is a relatively hydrophobic molecule, which can lead to its partitioning into lipid membranes and adsorption to plastic surfaces.

  • Electrostatic Interactions: The charged nature of the dihydrochloride salt and the molecular structure can lead to interactions with charged surfaces on membranes and assay plates.

  • Ligand Concentration: Using excessively high concentrations of radiolabeled Telenzepine can saturate the specific M1 receptor sites and increase binding to lower-affinity, non-specific sites.

  • Inadequate Blocking: Insufficient blocking of non-specific sites on membranes, filters, and plates can lead to high background signals.

  • Suboptimal Assay Conditions: Buffer pH, ionic strength, and temperature can all influence the extent of non-specific interactions.

Q3: How is non-specific binding typically determined in a Telenzepine binding assay?

Non-specific binding is determined by measuring the amount of radiolabeled Telenzepine that binds in the presence of a high concentration of an unlabeled competitor that also binds to the M1 receptor. This "cold" ligand will occupy the specific M1 receptor sites, so any remaining radioactivity is considered non-specific. A common competitor for [³H]-Telenzepine assays is a high concentration of unlabeled Telenzepine itself or another M1-selective antagonist like pirenzepine.

Q4: What is an acceptable level of non-specific binding in a Telenzepine assay?

Ideally, non-specific binding should be less than 50% of the total binding, and for high-quality data, it is often aimed to be below 20%.[3] If non-specific binding exceeds 50%, it becomes difficult to obtain reliable and reproducible data for specific binding.

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and reducing high non-specific binding in your this compound assays.

Problem Potential Cause Recommended Solution
High background in all wells Radioligand sticking to assay plates/tubes1. Pre-coat plates/tubes with a blocking agent like 0.1% - 1% Bovine Serum Albumin (BSA) or 0.5% polyethyleneimine (PEI). 2. Consider using low-binding microplates.
Radioligand adhering to filters1. Pre-soak filters in 0.5% PEI before use. 2. Test different filter types (e.g., glass fiber vs. polypropylene) to find one with lower binding characteristics for Telenzepine.
Non-specific binding is a high percentage of total binding (>50%) Radioligand concentration is too high1. Perform a saturation binding experiment to determine the optimal concentration of radiolabeled Telenzepine, which should ideally be at or below its Kd.
Ineffective blocking of non-specific sites1. Increase the concentration of BSA in the assay buffer (e.g., up to 5%). 2. Include a low concentration of a non-ionic detergent like 0.05% Tween-20 or Triton X-100 to disrupt hydrophobic interactions.[4]
Suboptimal buffer conditions1. pH: Optimize the pH of the assay buffer. A pH close to the isoelectric point of the receptor preparation can minimize charge-based interactions.[5] 2. Ionic Strength: Increase the salt concentration (e.g., by adding 100-150 mM NaCl) to reduce electrostatic interactions.[5][6]
Inefficient washing1. Increase the number and volume of washes with ice-cold wash buffer. 2. Ensure rapid filtration and washing to minimize dissociation of specifically bound ligand.
Hydrophobic interactions of Telenzepine1. Lower the incubation temperature (e.g., from 37°C to room temperature or 4°C) to reduce hydrophobic interactions. Note that this may require a longer incubation time to reach equilibrium.[4]

Quantitative Data Summary

The following table summarizes the binding affinities of Telenzepine for muscarinic receptors.

Ligand Receptor Subtype Tissue/Cell Line Ki (nM)
TelenzepineM1Rabbit Sympathetic Ganglia0.94[1]
TelenzepineM2Rabbit Sympathetic Ganglia17.8[1]
(+)-TelenzepineM1 (cortical)Guinea-pig cerebral cortex~0.25 (derived from potency ratio)[7]
(-)-TelenzepineM1 (cortical)Guinea-pig cerebral cortex~100 (derived from potency ratio)[7]

Experimental Protocols

Protocol 1: [³H]-Telenzepine Saturation Binding Assay in CHO-K1 cells expressing human M1 receptor

This protocol is a representative example and should be optimized for your specific experimental conditions.

Materials:

  • CHO-K1 cell membranes expressing the human M1 muscarinic receptor

  • [³H]-Telenzepine (specific activity ~80 Ci/mmol)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Bovine Serum Albumin (BSA)

  • Polyethyleneimine (PEI)

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well microplates (low-binding recommended)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-K1 cells overexpressing the human M1 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of [³H]-Telenzepine in assay buffer to achieve final concentrations ranging from 0.1 to 10 nM.

    • For determining non-specific binding, prepare parallel tubes containing each concentration of [³H]-Telenzepine plus a high concentration of unlabeled Telenzepine (e.g., 10 µM).

    • Add 50 µL of assay buffer (for total binding) or unlabeled Telenzepine (for non-specific binding) to each well of a 96-well plate.

    • Add 50 µL of the appropriate [³H]-Telenzepine dilution to each well.

    • Add 100 µL of the membrane preparation (diluted in assay buffer to a final concentration of 10-20 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Pre-soak the glass fiber filters in 0.5% PEI for at least 30 minutes.

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled Telenzepine) from the total binding.

    • Plot the specific binding versus the concentration of [³H]-Telenzepine and use non-linear regression analysis to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca->Cellular_Response PKC->Cellular_Response ER_Ca->Ca ACh Acetylcholine (B1216132) (Agonist) ACh->M1R Binds & Activates Telenzepine Telenzepine (Antagonist) Telenzepine->M1R Binds & Blocks

Caption: M1 muscarinic receptor signaling pathway upon agonist binding and its inhibition by Telenzepine.

Troubleshooting Workflow for High Non-Specific Binding

Troubleshooting_Workflow Start High Non-Specific Binding (>50% of Total) Check_Ligand_Conc Is radioligand concentration ≤ Kd? Start->Check_Ligand_Conc Optimize_Ligand_Conc Optimize Radioligand Concentration Check_Ligand_Conc->Optimize_Ligand_Conc No Check_Buffer Review Assay Buffer Composition Check_Ligand_Conc->Check_Buffer Yes Optimize_Ligand_Conc->Check_Buffer Add_BSA_Detergent Increase BSA and/or add non-ionic detergent (e.g., 0.05% Tween-20) Check_Buffer->Add_BSA_Detergent Optimize_Salt_pH Optimize Salt (NaCl) Concentration and pH Add_BSA_Detergent->Optimize_Salt_pH Check_Washing Evaluate Washing Procedure Optimize_Salt_pH->Check_Washing Increase_Washes Increase wash volume and/or number of washes Check_Washing->Increase_Washes Check_Temp Consider Incubation Temperature Increase_Washes->Check_Temp Lower_Temp Lower incubation temperature and increase incubation time Check_Temp->Lower_Temp End Acceptable Non-Specific Binding Lower_Temp->End

Caption: A step-by-step workflow for troubleshooting high non-specific binding in receptor assays.

References

Improving the selectivity of Telenzepine dihydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of telenzepine (B1681252) dihydrochloride (B599025) in their experiments.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that the effects I'm observing are due to M1 receptor antagonism?

A1: To confirm that the observed effects are mediated by M1 receptor antagonism, consider the following strategies:

  • Use a Rescue Experiment: After observing the effect of telenzepine, introduce an M1 receptor agonist, such as McN-A-343.[1] A reversal or partial reversal of the telenzepine-induced effect by the agonist would strongly suggest an M1-mediated mechanism.

  • Employ a Control Antagonist: Compare the effects of telenzepine with a non-selective muscarinic antagonist like atropine (B194438). Telenzepine should exhibit a distinct profile from atropine if the effect is M1-selective.[2]

  • Knockdown/Knockout Models: If available, using cell lines or animal models with knocked-down or knocked-out M1 receptor expression can provide definitive evidence. The effect of telenzepine should be significantly diminished or absent in these models.

Q2: I am seeing unexpected side effects in my model. What are the likely off-target receptors for telenzepine?

A2: While telenzepine is highly selective for the M1 receptor, it can interact with other muscarinic receptor subtypes, especially at higher concentrations. The most common off-target effects are associated with:

  • M2 Receptors: Found in the heart, antagonism of M2 receptors can lead to changes in heart rate.[1][3]

  • M3 Receptors: Located in smooth muscle and salivary glands, their antagonism can result in effects like decreased muscle contractility and dry mouth.[2][4][5]

If you observe such effects, it is advisable to lower the concentration of telenzepine or use a more selective M1 antagonist if available.

Q3: Does the stereochemistry of telenzepine matter for selectivity?

A3: Yes, the stereochemistry of telenzepine is critical. Telenzepine exists as two stable enantiomers, (+)-telenzepine and (-)-telenzepine. The (+)-enantiomer is significantly more potent and selective for the M1 receptor than the (-)-enantiomer.[6][7] The enantiomeric potency ratio can be as high as 400 for M1 receptors.[6] For optimal M1 selectivity, it is highly recommended to use the pure (+)-enantiomer if commercially available.

Q4: What is the optimal concentration range to maintain M1 selectivity?

A4: The optimal concentration of telenzepine will vary depending on the experimental model. However, to maintain M1 selectivity, it is crucial to use the lowest effective concentration. Based on binding affinity data, telenzepine has a Ki of approximately 0.94 nM for M1 receptors.[1][8] It is advisable to start with a concentration range around the Ki value and perform a dose-response curve to determine the lowest concentration that produces the desired effect with minimal off-target activity.

Q5: How does the selectivity of telenzepine compare to pirenzepine (B46924)?

A5: Telenzepine is a more potent and generally more selective M1 antagonist than pirenzepine. Telenzepine has a higher affinity for M1 receptors, with some studies indicating it is 4-10 times more potent than pirenzepine.[2][9] While both are considered M1-selective, telenzepine's higher potency may allow for the use of lower concentrations, potentially reducing the risk of off-target effects.[3][10]

Data Presentation

Table 1: Comparative Binding Affinities (Ki in nM) of Muscarinic Antagonists

AntagonistM1 ReceptorM2 ReceptorReference
Telenzepine 0.9417.8[1]
Pirenzepine 18.6588[1]
AF-DX 116 89133[1]

Table 2: Potency of Telenzepine vs. Pirenzepine in Functional Assays

AssayFindingReference
Inhibition of Gastric Acid SecretionTelenzepine is 4-10 times more potent than pirenzepine.[2]
Inhibition of Peptone-Stimulated Gastric Acid Secretion (Human)On a molar basis, telenzepine is approximately 25 times more potent than pirenzepine.[4][5]
Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion (Dog)Telenzepine is over 4.7 times more potent than pirenzepine on a molar basis.[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine M1 Selectivity

This protocol outlines a general procedure for assessing the binding affinity and selectivity of telenzepine for the M1 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M1 muscarinic receptor.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Telenzepine dihydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of telenzepine.

  • For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to a set of wells.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium. Note that telenzepine has slow binding kinetics.[11][12]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value of telenzepine.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Repeat the procedure with cell membranes expressing other muscarinic receptor subtypes (M2, M3, etc.) to determine the selectivity profile.

Protocol 2: In Vitro Functional Assay - Inhibition of Carbachol-Induced Cellular Response

This protocol describes a general method to assess the functional antagonism of telenzepine on M1 receptor-mediated cellular responses.

Materials:

  • A cell line endogenously or recombinantly expressing the M1 muscarinic receptor (e.g., CHO-M1 cells).

  • Carbachol (B1668302) (a muscarinic agonist).

  • This compound.

  • A suitable assay to measure the downstream signaling of M1 receptor activation (e.g., a calcium mobilization assay using a fluorescent calcium indicator like Fura-2 or a reporter gene assay).

Procedure:

  • Culture the cells to an appropriate density in a multi-well plate.

  • If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

  • Pre-incubate the cells with varying concentrations of this compound for a specific duration.

  • Stimulate the cells with a fixed concentration of carbachol (typically the EC50 concentration).

  • Measure the cellular response (e.g., change in intracellular calcium concentration or reporter gene expression).

  • Generate a dose-response curve for telenzepine's inhibition of the carbachol-induced response.

  • Calculate the IC50 value of telenzepine.

  • The data can be used to determine the potency of telenzepine as a functional antagonist at the M1 receptor.

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Telenzepine Telenzepine M1R M1 Receptor Telenzepine->M1R Antagonism ACh Acetylcholine (B1216132) (ACh) ACh->M1R Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: M1 Muscarinic Receptor Signaling Pathway and Telenzepine's Point of Action.

Experimental_Workflow start Start: Suspected Lack of Selectivity protocol Select Appropriate Experimental Protocol (e.g., Binding or Functional Assay) start->protocol dose_response Perform Dose-Response Curve with Telenzepine protocol->dose_response off_target_assay Conduct Assays on Known Off-Target Receptors (e.g., M2, M3) protocol->off_target_assay compare Compare IC₅₀/Kᵢ Values for M1 vs. Off-Targets dose_response->compare off_target_assay->compare selective High Selectivity Confirmed compare->selective Selectivity Ratio > 10-fold not_selective Low Selectivity Observed compare->not_selective Selectivity Ratio < 10-fold troubleshoot Proceed to Troubleshooting Guide not_selective->troubleshoot Troubleshooting_Guide issue Issue: Low Selectivity of Telenzepine cause1 Potential Cause 1: Concentration Too High issue->cause1 cause2 Potential Cause 2: Using Racemic Mixture issue->cause2 cause3 Potential Cause 3: Off-Target Receptor Expression issue->cause3 solution1 Solution: Lower Telenzepine Concentration cause1->solution1 solution2 Solution: Use (+)-Telenzepine Enantiomer cause2->solution2 solution3 Solution: Use Model with Lower Off-Target Expression cause3->solution3

References

Telenzepine dihydrochloride degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the degradation and proper storage of telenzepine (B1681252) dihydrochloride (B599025) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid telenzepine dihydrochloride?

A1: Solid this compound should be stored in a tightly sealed container, protected from moisture. For short-term storage, room temperature is acceptable. For long-term storage, it is recommended to store it at -20°C, desiccated.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be stored in tightly sealed vials to prevent solvent evaporation and contamination. For short-term storage, solutions can be kept at -20°C for up to one month. For long-term storage, it is advisable to store aliquots at -80°C, which can maintain stability for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation studies on this compound are limited, based on its thienobenzodiazepine structure and the presence of a piperazine (B1678402) moiety, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide bond in the diazepine (B8756704) ring may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening.

  • Oxidation: The piperazine ring and the sulfur atom in the thiophene (B33073) ring are potential sites for oxidation. This can lead to the formation of N-oxides and sulfoxides.

  • Photodegradation: Like many benzodiazepine-related compounds, this compound may be sensitive to light, particularly UV radiation, which can lead to complex degradation products.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound are not well-documented in publicly available literature. However, based on the degradation of structurally similar compounds, potential degradation products could include ring-opened products from hydrolysis, N-oxides from oxidation of the piperazine nitrogen, and sulfoxides from oxidation of the thiophene sulfur.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected potency in bioassays. Degradation of this compound due to improper storage or handling.- Prepare fresh stock solutions from solid compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect solutions from light during experiments. - Verify the purity of the compound using a suitable analytical method like HPLC.
Appearance of unknown peaks in chromatograms during analysis. Formation of degradation products.- Review storage conditions of both solid material and solutions. - Conduct a forced degradation study (see Experimental Protocols section) to tentatively identify potential degradation product peaks. - Ensure the analytical method is stability-indicating.
Precipitation observed in stock solutions upon thawing. Poor solubility or concentration exceeding the solubility limit at lower temperatures.- Gently warm the solution to room temperature and vortex to redissolve. - If precipitation persists, consider preparing a more dilute stock solution. - Ensure the solvent is appropriate and of high purity.
Discoloration of the solid compound or solutions. Potential degradation, possibly due to light exposure or oxidation.- Discard the discolored material. - Store new material under the recommended conditions, protected from light and air.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Condition Duration Key Considerations
Solid Room TemperatureShort-termDesiccate, protect from light.
Solid -20°CLong-termTightly sealed, desiccate.
Solution -20°CUp to 1 monthAliquot, avoid freeze-thaw cycles.
Solution -80°CUp to 6 monthsAliquot, avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To generate potential degradation products and assess the stability of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze the samples at appropriate time points.

  • Thermal Degradation:

    • Expose solid this compound to dry heat (e.g., 80°C) for 24 hours.

    • Dissolve the stressed solid in a suitable solvent for HPLC analysis.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. An example method is provided below.

Protocol: Stability-Indicating HPLC Method

Objective: To develop a method capable of separating this compound from its potential degradation products.

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or use a PDA detector to scan for optimal wavelength)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_storage Proper Storage Workflow Receive Receive this compound Inspect Inspect for Discoloration/Damage Receive->Inspect StoreSolid Store Solid at -20°C (Long-term) or RT (Short-term), Desiccated Inspect->StoreSolid PrepareSolution Prepare Stock Solution StoreSolid->PrepareSolution StoreSolution Store Solution Aliquots at -80°C (Long-term) or -20°C (Short-term) PrepareSolution->StoreSolution Use Use in Experiment StoreSolution->Use

Caption: Workflow for proper handling and storage of this compound.

G cluster_degradation Potential Degradation Pathways Telenzepine This compound Hydrolysis Hydrolysis (Acid/Base) Telenzepine->Hydrolysis Oxidation Oxidation (H₂O₂/Air) Telenzepine->Oxidation Photolysis Photolysis (UV/Light) Telenzepine->Photolysis Hydrolysis_Products Ring-Opened Products Hydrolysis->Hydrolysis_Products Oxidation_Products N-Oxides, Sulfoxides Oxidation->Oxidation_Products Photolysis_Products Complex Photoproducts Photolysis->Photolysis_Products

Caption: Potential degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Stock->Stress SamplePrep Sample Preparation (Neutralization, Dilution) Stress->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Analysis (Compare to Control) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Validation & Comparative

Telenzepine and Pirenzepine: A Comparative Analysis of M1 Muscarinic Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating selective M1 muscarinic acetylcholine (B1216132) receptor antagonists, telenzepine (B1681252) and pirenzepine (B46924) represent two closely related and extensively studied compounds. Both are potent, M1-selective antagonists, but a detailed comparison of their binding characteristics reveals significant differences in affinity and selectivity. This guide provides a comprehensive overview of their M1 receptor binding profiles, supported by experimental data, to aid in the selection of the appropriate tool compound for research and development.

Superior M1 Receptor Affinity of Telenzepine

Experimental data consistently demonstrates that telenzepine exhibits a significantly higher binding affinity for the M1 muscarinic receptor compared to pirenzepine. Radioligand binding assays have shown that telenzepine's affinity for M1 receptors is approximately 20-fold greater than that of pirenzepine.[1] This enhanced potency is a key differentiator for researchers requiring a high-affinity antagonist for their studies.

In functional assays, this difference in binding affinity translates to greater potency in blocking M1 receptor-mediated responses. For instance, in studies examining the inhibition of bethanechol-induced acid secretion, telenzepine was found to be a more potent inhibitor than pirenzepine, with pA2 values of 7.96 and 6.81, respectively.[2] Furthermore, telenzepine has been reported to be 4 to 10 times more potent as an antisecretory agent in vivo.[3]

CompoundReceptor SubtypeK_i_ (nM)pA_2_
Telenzepine M1 0.94 [1][4]7.96 [2]
M217.8[1]
Pirenzepine M1 18.6 [1]6.81 [2]
M2588[1]

Table 1: Comparative Binding Affinities of Telenzepine and Pirenzepine. This table summarizes the inhibitory constants (K_i_) from radioligand binding studies and the pA_2_ values from functional assays, highlighting the higher affinity of telenzepine for the M1 receptor.

Enhanced Selectivity Profile of Telenzepine

Beyond its higher affinity for the M1 receptor, telenzepine also demonstrates a more favorable selectivity profile over the M2 muscarinic receptor subtype compared to pirenzepine. The ratio of M2 to M1 K_i_ values indicates that telenzepine is approximately 19-fold selective for M1 over M2 receptors, whereas pirenzepine is about 32-fold selective. While both are considered M1-selective, the data suggests subtle differences in their selectivity profiles that may be important depending on the experimental context.

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to characterize ligand-receptor interactions.

Radioligand Binding Assays

A common method to determine the binding affinity of unlabelled drugs like telenzepine and pirenzepine is through competitive radioligand binding assays. In these experiments, a constant concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]pirenzepine or [³H]N-methylscopolamine) is incubated with a preparation of cells or tissues expressing the M1 receptor.[5] Increasing concentrations of the unlabeled competitor drug (telenzepine or pirenzepine) are then added. The ability of the unlabeled drug to displace the radioligand from the receptor is measured, and from this competition curve, the inhibitory constant (K_i) can be calculated. This value represents the concentration of the unlabeled drug required to occupy 50% of the receptors.

G cluster_receptor M1 Muscarinic Receptor cluster_ligands Competing Ligands cluster_response Cellular Response M1_Receptor M1 Receptor Blocked_Response Blocked Signal Transduction M1_Receptor->Blocked_Response Antagonism Telenzepine Telenzepine Telenzepine->M1_Receptor High Affinity (Ki = 0.94 nM) Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Lower Affinity (Ki = 18.6 nM)

Figure 1: Competitive Binding at the M1 Receptor. This diagram illustrates the competitive interaction of telenzepine and pirenzepine with the M1 muscarinic receptor, leading to the blockade of downstream signaling.

Functional Assays

Functional assays measure the biological response resulting from receptor activation or blockade. For M1 receptor antagonists, a common assay involves measuring the inhibition of a known M1 agonist's effect. For example, the ability of telenzepine and pirenzepine to inhibit the contraction of smooth muscle or the secretion of gastric acid induced by an M1 agonist like bethanechol (B1168659) can be quantified.[2] The pA_2_ value is derived from these experiments and represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA_2_ value indicates a more potent antagonist.

M1 Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_q/11_ family of G proteins. Upon activation by acetylcholine, the M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is crucial in various physiological processes, including neuronal excitability and gastric acid secretion. Telenzepine and pirenzepine, as competitive antagonists, bind to the M1 receptor and prevent acetylcholine from initiating this signaling cascade.

G cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_intracellular Intracellular Signaling ACh Acetylcholine (Agonist) M1R M1 Receptor ACh->M1R Binds & Activates Gq Gq/11 M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Telenzepine Telenzepine Telenzepine->M1R Blocks Pirenzepine Pirenzepine Pirenzepine->M1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

References

Validating M1 Receptor Blockade in Cellular Assays: A Comparative Guide to Telenzepine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Telenzepine (B1681252) dihydrochloride (B599025) with other muscarinic receptor antagonists for the validation of M1 receptor blockade in cellular assays. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate tools for their studies.

Introduction to the M1 Muscarinic Receptor

The M1 muscarinic acetylcholine (B1216132) receptor, a Gq/11 protein-coupled receptor, plays a crucial role in various physiological processes, particularly in the central nervous system where it is involved in learning, memory, and cognitive function. Upon activation by acetylcholine, the M1 receptor initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in diverse cellular responses. Given its significance in neuronal function, the M1 receptor is a key target for drug discovery programs aimed at treating neurological and psychiatric disorders.

Telenzepine Dihydrochloride: A Selective M1 Receptor Antagonist

This compound is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor.[1] Its high affinity and selectivity for the M1 subtype over other muscarinic receptor subtypes make it a valuable pharmacological tool for elucidating the physiological and pathological roles of the M1 receptor.

Comparative Analysis of Muscarinic Receptor Antagonists

The selection of an appropriate antagonist is critical for the specific blockade of the M1 receptor. This section compares the binding affinities (Ki values) of Telenzepine with other commonly used muscarinic antagonists across all five receptor subtypes (M1-M5).

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity (M2/M1)Selectivity (M3/M1)
Telenzepine 0.94 [1]17.8 [1][2]6.64--18.97.1
Pirenzepine18.6[2]588[2]---31.6-
AF-DX 1164176478621151300.151.88
4-DAMP-------
Methoctramine-------

Experimental Protocols for Validating M1 Receptor Blockade

Accurate validation of M1 receptor blockade requires robust and reproducible experimental methods. This section provides detailed protocols for three key assays.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the M1 receptor by competing with a radiolabeled ligand.

Objective: To determine the Ki of Telenzepine and other antagonists for the M1 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M1 muscarinic receptor

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

  • This compound and other test antagonists

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell membranes from a cell line stably expressing the M1 receptor.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the unlabeled antagonist (e.g., Telenzepine), and 50 µL of a fixed concentration of [3H]-NMS (typically at its Kd value).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

  • Add 100 µL of the M1 receptor-expressing membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in the M1 receptor signaling pathway.

Objective: To determine the functional potency (IC50) of Telenzepine in blocking M1 receptor-mediated calcium release.

Materials:

  • Cells stably expressing the M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1 cells)

  • Fura-2 AM or other suitable calcium-sensitive fluorescent dye

  • M1 receptor agonist (e.g., Carbachol or Acetylcholine)

  • This compound and other test antagonists

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence plate reader or microscope equipped for ratiometric calcium imaging

Procedure:

  • Seed the M1-expressing cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Add 100 µL of HBSS containing various concentrations of the antagonist (e.g., Telenzepine) to the wells and incubate for 15-30 minutes.

  • Measure the baseline fluorescence ratio (e.g., 340nm/380nm excitation for Fura-2) using a fluorescence plate reader or microscope.

  • Add a fixed concentration of an M1 agonist (e.g., EC80 concentration of Carbachol) to all wells.

  • Immediately begin recording the fluorescence ratio over time to measure the calcium response.

  • Determine the peak fluorescence ratio for each well.

  • Plot the antagonist concentration versus the inhibition of the agonist-induced calcium response to determine the IC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a direct measure of the activation of the Gq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The IP-One HTRF assay is a common method for this measurement.

Objective: To quantify the inhibitory effect of Telenzepine on M1 receptor-mediated IP1 accumulation.

Materials:

  • Cells stably expressing the M1 muscarinic receptor

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)

  • M1 receptor agonist (e.g., Carbachol)

  • This compound and other test antagonists

  • Stimulation buffer (containing LiCl to inhibit IP1 degradation)

  • HTRF-compatible plate reader

Procedure:

  • Seed M1-expressing cells in a suitable multi-well plate and culture overnight.

  • Remove the culture medium and add stimulation buffer containing various concentrations of the antagonist (e.g., Telenzepine). Incubate for a predetermined time.

  • Add a fixed concentration of the M1 agonist (e.g., EC80 of Carbachol) to the wells and incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.

  • Lyse the cells by adding the lysis buffer provided in the kit.

  • Add the IP1-d2 conjugate and the anti-IP1 cryptate to the cell lysate.

  • Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to occur.

  • Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the HTRF ratio (665nm/620nm) and determine the amount of IP1 produced using a standard curve.

  • Plot the antagonist concentration versus the inhibition of agonist-induced IP1 accumulation to determine the IC50 value.

Visualizing M1 Receptor Signaling and Experimental Workflow

To further aid in the understanding of M1 receptor function and the experimental approaches to validate its blockade, the following diagrams are provided.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M1R M1 Receptor ACh->M1R Binds Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response PKC->Cellular_Response Telenzepine Telenzepine (Antagonist) Telenzepine->M1R Blockade

Caption: M1 Receptor Signaling Pathway and Telenzepine Blockade.

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis cluster_validation Validation of M1 Blockade Binding_Assay Competitive Radioligand Binding Assay Ki_Calc Determine Ki (Binding Affinity) Binding_Assay->Ki_Calc Calcium_Assay Intracellular Calcium Mobilization Assay IC50_Func Determine IC50 (Functional Potency) Calcium_Assay->IC50_Func IP_Assay Inositol Phosphate Accumulation Assay IP_Assay->IC50_Func Validation Confirmation of Selective M1 Receptor Blockade Ki_Calc->Validation IC50_Func->Validation start Select M1-expressing cell line prepare_cells Culture and prepare cells for assays start->prepare_cells add_antagonist Incubate with varying concentrations of Telenzepine prepare_cells->add_antagonist add_antagonist->Binding_Assay add_agonist Stimulate with M1 agonist (for functional assays) add_antagonist->add_agonist add_agonist->Calcium_Assay add_agonist->IP_Assay

Caption: Workflow for Validating M1 Receptor Blockade.

Conclusion

This compound serves as a highly selective and potent antagonist for the M1 muscarinic receptor. Its superior selectivity profile compared to other antagonists makes it an invaluable tool for researchers investigating the specific roles of the M1 receptor. The experimental protocols provided in this guide offer robust methods for validating M1 receptor blockade in a cellular context. By employing these techniques, researchers can confidently dissect the contributions of M1 receptor signaling in various physiological and pathological conditions, ultimately advancing the development of novel therapeutics.

References

Comparative Selectivity Profile of Telenzepine Dihydrochloride at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinity and functional selectivity of telenzepine (B1681252) in comparison to other key muscarinic antagonists.

This guide provides a detailed comparison of telenzepine dihydrochloride's selectivity for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) against other well-established muscarinic antagonists: pirenzepine (B46924), atropine, and ipratropium (B1672105). The data presented herein, derived from radioligand binding assays and functional studies, offers valuable insights for research scientists and professionals involved in drug discovery and development.

Muscarinic Receptor Binding Affinities

The selectivity of a muscarinic antagonist is determined by its binding affinity (Ki) for each of the five receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of telenzepine, pirenzepine, atropine, and ipratropium for human muscarinic M1-M5 receptors, as determined by in vitro radioligand binding assays.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Telenzepine 0.94 [1]17.8 [1]---
Pirenzepine18.6[1]588[1]~323~64-92 (high affinity site)~6400
Atropine~0.8 - 2.4~0.8 - 2.4~0.8 - 2.4~0.8 - 2.4~0.8 - 2.4
Ipratropium~2.9 (IC50)[2][3]~2.0 (IC50)[2][3]~1.7 (IC50)[2][3]--

Note: Data is compiled from various sources and experimental conditions may differ. IC50 values are provided where Ki values were not available. A direct comparison should be made with caution.

Telenzepine demonstrates a clear selectivity for the M1 muscarinic receptor subtype, with a significantly higher affinity for M1 compared to M2 receptors.[1] Pirenzepine, another M1-selective antagonist, also shows a preference for M1 receptors but with a lower affinity compared to telenzepine.[1] Atropine is a non-selective antagonist, exhibiting similar high affinity across all muscarinic receptor subtypes.[4][5] Ipratropium is also considered a non-selective muscarinic antagonist, primarily targeting M1, M2, and M3 receptors with similar potencies.[6][7]

Experimental Protocols

The binding affinity data presented in this guide was primarily obtained through competitive radioligand binding assays. A detailed methodology for a typical assay is provided below.

Radioligand Competition Binding Assay

This in vitro assay measures the ability of an unlabeled compound (e.g., telenzepine) to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compounds: this compound, pirenzepine, atropine, ipratropium.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer containing divalent cations (e.g., MgCl₂).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the unlabeled test compound is incubated in the assay buffer.

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Logical Relationship of Muscarinic Antagonist Selectivity

cluster_selectivity Muscarinic Antagonist Selectivity Telenzepine Telenzepine M1 M1 Receptor Telenzepine->M1 High Affinity M2 M2 Receptor Telenzepine->M2 Lower Affinity Pirenzepine Pirenzepine Pirenzepine->M1 High Affinity Pirenzepine->M2 Low Affinity M3 M3 Receptor Pirenzepine->M3 Low Affinity M4 M4 Receptor Pirenzepine->M4 Moderate Affinity Atropine Atropine Atropine->M1 High Affinity Atropine->M2 High Affinity Atropine->M3 High Affinity Atropine->M4 High Affinity M5 M5 Receptor Atropine->M5 High Affinity Ipratropium Ipratropium Ipratropium->M1 High Affinity Ipratropium->M2 High Affinity Ipratropium->M3 High Affinity

Caption: Comparative selectivity of muscarinic antagonists.

Experimental Workflow for Radioligand Binding Assay

cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Mixture A->B Combine C Filter to Separate Bound and Free Ligand B->C Equilibrium Reached D Wash Filters C->D Trap Bound Ligand E Measure Radioactivity (Scintillation Counting) D->E Remove Non-specific Binding F Data Analysis (IC50 and Ki Determination) E->F Quantify Signal

Caption: Workflow of a competitive radioligand binding assay.

Functional Selectivity and Signaling Pathways

The functional consequence of antagonist binding is crucial for understanding its pharmacological effect. Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which subsequently increases intracellular calcium levels and activates protein kinase C (PKC).

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Telenzepine's high affinity for the M1 receptor suggests that its primary functional effect is the inhibition of M1-mediated signaling pathways. Functional assays have demonstrated that telenzepine potently blocks the generation of the slow excitatory postsynaptic potential, an M1 receptor-mediated event.[1] Further research is needed to fully elucidate the functional selectivity of telenzepine across all five muscarinic receptor subtypes and their downstream signaling pathways.

Muscarinic Receptor Signaling Pathways

cluster_signaling Muscarinic Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺, ↑ PKC IP3_DAG->Ca_PKC M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways of muscarinic receptors.

References

A Head-to-Head Comparison of Telenzepine Dihydrochloride and Other M1 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Telenzepine (B1681252) dihydrochloride (B599025) with other selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. It is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of Telenzepine in relation to key alternatives like Pirenzepine (B46924) and other compounds. The comparison focuses on binding affinity, receptor selectivity, and functional potency, supported by experimental data and detailed methodologies.

The M1 Muscarinic Receptor and Its Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS) and autonomic ganglia.[1][2] It plays a crucial role in cognitive processes such as memory and learning, as well as in regulating gastric acid secretion.[2][3] The M1 receptor is primarily coupled to the Gq class of G-proteins.[1] Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various downstream cellular responses.[4] This signaling pathway is a primary target for measuring the functional activity of M1 antagonists.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Agonist) ACh->M1R Activates Telenzepine Telenzepine (Antagonist) Telenzepine->M1R Blocks Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers Response Cellular Response DAG->Response Ca_Release->Response

Caption: M1 muscarinic receptor Gq-coupled signaling pathway.

Comparative Performance: Binding Affinity and Selectivity

Telenzepine is a tricyclic pirenzepine analogue known for its high potency and selectivity for the M1 receptor.[3][5] Its performance is most frequently benchmarked against pirenzepine, the prototypical M1-selective antagonist. The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor; a lower Ki value indicates higher affinity. Selectivity is determined by comparing the Ki values across different receptor subtypes.

The data below, compiled from radioligand binding studies, demonstrates that Telenzepine has a significantly higher affinity for the M1 receptor compared to Pirenzepine, while maintaining a similar M1 vs. M2 selectivity profile.

Table 1: Comparative Binding Affinity (Ki, nM) of M1 Antagonists

Compound M1 Receptor (nM) M2 Receptor (nM) M1/M2 Selectivity Ratio Source
Telenzepine 0.94 17.8 ~19-fold [6][7]
(+)-Telenzepine ~0.4 ~20 ~50-fold [8]
Pirenzepine 18.6 588 ~32-fold [7]
AF-DX 116 891 33 ~0.037-fold (M2 Selective) [7]

| Atropine | ~1-2 | ~1-2 | Non-selective |[9][10] |

(Note: Lower Ki indicates higher affinity. Selectivity Ratio = Ki(M2)/Ki(M1).)

The enantiomers of Telenzepine exhibit significant differences in potency, with the (+)-enantiomer showing much higher affinity and selectivity for the M1 receptor than the (-)-enantiomer.[8]

Comparative Performance: Functional Potency

Functional assays measure the ability of an antagonist to inhibit a biological response triggered by an agonist. These assays provide a more direct measure of a compound's pharmacological effect. Telenzepine consistently demonstrates higher potency than Pirenzepine across various in vitro and in vivo models.

Table 2: Comparative Functional Potency of Telenzepine and Pirenzepine

Assay Type Experimental Model Measurement Telenzepine Potency Pirenzepine Potency Potency Ratio (Telenzepine vs. Pirenzepine) Source
Gastric Acid Secretion Conscious Gastric Fistula Cat Inhibition of bethanechol-induced secretion - - 3 to 10-fold higher [11]
Gastric Acid Secretion Anesthetized Rat (Lumen-perfused) Inhibition of bethanechol-induced secretion More active, longer duration (>3h) Less active, shorter duration (<1h) - [11]
Gastric Acid Secretion Human Subjects Inhibition of peptone-stimulated secretion - - >25-fold higher (molar basis) [5][12]
Isolated Gastric Fundus Immature Rat Inhibition of bethanechol-induced secretion pA2 = 7.96 pA2 = 6.81 ~14-fold higher [11]
Synaptic Transmission Rabbit Sympathetic Ganglia Inhibition of slow EPSP ED50 = 38 nM - - [6][7]

| Synaptic Transmission | Rabbit Sympathetic Ganglia | Inhibition of slow IPSP | ED50 = 253 nM | - | - |[6][7] |

(Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve. A higher pA2 indicates greater potency.)

The data clearly establishes that Telenzepine is a more potent M1 antagonist than Pirenzepine in functional contexts, particularly in the inhibition of gastric acid secretion where it also exhibits a longer duration of action.[11]

Experimental Protocols

The quantitative data presented in this guide are derived from established pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize M1 antagonists.

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Protocol:

  • Membrane Preparation: Tissues rich in the desired muscarinic receptor subtype (e.g., calf forebrain or hippocampus for M1, heart for M2) are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the receptors.[9][13][14]

  • Assay Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]Telenzepine or [3H]Pirenzepine for M1 sites) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (the "competitor," e.g., Telenzepine).[9][14]

  • Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal competition curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). The Ki value (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Tissue Tissue Homogenization (e.g., Brain Cortex) Centrifuge Centrifugation Tissue->Centrifuge Membranes Isolated Membranes (with M1 Receptors) Centrifuge->Membranes Incubate Incubate at 37°C Membranes->Incubate Radioligand [3H]Ligand Radioligand->Incubate Competitor Test Antagonist (e.g., Telenzepine) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 -> Ki Count->Analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

This assay measures an antagonist's ability to block the agonist-induced increase in intracellular calcium, a direct consequence of M1 receptor activation.[15][16]

Protocol:

  • Cell Culture: A host cell line (e.g., HEK293 or CHO) stably expressing the human M1 receptor is cultured to confluence in multi-well plates.[17]

  • Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM), which exhibits an increase in fluorescence intensity upon binding to free Ca2+.

  • Compound Incubation: Cells are pre-incubated for a defined period with varying concentrations of the M1 antagonist (e.g., Telenzepine).

  • Agonist Stimulation: The assay is initiated by adding a fixed concentration of an M1 agonist (e.g., acetylcholine or carbachol) to all wells to stimulate the M1 receptor.

  • Signal Detection: Changes in fluorescence intensity are monitored in real-time using a plate reader (e.g., a FLIPR instrument). The peak fluorescence response corresponds to the maximum intracellular calcium concentration.

  • Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal. Dose-response curves are generated by plotting the percent inhibition against the log concentration of the antagonist, from which the IC50 value is determined.

M1 Antagonist Screening Cascade

The discovery and development of novel M1 antagonists typically follow a structured screening cascade to identify and characterize promising compounds. This process begins with high-throughput primary screening and progresses through more complex secondary and in vivo assays to select candidates with the desired pharmacological profile.

Screening_Cascade HTS Primary Screen (High-Throughput Assay, e.g., Calcium Flux) DoseResponse Dose-Response Confirmation (Determine IC50) HTS->DoseResponse Active 'Hits' Binding Binding Affinity (Radioligand Assay to determine Ki) DoseResponse->Binding Selectivity Selectivity Profiling (Test vs. M2, M3, M4, M5 & off-targets) Binding->Selectivity Functional Secondary Functional Assays (e.g., Isolated Tissue, Electrophysiology) Selectivity->Functional InVivo In Vivo Efficacy Models (e.g., Gastric Secretion, Cognition) Functional->InVivo PKPD Pharmacokinetics / Pharmacodynamics InVivo->PKPD Lead Lead Candidate PKPD->Lead

Caption: A typical logical workflow for M1 antagonist drug discovery.

Conclusion

The experimental data robustly demonstrates that Telenzepine dihydrochloride is a highly potent and selective M1 muscarinic antagonist. In direct comparisons, it consistently proves to be more potent than Pirenzepine, both in terms of its binding affinity and its functional activity in vitro and in vivo.[5][9][11] While exhibiting a similar M1/M2 selectivity profile to Pirenzepine, its significantly higher affinity for the M1 receptor makes it a more powerful pharmacological tool for studying M1-mediated processes.[7][9] Its well-characterized profile, supported by extensive experimental data, solidifies its position as a benchmark M1 antagonist for research and a valuable lead compound in drug development.

References

In Vivo Efficacy of Telenzepine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of Telenzepine (B1681252) dihydrochloride (B599025), a potent and selective M1 muscarinic receptor antagonist. The document focuses on its well-established role in reducing gastric acid secretion and its potential application in myopia control. Performance is objectively compared with other key alternatives, supported by experimental data from preclinical and clinical studies.

Executive Summary

Telenzepine dihydrochloride has demonstrated significant efficacy in the in vivo inhibition of gastric acid secretion, proving to be a more potent alternative to the related M1 antagonist, pirenzepine (B46924). Clinical trials have established its utility in the treatment of peptic ulcers, with a therapeutic profile comparable to other established treatments such as H2 receptor antagonists. Its high selectivity for the M1 muscarinic receptor subtype offers a targeted approach to modulating cholinergic pathways, which may translate to a more favorable side-effect profile compared to non-selective antagonists like atropine (B194438). Emerging research in ophthalmology suggests a potential role for selective M1 antagonists in the management of myopia, an area where pirenzepine has already shown promise.

Gastric Acid Secretion and Ulcer Healing

Telenzepine has been extensively studied for its potent antisecretory effects in the stomach, which are central to its efficacy in healing peptic ulcers.

Comparative Efficacy in Preclinical Models

In vivo animal studies have consistently shown that Telenzepine is a more potent inhibitor of gastric acid secretion than pirenzepine. In conscious gastric fistula cats, Telenzepine was 3 to 10 times more potent in inhibiting acid secretion induced by various secretagogues.[1] Similarly, in dogs with gastric fistulas, Telenzepine was found to be 5 to 9 times more potent than pirenzepine and equipotent with the non-selective antagonist atropine in inhibiting pentagastrin (B549294) and bethanechol-stimulated acid secretion.[2]

Preclinical Model Drug Potency Comparison Reference
Conscious Gastric Fistula CatTelenzepine vs. PirenzepineTelenzepine 3-10x more potent[1]
Conscious Dog with Gastric FistulaTelenzepine vs. PirenzepineTelenzepine 5-9x more potent[2]
Conscious Dog with Gastric FistulaTelenzepine vs. AtropineEquipotent[2]
Modified Shay Rat (Ulcer Lesions)(+)-Telenzepine vs. (-)-Telenzepine(+)-enantiomer 180x more potent[3]
Clinical Efficacy in Peptic Ulcer Disease

Clinical trials in humans have confirmed the efficacy of Telenzepine in treating both duodenal and gastric ulcers.

Duodenal Ulcer Healing:

A dose-finding study demonstrated that Telenzepine accelerates the healing of duodenal ulcers in a dose-dependent manner, with a 3 mg daily dose identified as optimal.[4] When compared to pirenzepine, a 3 mg once-daily dose of Telenzepine showed comparable healing rates to 50 mg of pirenzepine given twice daily.[5]

Treatment Group 2-Week Healing Rate 4-Week Healing Rate Reference
Telenzepine (1.5 mg/day)-65%[4]
Telenzepine (3 mg/day)-85%[4]
Telenzepine (5 mg/day)-78%[4]
Telenzepine (3 mg/day)21.1%67.3%[5]
Pirenzepine (50 mg b.i.d.)20.0%69.0%[5]

Gastric Ulcer Healing:

In a double-blind study comparing Telenzepine with the H2 receptor antagonist ranitidine (B14927) for benign gastric ulcers, both drugs showed similar efficacy in ulcer healing after 8 weeks.

Treatment Group 4-Week Healing Rate 8-Week Healing Rate
Telenzepine (3 mg/day)64%85%
Ranitidine (300 mg/day)59%89%

Inhibition of Gastric Acid Secretion in Humans:

A study in healthy male subjects showed that oral Telenzepine dose-dependently inhibits peptone-stimulated gastric acid secretion. On a molar basis, Telenzepine was found to be approximately 25 times more potent than pirenzepine as an inhibitor of gastric secretion.[6]

Treatment Dose Mean % Acid Inhibition Reference
Placebo-0%[6]
Pirenzepine50 mg37%[6]
Telenzepine2 mg48%[6]
Telenzepine3 mg61%[6]
Telenzepine5 mg64%[6]

Potential Application in Myopia Control

While Telenzepine itself has not been extensively studied for myopia, the M1 selective antagonist pirenzepine has shown promise in preclinical and clinical settings, suggesting a potential therapeutic avenue for Telenzepine given its similar mechanism of action.

Preclinical Evidence with Pirenzepine

Topical administration of pirenzepine has been shown to prevent experimentally induced form-deprivation myopia in guinea pigs and chicks by inhibiting axial elongation.[7][8][9] This effect is dose-dependent and is not attributed to a toxic mechanism.[8][9]

Animal Model Treatment Outcome Reference
Guinea PigPirenzepine (2% and 4% ophthalmic solution)Significant reduction in myopia and axial elongation[7]
ChickPirenzepine (intravitreal injection)Dose-dependent prevention of myopia and axial enlargement[8]

Side Effect Profile Comparison

Telenzepine's selectivity for the M1 receptor is thought to contribute to a more favorable side effect profile compared to non-selective antagonists like atropine. The most commonly reported side effects for Telenzepine and pirenzepine are related to their antimuscarinic properties.

Drug Common Side Effects Key Comparative Notes References
Telenzepine Dry mouth, blurred vision (rare)Blurred vision reported at a significantly lower rate than with pirenzepine.[5] Does not affect heart rate at therapeutic doses, unlike atropine.[2][4][5]
Pirenzepine Dry mouth, blurred visionHigher incidence of blurred vision compared to Telenzepine.[5][5]
Ranitidine Headache, constipation, diarrhea, nauseaGenerally well-tolerated with a side effect profile similar to placebo.
Atropine Dry mouth, blurred vision, tachycardia, urinary retention, confusionSystemic side effects are more pronounced due to its non-selective antagonism of all muscarinic receptor subtypes.[2][2]

Experimental Protocols

Conscious Gastric Fistula Cat/Dog Model

This model is used to directly measure gastric acid secretion in conscious animals, providing a physiologically relevant assessment of antisecretory agents.

  • Animal Preparation: Animals are surgically fitted with a gastric fistula, allowing for the collection of gastric contents. A recovery period is allowed before experimentation.

  • Experimental Procedure:

    • Animals are fasted overnight but allowed access to water.

    • A baseline collection of gastric juice is performed.

    • A continuous intravenous infusion of a secretagogue (e.g., pentagastrin, histamine (B1213489), or bethanechol) is initiated to stimulate gastric acid secretion.

    • Once a steady state of acid secretion is achieved, Telenzepine or a comparator drug is administered intravenously or orally.

    • Gastric juice samples are collected at regular intervals and titrated to determine acid concentration and output.

  • Endpoint Measurement: The primary endpoint is the percentage inhibition of stimulated gastric acid secretion compared to the pre-treatment baseline.

Shay Rat Model (Pyloric Ligation)

This model is used to assess both the anti-ulcer and antisecretory properties of a compound.

  • Animal Preparation: Male Wistar rats are typically used and are fasted for 24-48 hours prior to the experiment to empty the stomach, with free access to water.

  • Experimental Procedure:

    • Animals are anesthetized (e.g., with ether or isoflurane).

    • A midline abdominal incision is made, and the pylorus is ligated with a silk suture, taking care not to obstruct blood flow.

    • The test compound (Telenzepine or comparator) or vehicle is administered, often intraduodenally or orally, prior to or immediately after ligation.

    • The abdominal incision is closed.

    • The animals are deprived of food and water for a set period (e.g., 4 to 18 hours).

    • After this period, the animals are euthanized.

  • Endpoint Measurement:

    • The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity.

    • The stomach is opened along the greater curvature, and the mucosal surface is examined for ulcers. An ulcer index is often calculated based on the number and severity of the lesions.

Mechanism of Action & Signaling Pathways

Telenzepine exerts its effects by acting as a selective antagonist at the M1 muscarinic acetylcholine (B1216132) receptor. In the context of gastric acid secretion, this action is primarily targeted at two sites:

  • Enterochromaffin-like (ECL) Cells: Vagal stimulation releases acetylcholine (ACh), which acts on M1 receptors on ECL cells. This stimulates the release of histamine. Telenzepine blocks this step, thereby reducing histamine release.

  • Parasympathetic Ganglia: M1 receptors are also present in parasympathetic ganglia, where they are involved in neurotransmission. Blockade of these receptors can further reduce pro-secretory signals.

The released histamine then acts on H2 receptors on gastric parietal cells to stimulate acid secretion. By reducing histamine release, Telenzepine indirectly inhibits the primary stimulus for acid production.

M1 Receptor Signaling Pathway in ECL Cells

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (ECL Cell) ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates Telenzepine Telenzepine Telenzepine->M1R Blocks PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC PKC Activation DAG->PKC Histamine Histamine Release Ca2->Histamine PKC->Histamine Gastric_Acid_Secretion cluster_control Neural & Hormonal Control cluster_cells Gastric Mucosal Cells Vagus Vagus Nerve ACh ACh Vagus->ACh Releases Gastrin Gastrin ECL ECL Cell Gastrin->ECL Stimulates Histamine Histamine ECL->Histamine Releases Parietal Parietal Cell ProtonPump H⁺/K⁺ ATPase (Proton Pump) Parietal->ProtonPump Activates Telenzepine Telenzepine M1R M1 Receptor Telenzepine->M1R Blocks ACh->M1R Acts on H2R H2 Receptor Histamine->H2R Acts on H2R->Parietal M1R->ECL Acid HCl Secretion ProtonPump->Acid

References

Cross-Validation of Telenzepine Dihydrochloride Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Telenzepine (B1681252) dihydrochloride, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with the phenotypic characteristics of genetic models lacking the M1 receptor (Chrm1 knockout mice). By juxtaposing data from pharmacological intervention and genetic ablation, this document aims to offer a nuanced understanding of the M1 receptor's role in various physiological processes and to highlight the cross-validation, as well as the divergences, between these two key research methodologies.

Mechanism of Action: Pharmacological Blockade vs. Genetic Deletion

Telenzepine is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2][3] It exhibits significantly higher affinity for the M1 receptor subtype compared to other muscarinic receptors (M2-M5).[1][2] Its mechanism of action involves competitive binding to the M1 receptor, thereby preventing the binding of the endogenous ligand, acetylcholine, and inhibiting downstream signaling pathways. The M1 receptor is a Gq-coupled receptor, and its activation typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[4][5]

Genetic models, specifically Chrm1 knockout (KO) mice, provide a complementary approach to understanding M1 receptor function. In these models, the gene encoding the M1 receptor is permanently inactivated, leading to a complete absence of the receptor protein. This allows for the study of the lifelong consequences of M1 receptor deficiency, avoiding the potential off-target effects of pharmacological agents and providing insights into the receptor's role in development and compensatory mechanisms.

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_genetic Genetic Model ACh Acetylcholine M1R M1 Receptor (CHRM1) ACh->M1R Activates Telenzepine Telenzepine (Antagonist) Telenzepine->M1R Blocks Gq Gq protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response Chrm1_KO Chrm1 Knockout: M1 Receptor Absent Morris_Water_Maze_Workflow Start Start Acclimation Habituation to Testing Room Start->Acclimation Acquisition Acquisition Phase (e.g., 4 trials/day for 5 days) Acclimation->Acquisition Trial Place mouse in water at random start position Acquisition->Trial Swim Mouse swims to find hidden platform (max 60s) Trial->Swim Found Platform Found? Swim->Found Guide Guide mouse to platform Found->Guide No Rest Rest on platform (15-30s) Found->Rest Yes Guide->Rest ITI Inter-trial Interval Rest->ITI ITI->Trial Next Trial Probe Probe Trial (Platform Removed) ITI->Probe End of Acquisition Analysis Data Analysis: - Escape Latency - Path Length - Time in Target Quadrant Probe->Analysis End End Analysis->End Logical_Relationship cluster_pharmacology Pharmacological Approach cluster_genetic Genetic Approach Telenzepine Administer Telenzepine (M1 Antagonist) Blockade Acute Blockade of M1 Receptors Telenzepine->Blockade Pharm_Effect Observed Pharmacological Effect (e.g., Impaired Cognition) Blockade->Pharm_Effect Validation Cross-Validation: Do the effects and phenotypes align? Pharm_Effect->Validation Chrm1_KO Generate Chrm1 Knockout Mouse Absence Congenital Absence of M1 Receptors Chrm1_KO->Absence Genetic_Phenotype Observed Genetic Phenotype (e.g., Cognitive Deficits) Absence->Genetic_Phenotype Genetic_Phenotype->Validation Conclusion Conclusion on M1 Receptor Function Validation->Conclusion

References

A Comparative Analysis of (+)-Telenzepine and (-)-Telenzepine: Stereoselectivity in Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential activity of Telenzepine (B1681252) enantiomers, supported by experimental data and detailed protocols.

Telenzepine, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, exists as a pair of enantiomers, (+)-Telenzepine and (-)-Telenzepine. This guide provides a detailed comparative analysis of their activity, highlighting the significant stereoselectivity observed in their pharmacological profiles. The data presented underscores the importance of chiral considerations in drug design and development.

Quantitative Comparison of a̸-Telenzepine and (-)-Telenzepine Activity

The pharmacological activity of the Telenzepine enantiomers has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating the superior potency and selectivity of the (+)-enantiomer.

Table 1: Muscarinic Receptor Binding Affinities
CompoundReceptor SubtypeTissue SourceK_i_ (nM)Enantiomeric Potency Ratio ((-)-K_i_ / (+)-K_i_)
(+)-Telenzepine M1Rabbit Sympathetic Ganglia0.94[1][2]18.9
(-)-Telenzepine M1Rabbit Sympathetic Ganglia17.8[1][2]
(+)-Telenzepine M1Guinea-pig Cerebral Cortex-~400[3]
(-)-Telenzepine M1Guinea-pig Cerebral Cortex-
(+)-Telenzepine M2Rabbit Sympathetic Ganglia--
(-)-Telenzepine M2Rabbit Sympathetic Ganglia--
(+)-Telenzepine Cardiac Receptors (Presumably M2)Guinea-pig Myocardium-~50[3]
(-)-Telenzepine Cardiac Receptors (Presumably M2)Guinea-pig Myocardium-

K_i_ (Inhibition constant) values represent the concentration of the drug that occupies 50% of the receptors in a competitive binding assay. A lower K_i_ value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency
CompoundAssayTissue/PreparationpA_2_ Value
(+)-Telenzepine Inhibition of McN-A-343-induced contractionsIsolated Rabbit Vas Deferens9.12[4]
(-)-Telenzepine Inhibition of McN-A-343-induced contractionsIsolated Rabbit Vas Deferens6.98[4]
(+/-)-Telenzepine Inhibition of McN-A-343-induced contractionsIsolated Rabbit Vas Deferens8.86[4]
Telenzepine (racemate) Inhibition of bethanechol-induced acid secretionIsolated Gastric Fundus (immature rats)7.96[5]

pA_2_ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA_2_ value indicates greater antagonist potency.

Table 3: Kinetic Parameters at M1 Muscarinic Receptors
CompoundParameterValueTissue
(+)-Telenzepine t_1/2_ for onset of blockade23 min[4]Isolated Rabbit Vas Deferens
(+)-Telenzepine t_1/2_ for offset of blockade174 min[4]Isolated Rabbit Vas Deferens
(-)-Telenzepine t_1/2_ for onset of blockade3.0 min[4]Isolated Rabbit Vas Deferens
(-)-Telenzepine t_1/2_ for offset of blockade0.38 min[4]Isolated Rabbit Vas Deferens

t_1/2_ (half-life) for onset and offset of blockade reflects the kinetics of the drug-receptor interaction. The significantly longer offset t_1/2_ for (+)-Telenzepine indicates a much slower dissociation from the M1 receptor.

Table 4: In Vivo Potency
CompoundActivityModelEnantiomeric Potency Ratio
(+)-Telenzepine Inhibition of gastric lesion productionModified Shay Rat180[3]
(-)-Telenzepine Inhibition of gastric lesion productionModified Shay Rat

The enantiomeric potency ratio in vivo further confirms the superior activity of (+)-Telenzepine in a physiological setting.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the study of Telenzepine's activity.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins Ca_ER Ca²⁺ Ca_ER->PKC Co-activates ER->Ca_ER Releases Telenzepine (+)-Telenzepine (-)-Telenzepine Telenzepine->M1R Antagonist

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Binding_Assay Radioligand Binding Assay (e.g., CHO-K1 cells with M1 receptors) Data_Analysis Data Analysis (Ki, pA2, Potency Ratios) Binding_Assay->Data_Analysis Functional_Assay Isolated Tissue Functional Assay (e.g., Rabbit Vas Deferens) Functional_Assay->Data_Analysis Shay_Rat Modified Shay Rat Model (Gastric Acid Secretion) Shay_Rat->Data_Analysis Comparison Comparative Analysis of (+)- and (-)-Telenzepine Data_Analysis->Comparison

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological procedures and have been adapted with specific details from the referenced studies on Telenzepine.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i_) of (+)-Telenzepine and (-)-Telenzepine for muscarinic M1 receptors.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a concentration equal to its K_d_ value.

  • Unlabeled enantiomers of Telenzepine ((+)- and (-)-forms) at various concentrations.

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest CHO-K1 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding).

      • 50 µL of varying concentrations of unlabeled (+)- or (-)-Telenzepine.

      • 50 µL of [³H]-NMS.

      • 100 µL of the membrane preparation (containing a specified amount of protein, e.g., 20-40 µg).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled Telenzepine enantiomer to generate a competition curve.

    • Determine the IC_50_ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Isolated Rabbit Vas Deferens Functional Assay

Objective: To determine the functional antagonist potency (pA_2_) of (+)-Telenzepine and (-)-Telenzepine at M1 muscarinic receptors.

Materials:

  • Male rabbits.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl_2_ 2.5, KH_2_PO_4_ 1.2, MgSO_4_ 1.2, NaHCO_3_ 25, glucose 11.1), gassed with 95% O_2_ / 5% CO_2_.

  • Muscarinic M1 receptor agonist: McN-A-343.

  • (+)-Telenzepine and (-)-Telenzepine.

  • Isolated organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a male rabbit and dissect out the vasa deferentia.

    • Clean the tissues of adhering fat and connective tissue and cut them into segments of approximately 2 cm.

    • Suspend each segment in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O_2_ / 5% CO_2_.

    • Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • Obtain a cumulative concentration-response curve for the agonist McN-A-343 to establish a baseline response.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a fixed concentration of either (+)-Telenzepine or (-)-Telenzepine for a predetermined period (e.g., 30 minutes).

    • In the presence of the antagonist, obtain a second cumulative concentration-response curve for McN-A-343.

    • Repeat this procedure with increasing concentrations of the antagonists.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.

    • Determine the EC_50_ value (the concentration of the agonist that produces 50% of the maximum response) in the absence and presence of each antagonist concentration.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC_50_ (in the presence of antagonist) / EC_50_ (in the absence of antagonist).

    • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

    • The x-intercept of the Schild plot provides the pA_2_ value.

Modified Shay Rat Model for Gastric Acid Secretion

Objective: To evaluate the in vivo potency of (+)-Telenzepine and (-)-Telenzepine in inhibiting gastric acid secretion.

Materials:

  • Male Wistar rats (180-220 g).

  • Anesthetic (e.g., ether or isoflurane).

  • Surgical instruments.

  • (+)-Telenzepine and (-)-Telenzepine, prepared for oral or parenteral administration.

  • Saline solution (0.9% NaCl).

  • pH meter and titration equipment.

Procedure:

  • Animal Preparation:

    • Fast the rats for 24 hours prior to the experiment, with free access to water.

    • Administer either vehicle (saline), (+)-Telenzepine, or (-)-Telenzepine at various doses to different groups of rats.

  • Pylorus Ligation:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pylorus at the junction of the stomach and the duodenum, being careful not to obstruct the blood supply.

    • Close the abdominal incision with sutures.

  • Gastric Content Collection:

    • Four hours after pylorus ligation, humanely euthanize the rat.

    • Clamp the esophagus and carefully remove the stomach.

    • Collect the gastric contents into a graduated centrifuge tube.

  • Analysis of Gastric Secretion:

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric juice to remove any solid material.

    • Determine the pH of the supernatant.

    • Titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.

  • Data Analysis:

    • Calculate the percentage inhibition of gastric acid secretion for each dose of the Telenzepine enantiomers compared to the vehicle-treated control group.

    • Determine the ED_50_ (the dose that produces 50% of the maximal inhibition) for each enantiomer.

    • Calculate the in vivo enantiomeric potency ratio.

References

A Comparative Analysis of Telenzepine Dihydrochloride and Newer M1 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telenzepine (B1681252), a tricyclic compound, has long been recognized as a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3] Historically used in research to investigate the role of M1 receptors in various physiological processes, its selectivity for the M1 subtype over other muscarinic receptors has made it a valuable pharmacological tool.[1] However, the quest for therapeutic agents with improved selectivity and favorable pharmacokinetic profiles has led to the development of a new generation of M1 antagonists. This guide provides a detailed comparison of Telenzepine dihydrochloride (B599025) with these newer M1 antagonists, supported by experimental data and protocols to assist researchers in selecting the appropriate tool for their studies.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to Ca2+ Ca²⁺ Ca2+->Cellular_Response Triggers ACh Acetylcholine ACh->M1R Binds ER->Ca2+ Releases

M1 Muscarinic Receptor Signaling Pathway

Comparative Data: Performance of M1 Antagonists

The following tables summarize the binding affinity and functional activity of Telenzepine dihydrochloride in comparison to the classic M1 antagonist, Pirenzepine, and newer selective M1 antagonists such as PIPE-307 and VU0255035.

Table 1: Binding Affinity (Ki, nM) at Muscarinic Receptor Subtypes
CompoundM1M2M3M4M5Selectivity (M2/M1)Selectivity (M3/M1)Selectivity (M4/M1)Selectivity (M5/M1)
Telenzepine 0.94[4]17.8[4]---~19x---
Pirenzepine 18.6[4]588[4]---~32x---
PIPE-307 4.6[5]>46>46>46>46>10x[5]>10x[5]>10x[5]>10x[5]
VU0255035 14.87[6]>1115>1115>1115>1115>75x[6][7]>75x[7]>75x[7]>75x[7]
Table 2: Functional Antagonist Activity
CompoundAssay TypeAgonistCell/Tissue TypeMeasured ParameterValue
Telenzepine ElectrophysiologyMcN-A-343Rabbit Vas DeferenspA28.86 (racemic)[8]
ElectrophysiologyMuscarineRabbit Sympathetic GangliaED5038 nM[4]
Pirenzepine ElectrophysiologyMcN-A-343Rabbit Vas DeferenspA27.79[8]
PIPE-307 Calcium MobilizationAcetylcholineCHO-K1 cells expressing human M1RIC503.8 nM[5]
VU0255035 Calcium MobilizationAcetylcholineCHO cells expressing rat M1RIC50132.6 nM[9]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor where the response is reduced by half. ED50 is the dose that produces 50% of the maximal effect.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a general method for determining the binding affinity (Ki) of a non-radiolabeled antagonist for the M1 receptor.

1. Materials:

  • Cell membranes prepared from cells expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or another suitable M1 receptor radioligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-labeled antagonists: this compound, newer M1 antagonists, and a non-selective antagonist for determining non-specific binding (e.g., Atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the non-labeled antagonist compounds. The radioligand should be diluted to a final concentration close to its Kd value.

  • Assay Setup: In each well of the microplate, add the assay buffer, the cell membranes (typically 10-50 µg of protein per well), the radioligand, and varying concentrations of the non-labeled antagonist. For total binding, no non-labeled antagonist is added. For non-specific binding, a high concentration (e.g., 1 µM) of a non-selective antagonist like atropine (B194438) is added.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the non-labeled antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay (Functional Antagonism)

This protocol outlines a general method for measuring the functional potency of an M1 antagonist by assessing its ability to inhibit agonist-induced calcium mobilization.

1. Materials:

  • A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • M1 receptor agonist (e.g., Acetylcholine, Carbachol).

  • Antagonist compounds for testing.

  • A fluorescence plate reader capable of kinetic reading and with automated liquid handling.

2. Procedure:

  • Cell Plating: Seed the M1-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for de-esterification of the dye within the cells.

  • Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the antagonist compound to the wells and incubate for a period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Inject a fixed concentration of the M1 agonist (typically an EC80 concentration, which gives 80% of the maximal response) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Determine the peak fluorescence response or the area under the curve for each antagonist concentration.

    • Plot the response as a percentage of the control (agonist alone) against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel M1 muscarinic antagonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Characterization Binding Primary Screen: Radioligand Binding Assay (Determine Ki at M1) Selectivity Selectivity Profiling: Binding Assays at M2-M5 (Determine Ki at other subtypes) Binding->Selectivity Functional Functional Assay: Calcium Flux or Electrophysiology (Determine IC50 or pA2) Selectivity->Functional Mechanism Mechanism of Action: Schild Analysis (Determine competitive vs. non-competitive antagonism) Functional->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization PK Pharmacokinetics: (Absorption, Distribution, Metabolism, Excretion) Efficacy Efficacy Models: (e.g., Animal models of disease) PK->Efficacy Safety Safety & Toxicology: (e.g., Off-target effects, therapeutic window) Efficacy->Safety Clinical_Candidate Clinical Candidate Selection Safety->Clinical_Candidate Compound_Synthesis Novel Compound Synthesis Compound_Synthesis->Binding Lead_Optimization->PK

Workflow for M1 Antagonist Characterization

Discussion and Conclusion

The data presented highlight the evolution of M1 muscarinic antagonists from the classic compound Telenzepine to newer, more highly selective molecules. Telenzepine exhibits a notable preference for M1 over M2 receptors, with a selectivity ratio of approximately 19-fold.[4] Pirenzepine, another well-characterized M1 antagonist, shows a similar but slightly higher selectivity for M1 over M2 receptors.[4]

The newer generation of M1 antagonists, exemplified by PIPE-307 and VU0255035, demonstrate a significant improvement in selectivity. PIPE-307 shows greater than 10-fold selectivity for M1 over all other muscarinic subtypes (M2-M5).[5] VU0255035 boasts an even more impressive profile, with over 75-fold selectivity for M1 receptors.[6][7] This enhanced selectivity is a critical advancement, as it can potentially minimize off-target effects associated with the blockade of other muscarinic receptor subtypes, which are involved in a wide range of physiological functions.

In terms of functional potency, Telenzepine is a highly potent antagonist, as indicated by its nanomolar ED50 and high pA2 value.[4][8] The newer antagonists also exhibit high potency in functional assays. For instance, PIPE-307 has an IC50 of 3.8 nM in a calcium mobilization assay, indicating strong functional blockade of the M1 receptor.[5]

The development of highly selective M1 antagonists like PIPE-307 and VU0255035 represents a significant step forward in the field of muscarinic receptor pharmacology. Their improved selectivity profiles may translate to a better therapeutic window and reduced side effects in clinical applications. For researchers, these newer compounds offer more precise tools to dissect the specific roles of the M1 receptor in health and disease, without the confounding effects of interacting with other muscarinic subtypes. The choice between Telenzepine and a newer M1 antagonist will depend on the specific requirements of the study, including the desired level of selectivity and the experimental model being used.

References

A Comparative Guide to the In Vivo Potency of Telenzepine and Pirenzepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo and in vitro potency of telenzepine (B1681252) and pirenzepine (B46924), two selective M1 muscarinic acetylcholine (B1216132) receptor antagonists. The data presented is compiled from multiple studies to offer a comprehensive overview for research and development purposes. Both drugs are noted for their ability to inhibit gastric acid secretion by blocking M1 receptors, but they exhibit significant differences in potency.

Comparative Potency Data

The following tables summarize the quantitative data from various studies, highlighting the comparative potency of telenzepine and pirenzepine in different experimental models.

Table 1: In Vivo Potency in Gastric Acid Secretion Studies

Animal ModelStimulation MethodPotency ComparisonResult
Dogs Pentagastrin, Bethanechol (B1168659), Sham-feeding, FeedingInhibition of Acid SecretionTelenzepine is 5-9 times more potent than pirenzepine[1].
Dogs PentagastrinInhibition of Acid OutputTelenzepine is >4.7 times more potent than pirenzepine on a molar basis[2].
Cats Bethanechol, Pentagastrin, DimapritInhibition of Acid SecretionTelenzepine is 3-10 times more potent than pirenzepine[3].
Rats BethanecholInhibition of Acid SecretionTelenzepine is more active; its effect lasts >3 hours , while pirenzepine's lasts <1 hour [3].
Humans PeptoneInhibition of Acid SecretionOn a molar basis, telenzepine is at least 25 times more potent than pirenzepine[4].
Humans PeptoneInhibition of Salivary SecretionOn a molar basis, telenzepine is 50 times more potent than pirenzepine[4].
General Gastric Acid Secretion & Smooth Muscle ResponseGeneral Antimuscarinic EffectTelenzepine is 4-10 times more potent than pirenzepine[5].

Table 2: In Vitro Receptor Binding and Functional Assays

Assay TypeTissue/ModelParameterTelenzepine ValuePirenzepine ValuePotency Ratio (T/P)
Receptor Binding Rabbit Sympathetic Ganglia (M1 sites)Kᵢ (nmol/L)0.9418.6~20x more potent
Receptor Binding Calf Forebrain (M1 sites)Affinity~10-fold higher-~10x more potent
Functional Assay Isolated Rat Gastric FunduspA₂ value7.966.81~14x more potent
Functional Assay Isolated Rabbit Vas Deferens (M1 sites)pA₂ value9.12 ((+)-enantiomer)7.79~21x more potent

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Gastric Acid Secretion in Conscious Dogs

  • Objective: To compare the antisecretory effects of telenzepine, pirenzepine, and atropine (B194438).

  • Animal Model: Dogs equipped with a gastric fistula (GF) and a Heidenhain pouch (HP) for gastric juice collection.

  • Methodology:

    • Gastric acid secretion was stimulated using various secretagogues: pentagastrin, bethanechol, sham-feeding (chewing food without swallowing), and a standard meat meal[1].

    • Telenzepine (1-243 nmol/kg/h) or pirenzepine (4.7-1170 nmol/kg/h) was administered intravenously[2].

    • Gastric juice samples were collected and analyzed for acid and pepsin content.

    • Heart rate and plasma levels of gastrin and somatostatin (B550006) were also monitored to assess selectivity and systemic effects[1].

  • Endpoint: Dose-dependent inhibition of gastric acid secretion was calculated to determine the relative potency of the antagonists[1].

2. Gastric Acid Secretion in Human Subjects

  • Objective: To conduct a dose-response and comparative study of telenzepine and pirenzepine on gastric and salivary secretion in humans.

  • Study Design: A placebo-controlled, double-blind, randomized trial involving 10 healthy male subjects[4].

  • Methodology:

    • Subjects received oral doses of placebo, pirenzepine (50 mg), or telenzepine (2, 3, and 5 mg)[4].

    • Gastric acid secretion was stimulated with a peptone meal. Gastric content was aspirated over a 3-hour period to measure total acid output[4].

    • Salivary output was collected and measured over the same period.

    • Side effects such as dry mouth and changes in near-point vision and pulse rate were recorded[4].

  • Endpoint: The mean percentage of inhibition of gastric acid and salivary secretion was calculated and compared on a molar basis to determine relative potency[4].

3. In Vitro Functional Assay in Isolated Rat Gastric Fundus

  • Objective: To determine the competitive inhibition profile of telenzepine and pirenzepine.

  • Tissue Model: Isolated gastric fundus from immature rats[3].

  • Methodology:

    • The isolated tissue was mounted in an organ bath.

    • Acid secretion was induced by the muscarinic agonist bethanechol.

    • Cumulative concentration-response curves were generated for bethanechol in the absence and presence of increasing concentrations of telenzepine or pirenzepine[3].

  • Endpoint: The pA₂ values, representing the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve, were calculated to quantify potency[3].

Mandatory Visualization

Mechanism of M1 Receptor Antagonism in Gastric Parietal Cells

The following diagram illustrates the signaling pathway initiated by acetylcholine (ACh) binding to M1 muscarinic receptors on gastric parietal cells, leading to acid secretion, and the inhibitory action of telenzepine and pirenzepine.

M1_Receptor_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Gastric Lumen cluster_intracellular Intracellular Space M1_Receptor M1 Receptor (GPCR) Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Pump H+/K+ ATPase (Proton Pump) H_ion H+ (Acid) Pump->H_ion Secretes ACh Acetylcholine (ACh) ACh->M1_Receptor Binds to Antagonists Telenzepine Pirenzepine Antagonists->M1_Receptor Blocks Ca2 Ca²⁺ Increase IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->Pump Activate PKC->Pump Activate

M1 receptor signaling pathway for gastric acid secretion.

References

Assessing the Specificity of Telenzepine Dihydrochloride in Tissue Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological specificity of Telenzepine (B1681252) dihydrochloride (B599025), a potent muscarinic acetylcholine (B1216132) receptor antagonist. Its performance is evaluated against other key antagonists—Pirenzepine (B46924), Atropine, and AF-DX 116—supported by experimental data from various tissue preparations. This document is intended to assist researchers in selecting the appropriate tools for their studies on muscarinic receptor function and pharmacology.

Comparative Analysis of Muscarinic Receptor Antagonists

Telenzepine is a selective antagonist for the M1 muscarinic acetylcholine receptor, demonstrating a higher potency than the archetypal M1-selective antagonist, Pirenzepine. Its specificity is crucial for dissecting the physiological roles of M1 receptors in different tissues, particularly in contexts such as gastric acid secretion and neuronal signaling.

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of Telenzepine and other selected antagonists for the five muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

AntagonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Telenzepine 0.94 [1]17.8 [1]---
Pirenzepine18.6[1]588[1]---
Atropine2.224.324.162.383.39
AF-DX 116417647862115130

In functional assays, the potency of these antagonists is often expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

AntagonistTissue PreparationReceptor SubtypepA2 Value
Telenzepine Rabbit Vas DeferensM19.12[2]
Telenzepine Isolated Gastric Fundus (Rat)M1 (implicated)7.96[3]
PirenzepineRabbit Vas DeferensM17.79[2]
PirenzepineIsolated Gastric Fundus (Rat)M1 (implicated)6.81[3]
PirenzepineHuman Forearm VasculatureM3 (predominantly)6.71[4]
AtropineHuman Forearm VasculatureNon-selective8.03[4]
AF-DX 116Human Forearm VasculatureM2 (selective)5.32[4]

The data clearly illustrates Telenzepine's high affinity and selectivity for the M1 receptor subtype. Notably, in rabbit superior cervical sympathetic ganglia, Telenzepine displayed an affinity for M1 sites with a Ki of 0.94 nM, compared to 17.8 nM for M2 sites[1]. This represents a nearly 19-fold selectivity for M1 over M2 receptors. In the same study, Pirenzepine showed Ki values of 18.6 nM and 588 nM for M1 and M2 receptors, respectively, indicating a 31.6-fold selectivity[1]. While both are M1-selective, Telenzepine is significantly more potent at the M1 receptor.

Atropine, a classical non-selective muscarinic antagonist, exhibits high affinity across all receptor subtypes. In contrast, AF-DX 116 demonstrates selectivity for the M2 receptor subtype, making it a useful tool for distinguishing M2-mediated responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the specificity of muscarinic receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the Ki of Telenzepine dihydrochloride for M1 and M2 muscarinic receptors.

Materials:

  • Tissue homogenates from a region rich in the target receptor (e.g., rabbit superior cervical ganglia for M1 and M2)[1].

  • Radioligand: [3H]-Telenzepine or a non-selective radiolabeled antagonist like [3H]-N-methylscopolamine ([3H]-NMS).

  • This compound (unlabeled).

  • Competitor ligands (e.g., Pirenzepine, AF-DX 116).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare tissue membranes by homogenization and centrifugation.

  • Incubate a fixed concentration of the radioligand with the tissue membranes in the assay buffer.

  • For competition binding assays, add increasing concentrations of unlabeled this compound or other competing antagonists.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium[1].

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay (Organ Bath)

This assay measures the functional consequence of receptor activation and blockade in an intact tissue.

Objective: To determine the pA2 value of this compound for its antagonism of M1 receptor-mediated smooth muscle contraction.

Materials:

  • Isolated tissue preparation (e.g., rabbit vas deferens)[2].

  • Organ bath system with a force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Muscarinic agonist (e.g., McN-A-343 for M1 receptor stimulation)[2].

  • This compound.

Procedure:

  • Dissect the tissue and mount it in the organ bath containing the physiological salt solution.

  • Allow the tissue to equilibrate under a resting tension.

  • Obtain a cumulative concentration-response curve for the muscarinic agonist to establish a baseline.

  • Wash the tissue to remove the agonist and allow it to return to the baseline.

  • Incubate the tissue with a fixed concentration of this compound for a specific period.

  • Obtain a second cumulative concentration-response curve for the agonist in the presence of Telenzepine.

  • Repeat steps 4-6 with increasing concentrations of Telenzepine.

  • The antagonistic effect is observed as a rightward shift in the agonist's concentration-response curve.

  • Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.

Mandatory Visualizations

Experimental Workflow for Assessing Antagonist Specificity

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Isolated Tissue Functional Assay b_prep Tissue Homogenization b_incubate Incubation with Radioligand & Antagonist b_prep->b_incubate b_filter Filtration b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Ki Determination b_count->b_analyze f_prep Tissue Mounting f_agonist Agonist Concentration-Response f_prep->f_agonist f_antagonist Incubation with Antagonist f_agonist->f_antagonist f_agonist2 Repeat Agonist Concentration-Response f_antagonist->f_agonist2 f_analyze pA2 Determination (Schild Plot) f_agonist2->f_analyze start Start start->b_prep start->f_prep

Caption: Workflow for determining antagonist binding affinity and functional potency.

M1 Muscarinic Receptor Signaling Pathway

M1_signaling acetylcholine Acetylcholine m1_receptor M1 Receptor acetylcholine->m1_receptor binds gq_protein Gq/11 Protein m1_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Response (e.g., Neuronal Excitation) ca2_release->cellular_response pkc->cellular_response telenzepine Telenzepine telenzepine->m1_receptor blocks

Caption: Simplified M1 muscarinic receptor signaling cascade and the inhibitory action of Telenzepine.

References

A Comparative Guide to Telenzepine Dihydrochloride and Other Compounds for Studying Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of different neuromodulatory compounds is critical for advancing the field of cognitive enhancement. This guide provides an objective comparison of telenzepine (B1681252) dihydrochloride (B599025), a potent M1 muscarinic antagonist, with other key compounds that target the cholinergic system to modulate cognitive processes. By examining their mechanisms of action, experimental data, and methodological considerations, this document serves as a comprehensive resource for designing and interpreting studies in this domain.

Introduction to Cholinergic Modulation of Cognition

The cholinergic system, particularly the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), is a pivotal target for cognitive modulation.[1][2] M1 receptors are highly expressed in brain regions integral to learning and memory, such as the hippocampus and cortex.[3][4] Consequently, compounds that interact with these receptors are of significant interest for their potential to either enhance or experimentally impair cognitive functions. This guide focuses on telenzepine dihydrochloride as a selective M1 antagonist and compares its profile with M1 agonists and positive allosteric modulators (PAMs), which are investigated for their cognitive-enhancing properties.

Compound Profiles

Telenzepine Dihydrochloricde is a potent and selective M1 muscarinic acetylcholine receptor antagonist.[5] While primarily developed for its gastric acid anti-secretory effects, its high affinity and selectivity for M1 receptors make it a valuable tool for studying the role of this receptor subtype in cognition.[5][6] In research settings, it is often used to induce cognitive deficits or to probe the involvement of M1 receptors in specific cognitive tasks. For instance, telenzepine has been used to investigate its effects on prepulse inhibition (PPI), an operational measure of sensorimotor gating, which is often deficient in psychiatric disorders.[7]

Pirenzepine is another selective M1 muscarinic antagonist, structurally related to telenzepine.[5] It is generally less potent than telenzepine.[6] Pirenzepine has been shown to have no significant effect on memory consolidation in inhibitory avoidance tasks at certain doses, in contrast to other M1 antagonists like biperiden (B1667296) and trihexyphenidyl (B89730) which produced dose-dependent impairment.[8]

Xanomeline (B1663083) is a muscarinic agonist with functional selectivity for M1 and M4 receptors.[3][4] It has been investigated for its potential to improve cognitive function in conditions like Alzheimer's disease and schizophrenia.[9][10] Clinical trials have shown that xanomeline can lead to improvements on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).[9] However, its use has been associated with dose-dependent gastrointestinal adverse events.[9]

M1 Positive Allosteric Modulators (PAMs) represent a newer class of compounds that do not directly activate the M1 receptor but enhance its response to the endogenous neurotransmitter, acetylcholine.[11][12] This mechanism is thought to provide a more nuanced modulation of cholinergic signaling, potentially offering cognitive enhancement with a lower risk of the side effects associated with direct agonists.[13] Examples include PQCA, VU0453595, and VU0486846.[12][13][14] Studies have shown that M1 PAMs can improve performance in various cognitive tasks in animal models, such as novel object recognition and set-shifting tasks.[12][15]

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and comparator compounds, providing a basis for evaluating their potency, selectivity, and efficacy in cognitive paradigms.

Table 1: Receptor Binding Affinity (Ki in nM)

CompoundM1 ReceptorM2 ReceptorReference(s)
Telenzepine 0.9417.8[16]
Pirenzepine 18.6588[16]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Efficacy in Preclinical Cognitive Models

CompoundAnimal ModelCognitive TaskKey FindingReference(s)
Telenzepine MousePrepulse InhibitionAttenuated galantamine-induced improvement of PPI deficits at 3 mg/kg.[7]
Pirenzepine RatInhibitory AvoidanceNo effect on memory consolidation up to 16 mg/kg.[8]
Xanomeline --Preclinical models show positive effects on cognitive function.[17]
PQCA (M1 PAM) RatNovel Object RecognitionAttenuated scopolamine-induced deficits.[13]
VU0453595 (M1 PAM) MouseNovel Object RecognitionImproved performance.[12]

Table 3: Clinical Data on Cognitive Function

CompoundPopulationCognitive AssessmentKey FindingReference(s)
Xanomeline Alzheimer's Disease PatientsADAS-CogSignificant improvement with high-dose treatment.[9]
Xanomeline-Trospium Schizophrenia Patients (cognitively impaired subgroup)Cognitive Composite ScoreSignificantly greater benefit compared to placebo (effect size d=0.54).[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. Below are summaries of common experimental protocols used to assess the cognitive effects of the discussed compounds.

Scopolamine-Induced Amnesia Model

This is a widely used model to screen for potential cognitive-enhancing drugs.[19]

  • Objective: To induce a temporary cognitive deficit against which potential therapeutic compounds can be tested.

  • Procedure:

    • Animals (typically rodents) are habituated to the testing apparatus.

    • Scopolamine, a non-selective muscarinic antagonist, is administered systemically (e.g., intraperitoneally) to induce amnesia.[20]

    • The test compound is administered before or after scopolamine, depending on whether the aim is to assess preventative or restorative effects.

    • Cognitive performance is evaluated using tasks such as the Morris water maze, passive avoidance test, or novel object recognition test.[20][21]

  • Key Parameters Measured: Escape latency (Morris water maze), step-through latency (passive avoidance), and discrimination index (novel object recognition).

Novel Object Recognition (NOR) Test

The NOR test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.

  • Objective: To evaluate recognition memory.

  • Procedure:

    • Habituation Phase: The animal is allowed to explore an open field arena devoid of objects.

    • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a set period.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

  • Key Parameter Measured: The discrimination index, calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher index indicates better recognition memory.

Prepulse Inhibition (PPI) Test

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). It is used to measure sensorimotor gating.

  • Objective: To assess sensorimotor gating, a pre-attentive process that is deficient in certain neuropsychiatric disorders.

  • Procedure:

    • The animal is placed in a startle chamber that can deliver acoustic stimuli and measure the startle response.

    • The session consists of various trial types: pulse-alone trials (a loud startling stimulus), prepulse-alone trials (a weak, non-startling stimulus), and prepulse-plus-pulse trials (the prepulse precedes the pulse by a short interval).

    • The startle response (motor flinch) is measured in each trial.

  • Key Parameter Measured: The percentage of prepulse inhibition (%PPI), calculated as the reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials.

Signaling Pathways and Mechanisms of Action

The cognitive effects of telenzepine and the comparator compounds are mediated through their interaction with the M1 muscarinic acetylcholine receptor and its downstream signaling cascades.

M1 Receptor Antagonism (Telenzepine)

Telenzepine acts as a competitive antagonist at the M1 receptor. By blocking the binding of acetylcholine, it prevents the activation of the Gq protein-coupled signaling pathway. This leads to an inhibition of phospholipase C (PLC) activation, which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a decrease in intracellular calcium release and reduced activation of protein kinase C (PKC), processes that are critical for synaptic plasticity and memory formation.

M1_Antagonist_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Telenzepine Telenzepine Telenzepine->M1R Blocks Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cognitive Impaired Synaptic Plasticity & Memory Formation Ca->Cognitive PKC->Cognitive

Caption: M1 Receptor Antagonist Signaling Pathway.
M1 Receptor Agonism and Positive Allosteric Modulation

In contrast to antagonists, M1 agonists like xanomeline directly bind to and activate the M1 receptor, initiating the Gq signaling cascade. M1 PAMs bind to a different site on the receptor (an allosteric site) and potentiate the effect of acetylcholine, leading to a more robust and prolonged activation of the signaling pathway. Both mechanisms result in increased intracellular calcium and PKC activation, which are thought to enhance synaptic plasticity and improve cognitive function.

M1_Agonist_PAM_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Xanomeline Xanomeline (Agonist) Xanomeline->M1R Activates M1_PAM M1 PAM M1_PAM->M1R Potentiates ACh binding Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cognitive Enhanced Synaptic Plasticity & Memory Formation Ca->Cognitive PKC->Cognitive

Caption: M1 Receptor Agonist/PAM Signaling Pathway.

Experimental Workflow: From Compound Selection to Cognitive Assessment

The process of evaluating a compound for its effects on cognition follows a structured workflow, from initial screening to in-depth behavioral analysis.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development (for pro-cognitive compounds) A Compound Selection (e.g., Telenzepine, Xanomeline, M1 PAM) B In Vitro Characterization (Receptor Binding Assays) A->B C Animal Model Selection (e.g., Scopolamine-induced amnesia) B->C D Behavioral Testing (e.g., NOR, MWM, PPI) C->D E Data Analysis & Interpretation D->E F Phase I Trials (Safety & Tolerability) E->F Promising pro-cognitive results G Phase II Trials (Efficacy in Patient Population) F->G H Phase III Trials (Large-scale Confirmation) G->H

Caption: General workflow for evaluating cognitive modulators.

Conclusion

This compound, with its high potency and selectivity for the M1 muscarinic receptor, serves as a critical tool for dissecting the role of this receptor in cognitive processes. While its antagonistic action is primarily useful for modeling cognitive deficits, a comparative understanding of its properties alongside M1 agonists like xanomeline and M1 PAMs provides a comprehensive picture of the therapeutic potential of targeting the cholinergic system. The data presented in this guide underscore the importance of receptor selectivity and mechanism of action in determining the cognitive outcomes of neuromodulatory compounds. For researchers in this field, a careful consideration of these factors, guided by robust experimental design, is paramount for the successful development of novel cognitive enhancers.

References

Safety Operating Guide

Proper Disposal of Telenzepine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of Telenzepine dihydrochloride (B599025), this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

Telenzepine dihydrochloride is a potent and selective M1 muscarinic receptor antagonist.[1][2] Due to its biological activity, proper handling and disposal are crucial to prevent accidental exposure and environmental contamination. This guide provides a step-by-step protocol for the safe disposal of this compound in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.

PropertyValue
Chemical Formula C₁₉H₂₄Cl₂N₄O₂S[3][4]
Molecular Weight 443.39 g/mol [2][3][4]
Appearance White solid[5]
Solubility Soluble in water (>10 mg/mL)[5]
CAS Number 147416-96-4[2][3]

Disposal Protocol

The following protocol is based on general best practices for the disposal of toxic laboratory chemicals. Always consult your institution's specific safety guidelines and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment to minimize the risk of exposure.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat is required to protect your clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[6]

Step 2: Waste Collection

All waste containing this compound, including unused product, contaminated materials, and empty containers, must be collected and segregated as hazardous waste.

  • Solid Waste:

    • Place unused or expired this compound in its original container or a clearly labeled, sealed container for hazardous waste.

    • Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[6]

Step 3: Labeling and Storage

Properly label all waste containers with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., "Toxic"), and the date of accumulation. Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[6][7]

Step 4: Final Disposal

The final disposal of this compound waste must be conducted by a licensed and approved waste disposal company.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with accurate information about the waste, including the chemical name and quantity.

  • One recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company. Another option involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if needed) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Unused Product - Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid labeling Label Container: - 'this compound' - 'Hazardous Waste - Toxic' - Date collect_solid->labeling collect_liquid->labeling storage Store in Designated Secondary Containment Area labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange for Professional Waste Disposal contact_ehs->disposal end End: Disposal Complete disposal->end

Disposal Workflow for this compound

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Telenzepine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Telenzepine dihydrochloride (B599025) in a laboratory setting. Given the potent bioactivity of this compound as a selective muscarinic M1 receptor antagonist, adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.

Hazard Identification and GHS Classification

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1][2]

Note: This classification is based on a structurally similar compound and should be treated as a minimum precaution.

Personal Protective Equipment (PPE)

Due to its potent biological activity, Telenzepine dihydrochloride should be handled with appropriate engineering controls (e.g., a certified chemical fume hood or a ventilated balance enclosure) and the following personal protective equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves inspected before use.To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of the powdered compound.
Body Protection A lab coat, fully buttoned. Consider a disposable gown for larger quantities.To protect skin and clothing from contamination.

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
If on Skin Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
If in Eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

Handling and Storage

  • Handling:

    • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Avoid generating dust.

    • Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated place.

    • The storage class is noted as 11 - Combustible Solids.[3]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the powder.

  • Clean-up:

    • Wear appropriate PPE (respirator, gloves, eye protection, lab coat).

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a sealable, labeled hazardous waste container.

    • Clean the spill area with a suitable detergent and water.

    • Collect all cleaning materials in the hazardous waste container.

Disposal:

This compound and any contaminated materials (e.g., gloves, weighing paper, cleaning materials) must be disposed of as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.

Experimental Workflow and Safety

The following diagram illustrates the key steps and safety considerations when working with this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal a Don PPE: - Nitrile Gloves - Safety Goggles - N95 Respirator - Lab Coat b Prepare work area in chemical fume hood a->b Proceed once fully equipped c Weigh Telenzepine dihydrochloride b->c Ensure ventilation d Prepare solution c->d Handle with care g Dispose of solid waste in hazardous waste container c->g Waste from weighing e Decontaminate equipment and work surface d->e After experiment f Doff PPE e->f After decontamination h Dispose of contaminated PPE in hazardous waste container f->h Contaminated PPE

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telenzepine dihydrochloride
Reactant of Route 2
Telenzepine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.